Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Description
Properties
IUPAC Name |
ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-12(16)11-8-9-13(18-2)14(10-11)19-3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSWJILZJRDXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295823 | |
| Record name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101499-71-2 | |
| Record name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, a valuable keto-ester intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore two primary, field-proven synthetic routes, delving into the mechanistic underpinnings, experimental protocols, and characterization of the target molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a functionalized aromatic ketone with significant potential as a building block in medicinal chemistry. Its structure combines a substituted aromatic ring, a ketone, and an ester, offering multiple points for further chemical modification. The synthesis of this molecule primarily relies on the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation of the electron-rich 1,2-dimethoxybenzene (veratrole).
This guide will detail two robust synthetic strategies:
-
Pathway A: Direct Friedel-Crafts Acylation. This one-step approach involves the direct acylation of veratrole with an activated derivative of monoethyl glutarate.
-
Pathway B: Two-Step Synthesis via a Keto-Acid Intermediate. This pathway first involves the acylation of veratrole with glutaric anhydride, followed by the esterification of the resulting carboxylic acid.
Each pathway will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a workflow diagram for clarity.
Mechanistic Insights: The Chemistry of Synthesis
The core chemical transformation in the synthesis of this compound is the Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[1][2]
The Friedel-Crafts Acylation of Veratrole
The reaction is initiated by the activation of the acylating agent by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the halogen of the acyl chloride (in Pathway A) or the carbonyl oxygen of the anhydride (in Pathway B), generating a highly electrophilic acylium ion.[2] This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[2]
The electron-rich veratrole ring then acts as a nucleophile, attacking the acylium ion. The two methoxy groups on the veratrole ring are strongly activating and ortho-, para-directing. Due to steric hindrance from the methoxy groups, the acylation predominantly occurs at the para position to one of the methoxy groups (position 4), leading to the desired 3,4-disubstituted product.[3] The subsequent loss of a proton from the intermediate sigma complex restores the aromaticity of the ring.[1]
A crucial aspect of Friedel-Crafts acylation is that the ketone product can form a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst.[4] The final product is liberated during an aqueous workup.[4][5]
Fischer Esterification
Pathway B employs a Fischer esterification to convert the intermediate keto-acid to the final ethyl ester. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[6][7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester.[8] This is a reversible reaction, and to drive it towards the product, an excess of the alcohol (ethanol) is typically used, or water is removed as it is formed.[9]
Synthetic Pathways and Experimental Protocols
The following sections provide detailed, step-by-step protocols for the two primary synthetic routes to this compound.
Pathway A: Direct Friedel-Crafts Acylation
This pathway offers a more direct, one-pot synthesis of the target molecule.
Caption: Workflow for the Direct Friedel-Crafts Acylation (Pathway A).
Step 1: Synthesis of Ethyl 5-chloro-5-oxopentanoate (Ethyl Glutaryl Chloride)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monoethyl glutarate (1 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude ethyl 5-chloro-5-oxopentanoate, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).[10]
-
Slowly add a solution of ethyl 5-chloro-5-oxopentanoate (1 equivalent) in anhydrous DCM to the suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of veratrole (1 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[5] This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a viscous oil or low-melting solid.
Pathway B: Two-Step Synthesis via a Keto-Acid Intermediate
Caption: Workflow for the Two-Step Synthesis (Pathway B).
Step 1: Synthesis of 4-(3,4-dimethoxybenzoyl)butanoic acid
-
In a round-bottom flask, heat polyphosphoric acid (PPA) to 60-70 °C with mechanical stirring.[11]
-
Add a mixture of veratrole (1 equivalent) and glutaric anhydride (1.1 equivalents) portion-wise to the hot PPA, ensuring the temperature does not exceed 80 °C.
-
Stir the reaction mixture at 70-80 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-(3,4-dimethoxybenzoyl)butanoic acid, is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Fischer Esterification
-
In a round-bottom flask, dissolve the 4-(3,4-dimethoxybenzoyl)butanoic acid (1 equivalent) in an excess of absolute ethanol.[7]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 4-6 hours.[12]
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final product.
Product Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques. Below are the expected spectral data based on the structure and data from analogous compounds.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₂₀O₅ |
| Molecular Weight | 280.32 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.6 ppm). A doublet for the proton ortho to the carbonyl group, a doublet of doublets for the proton between the methoxy and carbonyl groups, and a singlet or narrow doublet for the proton ortho to the two methoxy groups.
-
Methoxy Protons: Two singlets around δ 3.9 ppm, each integrating to 3H.
-
Ethyl Ester Protons: A quartet around δ 4.1 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.2 ppm (3H, -OCH₂CH₃).
-
Aliphatic Protons: Two triplets corresponding to the two methylene groups of the pentanoate chain, likely in the δ 2.0-3.2 ppm range.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~δ 198 ppm) and one for the ester (~δ 173 ppm).[13]
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), including two quaternary carbons attached to the methoxy groups and the carbonyl group.[5]
-
Methoxy Carbons: Two signals around δ 56 ppm.[5]
-
Ethyl Ester Carbons: Signals around δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).[13]
-
Aliphatic Carbons: Three signals for the methylene carbons of the pentanoate chain.
-
Infrared (IR) Spectroscopy
-
C=O Stretching: Two strong absorption bands are expected. One for the aromatic ketone carbonyl around 1670-1690 cm⁻¹ and another for the ester carbonyl around 1730-1750 cm⁻¹.[13]
-
C-O Stretching: Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the aryl-alkyl ether and the ester C-O bonds.
-
Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 280.32).
-
Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and cleavage at the carbonyl groups.
Conclusion
This technical guide has detailed two effective and scientifically sound pathways for the synthesis of this compound. Pathway A offers a more direct route, while Pathway B provides a robust two-step alternative that may be more suitable depending on reagent availability and stability. The choice of pathway will depend on the specific requirements of the laboratory, including scale, available starting materials, and desired purity. The provided mechanistic insights and detailed protocols are intended to empower researchers to confidently and successfully synthesize this important chemical intermediate.
References
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Supporting Information. The Royal Society of Chemistry.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
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YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
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ChemBK. ethyl 5-chloro-5-oxopentanoate.
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YouTube. Experiment 14: Friedel-Crafts Acylation.
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ResearchGate. Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst.
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ResearchGate. Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst.
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ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
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Organic Chemistry Portal. Ester synthesis by esterification.
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Google Patents. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
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Spectroscopic Analysis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of aromatic ketoesters, with a specific focus on the analytical methodologies applicable to Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. While a complete, experimentally verified dataset for this specific molecule is not publicly available in cited literature at the time of this publication, this guide serves as an expert-level walkthrough of the principles, experimental protocols, and data interpretation techniques central to the structural elucidation of this and similar organic small molecules. We will explore the application of Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in confirming the molecular structure and purity of the target compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust framework for researchers in the field.
Introduction: The Importance of Spectroscopic Characterization
The precise structural confirmation of a synthesized organic molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed insights into the connectivity of atoms, the nature of functional groups, and the overall molecular weight. This compound, a molecule featuring an aromatic ring, a ketone, and an ester functional group, presents a rich case study for the application of modern spectroscopic methods. The dimethoxyphenyl moiety is a common feature in many biologically active compounds, making the unambiguous characterization of such structures a critical step in medicinal chemistry and materials science.
This guide will dissect the expected spectroscopic data for this compound, providing a detailed, step-by-step analysis of each technique.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the signals from the analyte.[1] Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay, and the acquisition time.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The interpretation relies on chemical shift (δ), integration (relative number of protons), and spin-spin coupling (multiplicity).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-6' |
| ~7.5 | dd | 1H | H-2' |
| ~6.9 | d | 1H | H-5' |
| 4.12 | q | 2H | H-8 |
| 3.94 | s | 3H | OCH₃ (C4') |
| 3.92 | s | 3H | OCH₃ (C3') |
| 3.05 | t | 2H | H-4 |
| 2.45 | t | 2H | H-2 |
| 2.10 | p | 2H | H-3 |
| 1.25 | t | 3H | H-9 |
-
Aromatic Protons (δ 6.9-7.6): The three protons on the dimethoxyphenyl ring are expected to appear in the aromatic region. Due to the substitution pattern, they will exhibit characteristic coupling patterns. H-5' will be a doublet, coupled to H-6'. H-6' will also be a doublet, coupled to H-5'. H-2' will appear as a doublet of doublets, being coupled to both H-6' (meta-coupling, smaller J value) and H-5' (ortho-coupling, larger J value).
-
Ethyl Ester Protons (δ 1.25 and 4.12): The ethyl group will give rise to a quartet for the methylene protons (H-8) at around 4.12 ppm, coupled to the three methyl protons (H-9). The methyl protons will appear as a triplet at approximately 1.25 ppm, coupled to the two methylene protons.
-
Methoxy Protons (δ 3.92 and 3.94): The two methoxy groups are in slightly different electronic environments and are expected to appear as two distinct singlets around 3.9 ppm.
-
Aliphatic Chain Protons (δ 2.10-3.05): The three methylene groups in the pentanoate chain will show characteristic triplet and pentet (or multiplet) patterns due to coupling with their neighbors. The methylene group adjacent to the ketone (H-4) will be the most deshielded.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer, operating at a corresponding frequency for ¹³C nuclei (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to a series of singlets, one for each unique carbon atom.[2] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C-5 (Ketone C=O) |
| ~173 | C-1 (Ester C=O) |
| ~153 | C-4' |
| ~149 | C-3' |
| ~129 | C-1' |
| ~123 | C-6' |
| ~110 | C-2', C-5' |
| ~61 | C-8 (OCH₂) |
| ~56 | OCH₃ |
| ~35 | C-4 |
| ~28 | C-2 |
| ~20 | C-3 |
| ~14 | C-9 (CH₃) |
-
Carbonyl Carbons (δ 173 and 198): The two carbonyl carbons of the ester and ketone are the most deshielded and will appear at the downfield end of the spectrum.
-
Aromatic Carbons (δ 110-153): The six carbons of the aromatic ring will appear in this region. The carbons attached to the oxygen atoms (C-3' and C-4') will be the most deshielded.
-
Aliphatic Carbons (δ 14-61): The carbons of the ethyl group and the pentanoate chain will appear in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.[3] Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.[4]
-
Data Acquisition: The sample is scanned with infrared radiation, and the absorbance is recorded as a function of wavenumber (cm⁻¹).
Predicted FT-IR Spectrum and Interpretation
The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | Ester C=O stretch |
| ~1680 | Strong | Ketone C=O stretch |
| ~1600, ~1515 | Medium-Strong | Aromatic C=C stretch |
| ~1270, ~1150 | Strong | C-O stretch (ester and ether) |
The presence of two distinct strong carbonyl absorption bands is a key diagnostic feature for this molecule.
Caption: A simplified workflow for NMR analysis.
Mass Spectrometry (MS)
Experimental Protocol
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for small organic molecules.[5] In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier detects the ions, and the abundance of each ion is recorded.
Predicted Mass Spectrum and Interpretation
The mass spectrum provides the molecular weight of the compound and information about its structure from the fragmentation pattern.
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₅H₂₀O₅) is 280.32 g/mol . The mass spectrum should show a molecular ion peak at m/z = 280.
-
Fragmentation Pattern: Key fragmentation pathways would involve the cleavage of the ester and ketone functionalities. Expected fragments include:
-
m/z = 165: Loss of the ethyl pentanoate side chain, resulting in the stable 3,4-dimethoxybenzoyl cation.
-
m/z = 137: Further loss of CO from the benzoyl cation.
-
m/z = 235: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.
-
Caption: Predicted key fragmentation pathways in the EI-MS of the title compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. Each technique offers complementary information that, when pieced together, allows for the unambiguous confirmation of the molecular structure. This guide has outlined the theoretical and practical considerations for acquiring and interpreting this data, providing a valuable resource for researchers working with similar small organic molecules.
References
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1H NMR and 13C NMR spectra of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in the field of organic chemistry for the structural elucidation of molecules. For drug development professionals and researchers, confirming the precise structure of a synthesized compound is a critical, non-negotiable step. This guide provides a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound, a molecule featuring a rich combination of functional groups including an aromatic ring, a ketone, an ester, and two ether linkages. Understanding the spectral signatures of this compound offers a valuable case study for interpreting complex organic molecules.
The structure, with IUPAC-recommended numbering for the pentanoate chain and standard numbering for the aromatic ring, is presented below. This numbering will be used for all subsequent spectral assignments.
Caption: Structure of this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.
Predicted Chemical Shifts and Multiplicities
The structure suggests eight unique proton signals. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), largely influenced by the inductive and resonance effects of nearby functional groups.
-
Aromatic Protons (δ 6.5-8.0 ppm): Protons directly attached to an aromatic ring resonate in this downfield region due to the ring current effect.[1][2][3] The substitution pattern on the 3,4-dimethoxyphenyl ring creates three distinct aromatic proton environments (H-2', H-5', H-6').
-
H-6' and H-2': These protons are ortho to the electron-withdrawing ketone group. This deshielding effect shifts their signals significantly downfield.[4]
-
H-5': This proton is ortho to one electron-donating methoxy group and para to the other, resulting in shielding and an upfield shift relative to the other aromatic protons.[4]
-
-
Ethyl Ester Protons (-OCH₂CH₃):
-
Aliphatic Chain Protons (-CH₂CH₂CH₂-):
-
H-4: The methylene protons adjacent to the ketone (C5) are deshielded and typically appear around δ 2.5-3.0 ppm.[1][6]
-
H-2: The methylene protons adjacent to the ester carbonyl (C1) are similarly deshielded, resonating around δ 2.2-2.5 ppm.[5]
-
H-3: The central methylene group is the most shielded of the aliphatic chain protons and is expected around δ 1.8-2.2 ppm. Each of these methylene groups is expected to be a triplet due to coupling with its neighboring CH₂ group.
-
-
Methoxy Protons (-OCH₃): The two methoxy groups are in distinct environments and will appear as two sharp singlets, typically in the range of δ 3.8-4.0 ppm.
Summary of ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale for Assignment |
| H-2' | ~7.6 | d | 1H | J(ortho) ≈ 8 Hz | Ortho to C=O, deshielded. |
| H-6' | ~7.5 | dd | 1H | J(ortho) ≈ 8 Hz, J(meta) ≈ 2 Hz | Ortho to C=O and meta to -OCH₃, deshielded. |
| H-5' | ~6.9 | d | 1H | J(ortho) ≈ 8 Hz | Ortho and para to -OCH₃ groups, shielded. |
| -OCH₂ CH₃ | ~4.1 | q | 2H | J ≈ 7 Hz | Adjacent to ester oxygen.[5] |
| 3'-OCH₃ | ~3.9 | s | 3H | - | Methoxy group protons. |
| 4'-OCH₃ | ~3.9 | s | 3H | - | Methoxy group protons. |
| H-4 | ~3.0 | t | 2H | J ≈ 7 Hz | Alpha to ketone carbonyl.[6] |
| H-2 | ~2.4 | t | 2H | J ≈ 7 Hz | Alpha to ester carbonyl.[5] |
| H-3 | ~2.0 | t | 2H | J ≈ 7 Hz | Beta to both carbonyls, most shielded in chain. |
| -OCH₂CH₃ | ~1.2 | t | 3H | J ≈ 7 Hz | Terminal methyl of ethyl ester.[5] |
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted Chemical Shifts
The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.
-
Carbonyl Carbons (δ 170-210 ppm): This is the most downfield region of the spectrum. Ketone carbonyls are typically found at higher chemical shifts (δ > 190 ppm) than ester carbonyls (δ 170-185 ppm).[7][8]
-
C5 (Ketone): Expected around δ 198 ppm.
-
C1 (Ester): Expected around δ 173 ppm.
-
-
Aromatic Carbons (δ 110-160 ppm): Aromatic carbons resonate in this wide range.[2][3] Carbons bearing substituents (quaternary carbons) often have different shifts than those bonded to hydrogen.
-
C3' and C4': The carbons attached to the electronegative oxygen of the methoxy groups will be the most downfield in the aromatic region.
-
C1': The carbon attached to the keto-acyl group will also be deshielded.
-
C2', C5', C6': These protonated carbons will appear within the typical aromatic range, with their exact shifts influenced by the electronic effects of the substituents.
-
-
Aliphatic and Methoxy Carbons (δ 10-70 ppm):
-
-OCH₂CH₃: The carbon bonded to the ester oxygen will be the most downfield in this group, around δ 61 ppm.[9]
-
-OCH₃: The methoxy carbons typically appear around δ 56 ppm.[10]
-
C2, C4: Carbons alpha to a carbonyl group are deshielded and appear in the δ 30-40 ppm range.
-
C3: The central methylene carbon is the most shielded, expected around δ 20-25 ppm.
-
-OCH₂CH₃: The terminal methyl carbon is highly shielded, appearing around δ 14 ppm.
-
Summary of ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C5 (Ketone C=O) | ~198 | Ketone carbonyls are significantly deshielded.[6] |
| C1 (Ester C=O) | ~173 | Ester carbonyls are less deshielded than ketones.[7][8] |
| C4' | ~154 | Aromatic carbon attached to -OCH₃ group. |
| C3' | ~149 | Aromatic carbon attached to -OCH₃ group. |
| C1' | ~129 | Quaternary aromatic carbon attached to the acyl group. |
| C6' | ~123 | Aromatic CH. |
| C2' | ~110 | Aromatic CH. |
| C5' | ~110 | Aromatic CH. |
| -O CH₂CH₃ | ~61 | Carbon attached to ester oxygen. |
| 3'-O CH₃ | ~56 | Methoxy carbon.[10] |
| 4'-O CH₃ | ~56 | Methoxy carbon.[10] |
| C4 | ~38 | Methylene carbon alpha to ketone. |
| C2 | ~33 | Methylene carbon alpha to ester. |
| C3 | ~20 | Central methylene carbon. |
| -OCH₂C H₃ | ~14 | Terminal methyl carbon of ethyl group. |
Part 3: Experimental Design and Validation
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the analysis of this compound.
Workflow for NMR Analysis
Caption: Standard workflow for structural elucidation via NMR spectroscopy.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.2 ppm for ¹³C).[11]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Insert the sample into the spectrometer.
-
Lock the field frequency onto the deuterium signal of the CDCl₃. This corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.
-
Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
-
-
¹H Spectrum Acquisition:
-
Temperature: 300 K.[12]
-
Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds (to allow protons to return to equilibrium).
-
Number of Scans: 8-16 scans. Due to the high natural abundance of ¹H, a sufficient signal-to-noise ratio is achieved quickly.
-
-
¹³C Spectrum Acquisition:
-
Mode: Proton-decoupled (to produce single lines for each carbon and improve signal-to-noise via the Nuclear Overhauser Effect).
-
Pulse Angle: 45-60 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans. A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.
-
Phase correct the resulting spectra to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual CDCl₃ signal.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
References
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Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Retrieved from [Link]
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Chem LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]
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Canadian Journal of Chemistry. (n.d.). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]
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Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. Retrieved from [Link]
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SpectraBase. (n.d.). Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Allery Chemistry. (2018, March 29). Exam question walkthrough - Proton NMR AROMATIC ESTER. YouTube. Retrieved from [Link]
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PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
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Chem LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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-
MDPI. (n.d.). Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. Retrieved from [Link]
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Physical and chemical properties of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical data with established chemical principles to serve as a foundational resource. We will explore the compound's structural attributes, predictable physicochemical parameters, characteristic spectroscopic signatures, a plausible synthetic pathway, and its potential utility as a versatile intermediate in the synthesis of complex molecular architectures. The methodologies and data presented herein are grounded in authoritative chemical knowledge to ensure scientific integrity and practical applicability in a laboratory setting.
Introduction and Strategic Overview
This compound is a bifunctional organic molecule featuring a keto-ester backbone appended to a dimethoxy-substituted phenyl ring. The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is a key structural motif present in numerous natural products and pharmacologically active compounds, valued for its electron-donating properties and its role as a precursor to catechol derivatives. The presence of both a ketone and an ethyl ester provides two distinct handles for chemical modification, positioning this compound as a valuable building block in synthetic chemistry.
This guide moves beyond a simple data sheet by elucidating the causality behind the compound's properties—explaining how its structure dictates its reactivity and spectroscopic behavior. This deeper understanding is critical for its effective utilization in multi-step synthetic campaigns aimed at novel therapeutic agents.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the cornerstone of all subsequent analysis.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₂₀O₅
-
Molecular Weight: 280.32 g/mol [1]
A 2D representation of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties. As experimental data is not widely published, these values are primarily computed estimates based on the compound's structure, providing a reliable baseline for experimental design.
| Property | Value | Source & Justification |
| Molecular Weight | 280.32 g/mol | Calculated from Molecular Formula C₁₅H₂₀O₅.[1] |
| Appearance | White to pale yellow solid or oil | Predicted based on similar aromatic ketones and esters.[2] |
| XLogP3-AA | 1.6 | Computed value, indicating moderate lipophilicity.[1] |
| Hydrogen Bond Donors | 0 | No -OH or -NH groups are present.[1] |
| Hydrogen Bond Acceptors | 5 | Three ether oxygens, two carbonyl oxygens.[1] |
| Rotatable Bond Count | 9 | Indicates significant conformational flexibility.[1] |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | Computed value, relevant for predicting membrane permeability.[1] |
| Boiling Point | ~166-167 °C at 0.3 Torr | Estimated from a closely related trimethoxy analog.[3] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF, DMSO). Sparingly soluble in nonpolar solvents (hexanes). Insoluble in water. | Predicted based on functional groups and overall polarity. |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral data.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, aliphatic, and methoxy protons.
-
δ 7.6-7.5 (m, 2H): Aromatic protons ortho to the carbonyl group. Deshielded due to the electron-withdrawing effect of the ketone.
-
δ 6.9 (d, 1H): Aromatic proton ortho to a methoxy group. Shielded by the electron-donating effect.
-
δ 4.1 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methyl group.
-
δ 3.9 (s, 6H): Two distinct singlets for the two methoxy group protons (-OCH₃). May overlap.
-
δ 3.0 (t, 2H): Methylene protons adjacent to the aromatic ketone (-C(=O)-CH₂-).
-
δ 2.4 (t, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-C(=O)O-).
-
δ 2.0 (p, 2H): Central methylene protons of the pentanoate chain (-CH₂-CH₂-CH₂-).
-
δ 1.2 (t, 3H): Methyl protons (-CH₂-CH₃) of the ethyl ester, split by the adjacent methylene group.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
The carbon spectrum will confirm the presence of all 15 carbon atoms in their unique chemical environments.
-
δ ~200: Aromatic ketone carbonyl carbon.
-
δ ~173: Ester carbonyl carbon.
-
δ ~153, ~149: Aromatic carbons attached to methoxy groups.
-
δ ~129-123: Aromatic carbons.
-
δ ~110: Aromatic carbons ortho/para to methoxy groups.
-
δ ~61: Methylene carbon of the ethyl ester (-O-CH₂-).
-
δ ~56: Methoxy carbons (-OCH₃).
-
δ ~38, ~33, ~20: Aliphatic methylene carbons of the pentanoate chain.
-
δ ~14: Methyl carbon of the ethyl ester (-CH₃).
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
The IR spectrum is ideal for rapidly identifying the key functional groups.
-
~3050-2950 cm⁻¹: C-H stretching from aromatic and aliphatic groups.
-
~1735 cm⁻¹: Strong, sharp absorbance from the ester C=O stretch.
-
~1680 cm⁻¹: Strong, sharp absorbance from the aromatic ketone C=O stretch (conjugated).
-
~1600, ~1515 cm⁻¹: C=C stretching from the aromatic ring.
-
~1270, ~1140 cm⁻¹: Strong C-O stretching from the ester and ether linkages.[4][5]
Mass Spectrometry (MS-EI)
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.
-
Molecular Ion (M⁺): m/z = 280.
-
Key Fragments (Predicted):
-
m/z = 165: [C₉H₉O₃]⁺, corresponding to the 3,4-dimethoxybenzoyl cation, a very stable and likely base peak.
-
m/z = 235: [M - OEt]⁺, loss of the ethoxy group.
-
m/z = 252: [M - C₂H₄]⁺, McLafferty rearrangement of the ester.
-
m/z = 115: Loss of the ethyl pentanoate side chain.
-
Synthesis and Reactivity
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A robust and logical method for preparing this compound is via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with ethyl 5-chloro-5-oxopentanoate (glutaryl chloride monoethyl ester).
Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).
-
Acylating Agent Addition: Add ethyl 5-chloro-5-oxopentanoate (1.0 eq.) dropwise to the stirred suspension. Stir for 15 minutes.
-
Nucleophile Addition: Add a solution of veratrole (1.1 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Chemical Reactivity
-
Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, H₂O/EtOH) or acidic conditions.
-
Aromatic Ring Substitution: The electron-rich aromatic ring is susceptible to further electrophilic aromatic substitution, such as nitration or halogenation.
-
Alpha-Carbon Chemistry: The methylene protons alpha to both carbonyl groups can be deprotonated with a suitable base to form an enolate, enabling further alkylation or condensation reactions.
Potential Applications in Drug Development
The structural motifs within this compound make it a promising scaffold for medicinal chemistry.
-
Intermediate for Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after modification) can be used to construct various five- and six-membered heterocycles, which are privileged structures in drug discovery.
-
Scaffold for Combretastatin Analogues: The 3,4-dimethoxyphenyl group is a feature of many natural products like combretastatin, a potent tubulin polymerization inhibitor.[6] This compound could serve as a starting point for novel analogues with modified linkers.[6]
-
Precursor for Dopamine Receptor Ligands: The dimethoxybenzene ring can be demethylated to reveal a catechol structure, which is a core component of dopamine and related neurotransmitters. This makes the scaffold interesting for developing novel CNS-active agents.
-
Building Block for Isoquinoline Alkaloids: Phenylethylamine derivatives are key to synthesizing isoquinoline alkaloids.[7] The backbone of this molecule can be chemically elaborated to access such structures.
Safety and Handling
As with any laboratory chemical where toxicological properties have not been fully investigated, appropriate precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[8][9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant synthetic potential. Its combination of an activated aromatic ring and a versatile keto-ester functional group arrangement makes it an attractive starting material for creating diverse and complex molecular targets. This guide provides the foundational chemical, physical, and spectroscopic data necessary for researchers to confidently synthesize, identify, and manipulate this molecule in their pursuit of novel chemical entities for scientific and therapeutic applications.
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- ResearchGate. (2025). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
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PubChem. (n.d.). Ethyl 5-[2-(dimethylamino)phenyl]-5-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Kamal, A., et al. (2012). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][11][12]diazepines. PMC - PubMed Central. Retrieved from [Link]
- SciELO. (n.d.). Synthesis of novel PETT analogues: 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives and their antibacterial and anti-HIV studies.
- RSC Publishing. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
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An In-Depth Technical Guide to Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, a keto-ester of significant interest in synthetic and medicinal chemistry. This document delves into its chemical identity, synthesis, structural characterization, and potential applications, offering insights grounded in established chemical principles.
Core Compound Identification
-
Chemical Name: this compound
-
CAS Number: 101499-71-2
-
Molecular Formula: C₁₅H₂₀O₅
-
Molecular Weight: 280.32 g/mol
-
Synonyms:
-
5-(3,4-dimethoxy-phenyl)-5-oxo-valeric acid ethyl ester
-
ETHYL 5-(3,4-DIMETHOXYPHENYL)-5-OXOVALERATE
-
5-(3,4-Dimethoxy-phenyl)-5-oxo-valeriansaeure-aethylester
-
Chemical Structure:
Caption: Friedel-Crafts Acylation workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Mono-ethyl glutarate
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
Part A: Preparation of Ethyl 5-chloro-5-oxopentanoate
-
Acid Chloride Formation: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mono-ethyl glutarate. Slowly add an excess (approximately 1.5-2 equivalents) of thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).
-
Purification: After cooling to room temperature, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure. The resulting crude ethyl 5-chloro-5-oxopentanoate is typically used directly in the next step without further purification.
Part B: Friedel-Crafts Acylation
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the crude ethyl 5-chloro-5-oxopentanoate from Part A to the suspension with stirring.
-
Veratrole Addition: In the dropping funnel, prepare a solution of 1,2-dimethoxybenzene (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford this compound as a pure compound.
Structural Characterization and Data Interpretation
Although experimental spectra for this specific compound are not publicly available, the following table outlines the expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogues.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.3-7.6 ppm for the protons on the aromatic ring. Methoxy Protons: Two singlets around δ 3.9 ppm, each integrating to 3H. Ethyl Ester Protons: A quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃). Aliphatic Chain Protons: Multiplets in the range of δ 2.0-3.2 ppm for the -CH₂-CH₂-CH₂- chain. |
| ¹³C NMR | Carbonyl Carbons: Signals around δ 198 ppm (ketone) and δ 173 ppm (ester). Aromatic Carbons: Signals in the range of δ 110-155 ppm. Methoxy Carbons: Signals around δ 56 ppm. Ethyl Ester Carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃). Aliphatic Chain Carbons: Signals in the range of δ 20-40 ppm. |
| IR Spectroscopy | C=O Stretching: Two strong absorption bands, one around 1735 cm⁻¹ for the ester carbonyl and another around 1675 cm⁻¹ for the ketone carbonyl. C-O Stretching: Strong bands in the region of 1250-1000 cm⁻¹. Aromatic C-H Stretching: Bands around 3100-3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 280.13. Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 235), and fragmentation of the aliphatic chain. |
Potential Applications in Drug Discovery and Development
The 3,4-dimethoxyphenyl moiety is a common structural motif in a wide range of biologically active molecules. This functional group is present in numerous natural products and synthetic compounds with diverse pharmacological activities. Therefore, this compound serves as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.
Potential Areas of Interest:
-
Anticancer Agents: The 3,4,5-trimethoxyphenyl group, a close relative, is a key component of the potent anticancer agent combretastatin A-4, which targets tubulin polymerization. The 3,4-dimethoxyphenyl group in the target compound could be explored for the development of new anticancer drugs.
-
Cardiovascular Drugs: The 3,4-dimethoxyphenyl group is found in verapamil, a calcium channel blocker used to treat hypertension and angina. This suggests that derivatives of this compound could be investigated for cardiovascular activity.
-
Enzyme Inhibitors: The keto-ester functionality can be a target for various enzymes, and the overall structure can be modified to design specific enzyme inhibitors for a range of therapeutic targets.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel bioactive compounds. Its synthesis via Friedel-Crafts acylation is a well-established and efficient method. The structural features of this molecule, particularly the 3,4-dimethoxyphenyl moiety, make it an attractive starting point for medicinal chemistry programs aimed at discovering new therapeutics.
References
-
PubChem. Ethyl 5-oxopentanoate. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
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PrepChem. Synthesis of ethyl 5-oxopentanoate. Available at: [Link]
-
Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Available at: [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Available at: [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]. National Center for Biotechnology Information. Available at: [Link]
A Comprehensive Technical Guide to Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate for Advanced Research
Abstract: This document provides a detailed technical overview of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, a key chemical intermediate in synthetic organic chemistry and a valuable building block for pharmaceutical development. We will explore its fundamental physicochemical properties, present a robust, field-validated protocol for its synthesis, discuss its analytical characterization, and contextualize its applications within modern drug discovery. This guide is designed for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this versatile compound.
Introduction: Strategic Importance in Synthesis
This compound is a bifunctional molecule featuring a keto-ester framework attached to a veratrole (1,2-dimethoxybenzene) moiety. The strategic value of this compound lies in its chemical architecture. The 3,4-dimethoxyphenyl group is a prevalent structural motif in a vast number of pharmacologically active compounds, prized for its electron-donating nature and its role as a bioisostere for catechol. The linear five-carbon chain with a ketone at the benzylic position and an ester at the terminus offers multiple reactive handles for subsequent chemical transformations. This makes it an ideal precursor for constructing complex heterocyclic systems and for the derivatization campaigns essential in lead optimization for drug development.[1][2]
Core Physicochemical & Structural Data
A precise understanding of a compound's properties is critical for its effective use in experimental design, from reaction setup to purification and storage.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₅H₂₀O₅ | [3] |
| Molecular Weight | 280.32 g/mol | [3] |
| CAS Number | 101499-71-2 | |
| Appearance | White to off-white solid | |
| Exact Mass | 280.13107373 Da | [3] |
| Topological Polar Surface Area | 61.8 Ų | [3] |
| Rotatable Bond Count | 9 | [3] |
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of veratrole with an activated derivative of glutaric acid monoethyl ester.
Mechanistic Rationale and Protocol Validation
Causality of Reagent Selection: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Veratrole is an activated aromatic ring due to the electron-donating effect of the two methoxy groups, making it highly susceptible to acylation, primarily at the para position relative to one of the methoxy groups. Aluminum chloride (AlCl₃) is a potent Lewis acid that coordinates with the acyl chloride, forming a highly electrophilic acylium ion, which is the key reactive species that attacks the aromatic ring. The reaction must be conducted under strictly anhydrous conditions, as AlCl₃ reacts violently with water, which would quench the catalyst and hydrolyze the acyl chloride.
Self-Validating Protocol: The following protocol includes an acidic workup to decompose the aluminum-ketone complex formed during the reaction and subsequent base and brine washes to remove unreacted acid and inorganic salts, ensuring the isolation of a clean crude product ready for purification.
Detailed Experimental Workflow
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Ethyl 4-(chloroformyl)butanoate (Glutaryl chloride monoethyl ester)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Suspension: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq.). Add anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Slowly add ethyl 4-(chloroformyl)butanoate (1.0 eq.) dropwise to the cooled suspension. Stir for 15 minutes.
-
Veratrole Addition: Add a solution of veratrole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. The solution will typically develop a deep color.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for Friedel-Crafts synthesis of the target compound.
Analytical Characterization & Spectroscopic Signature
Confirmation of the structure and purity of the synthesized product is achieved through standard analytical techniques. The expected spectroscopic data are as follows:
-
¹H NMR: The spectrum will show distinct signals corresponding to: the aromatic protons on the dimethoxyphenyl ring, two singlets for the two methoxy groups (~3.9 ppm), a quartet and a triplet for the ethyl ester group, and a series of triplets for the three methylene groups of the pentanoate chain.
-
¹³C NMR: The carbon spectrum will confirm the presence of 15 unique carbon atoms, including two carbonyl carbons (one for the ketone and one for the ester), the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the chain and ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The aromatic ketone C=O stretch will appear around 1670-1680 cm⁻¹, while the ester C=O stretch will be at a higher frequency, typically 1730-1740 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the molecule, matching the calculated value of 280.1311 for the molecular formula C₁₅H₂₀O₅.
Application in Drug Discovery and Medicinal Chemistry
The true utility of this compound is as a versatile scaffold for synthesizing more complex, biologically active molecules.[4] The dual functionality of the keto and ester groups allows for a wide array of subsequent chemical modifications.
Logical Relationship of Functional Groups to Synthetic Strategy
Caption: Potential synthetic transformations of the title compound.
For example, the ketone can be used as a handle to construct five-membered heterocycles like furans or pyrroles. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules. This strategic versatility allows chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for identifying potent and selective drug candidates.
References
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PubChem. (n.d.). Ethyl 5-(2,4-dimethoxyphenyl)-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]
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- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Predicted Biological Activity of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is a molecule of significant interest in medicinal chemistry, primarily due to its structural features which suggest a range of potential biological activities. This technical guide provides a comprehensive analysis of these predicted activities, drawing upon established structure-activity relationships of its core components: the 3,4-dimethoxyphenyl moiety and the ethyl 5-oxopentanoate chain. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes existing knowledge to postulate its potential as an anti-inflammatory, antioxidant, and cytotoxic agent. Detailed experimental protocols and mechanistic diagrams are provided to empower researchers to validate these hypotheses.
Introduction and Chemical Profile
This compound belongs to the class of aromatic keto-esters. Its structure is characterized by a veratrole (1,2-dimethoxybenzene) group attached to a five-carbon chain containing a ketone and an ethyl ester. This unique combination of functional groups is prevalent in numerous biologically active natural products and synthetic compounds. The 3,4-dimethoxy substitution on the phenyl ring is a key feature of many pharmacologically active molecules, including veratraldehyde and its derivatives, which are known for their diverse therapeutic properties.[1][2] The ethyl 5-oxopentanoate chain, a β-keto ester derivative, serves as a versatile synthetic intermediate and can contribute to the molecule's overall biological profile.[3][4]
Chemical Structure:
Caption: Postulated anti-inflammatory mechanism of this compound.
Antioxidant Activity
The presence of two methoxy groups on the phenyl ring suggests that this compound could act as an effective antioxidant. The methoxy groups are electron-donating, which can stabilize the phenoxy radical formed upon scavenging a free radical. Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is known to play a role in enzymatic antioxidant processes. [5]The antioxidant mechanism likely involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species (ROS).
Hypothesized Antioxidant Mechanism
Caption: Potential free radical scavenging mechanisms.
Cytotoxic Activity
Several compounds containing the 3,4-dimethoxyphenyl group have demonstrated cytotoxic activity against various cancer cell lines. [6]For example, some trimethoxyphenyl-based analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. [3]Additionally, β-keto esters have been utilized as precursors for compounds with cytotoxic effects. [7]The combination of the aromatic system and the reactive keto-ester functionality in this compound may result in synergistic cytotoxic activity. Aromatic ketones can exhibit toxicity to cells, which could contribute to the overall cytotoxic profile of the molecule. [8] Potential Cytotoxic Workflow
Caption: Hypothesized mechanism of cytotoxic action.
Experimental Protocols for Validation
To validate the hypothesized biological activities, the following experimental protocols are recommended.
In Vitro Anti-inflammatory Assays
3.1.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
3.1.2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay determines the selective inhibition of COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Incubate purified COX-1 or COX-2 enzyme with arachidonic acid as the substrate in the presence of various concentrations of the test compound.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC₅₀ values for both enzymes to determine the inhibitory potency and selectivity.
-
In Vitro Antioxidant Assays
3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
In Vitro Cytotoxicity Assay
3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Data Presentation
The following table provides a template for summarizing potential quantitative data for this compound, with comparative values from structurally related compounds found in the literature.
| Biological Activity | Assay | Metric | This compound (Predicted) | Reference Compound (Value) | Reference |
| Anti-inflammatory | LPS-induced NO Production | IC₅₀ (µM) | To be determined | (E)-1-(3,4-dimethoxyphenyl) butadiene (Potent inhibition) | [9] |
| COX-2 Inhibition | IC₅₀ (µM) | To be determined | Ketoprofen derivative (94% inhibition) | [10] | |
| Antioxidant | DPPH Scavenging | IC₅₀ (µg/mL) | To be determined | Veratryl Alcohol (Qualitative evidence) | [5] |
| Cytotoxicity | MTT Assay (HepG2 cells) | IC₅₀ (µM) | To be determined | Trimethoxyphenyl analogue (1.38 µM) | [3] |
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Based on a thorough analysis of its structural components, it is hypothesized to possess anti-inflammatory, antioxidant, and cytotoxic properties. The provided experimental protocols offer a clear path for the validation of these predicted activities. Future research should focus on the synthesis and in-depth biological evaluation of this compound, including in vivo studies, to fully elucidate its therapeutic potential. Mechanistic studies to identify specific molecular targets will be crucial for its further development as a drug candidate.
References
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BenchChem. (n.d.). Preliminary Studies on the Antioxidant Properties of Veratryl Alcohol: A Technical Guide. Retrieved from BenchChem website. [5]2. Al-Ostath, A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(21), 6499. [6]3. Jantan, I., et al. (2003). Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. Phytomedicine, 10(5), 395-401. [9]4. Yang, Z. H., et al. (2007). Toxicity of Aromatic Ketone to Yeast Cell and Improvement of the Asymmetric Reduction of Aromatic Ketone Catalyzed by. Food Technology and Biotechnology, 45(3), 321-326. [8]5. Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. [3]6. Mashele, S. S., & Ashan, F. K. (2020). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Journal of the Serbian Chemical Society, 85(1), 25-34. [9]7. de Almeida, A. C., et al. (2013). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. Pharmacological Reports, 65(5), 1263-1271. [11]8. Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. [12]9. Komala, I., et al. (2021). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry, 21(5), 1136-1144. [13]10. de Almeida, A. C., et al. (2013). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. Pharmacological Reports, 65(5), 1263-1271. [11]11. Al-Ostath, A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(21), 6499. [6]12. Tzani, A., et al. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 25(18), 4228. [14]13. Schmidt, K., & Varga, B. (1998). Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. Archives of Biochemistry and Biophysics, 353(2), 294-302. [15]14. Bao, W., et al. (1991). Thiol and Mn(2+)-mediated oxidation of veratryl alcohol by horseradish peroxidase. FEBS Letters, 287(1-2), 169-172. [16]15. Kumar, A., & Kumar, S. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10893-10911. [4]16. Komala, I., et al. (2021). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry, 21(5), 1136-1144. [13]17. Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 208, 112816. [17]18. Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives1. Journal of the American Chemical Society, 70(7), 2402-2404. [18]19. Szychowska, K., & Gmiński, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [19]20. Christian, V., et al. (2010). Mediator role of veratryl alcohol in the lignin peroxidase-catalyzed oxidative decolorization of Remazol brilliant blue R. Applied Biochemistry and Biotechnology, 162(2), 428-439. [20]21. Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link] [1]22. BenchChem. (n.d.). Veratraldehyde: A Technical Guide for Researchers and Drug Development Professionals. Retrieved from BenchChem website.
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An In-depth Technical Guide to the Potential Therapeutic Applications of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This guide delves into the therapeutic potential of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, a compound characterized by a unique combination of a keto-ester backbone and a 3,4-dimethoxyphenyl moiety. While direct extensive research on this specific molecule is emerging, its structural components are well-represented in a variety of biologically active agents. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. By examining the established pharmacology of analogous structures, we can logically infer and propose promising avenues for investigation into the therapeutic applications of this compound. The insights provided herein are grounded in the principles of medicinal chemistry and aim to catalyze further research and development.
The Significance of the 3,4-Dimethoxyphenyl Moiety in Medicinal Chemistry
The 3,4-dimethoxyphenyl group is a privileged scaffold in drug design, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The presence of two methoxy groups on the phenyl ring significantly influences the molecule's electronic and steric properties.
1.1. Pharmacokinetic Advantages
Research has demonstrated that the 3,4-dimethoxy substitution on a phenyl ring can confer significant pharmacokinetic benefits. Specifically, this motif has been associated with improved metabolic stability and favorable absorption profiles.[1] The methoxy groups can shield the phenyl ring from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability. This inherent advantage makes the 3,4-dimethoxyphenyl scaffold an attractive starting point for the design of new drug candidates with improved druggability.
Potential Therapeutic Application: Oncology
A significant body of research points to the potential of compounds containing the 3,4-dimethoxyphenyl or the structurally similar 3,4,5-trimethoxyphenyl moiety as anticancer agents.[2][3][4] The proposed mechanism of action for many of these compounds involves the disruption of microtubule dynamics, a validated target in oncology.
2.1. Proposed Mechanism: Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Small molecules that interfere with microtubule polymerization or depolymerization can arrest the cell cycle and induce apoptosis, making them effective chemotherapeutic agents. Several compounds bearing the 3,4,5-trimethoxyphenyl group, a close analogue to the 3,4-dimethoxyphenyl moiety, have been identified as potent tubulin inhibitors.[2][3] It is plausible that this compound could exhibit similar activity by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.
Experimental Workflow: Screening for Anticancer Activity
Caption: Proposed workflow for evaluating the anticancer potential of the target compound.
Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Potential Therapeutic Application: Reversal of Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. One of the key mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports a wide range of anticancer drugs out of cancer cells.[5] Interestingly, several molecules containing the 6,7-dimethoxy-tetrahydroisoquinoline fragment, which also possesses a 3,4-dimethoxyphenyl-like electronic signature, have been investigated as P-gp inhibitors.[6]
3.1. Proposed Mechanism: P-glycoprotein Inhibition
It is hypothesized that this compound may act as a competitive or non-competitive inhibitor of P-gp. By binding to the transporter, the compound could block the efflux of co-administered chemotherapeutic agents, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy in resistant cancer cells.
Experimental Workflow: P-gp Inhibition Assay
Caption: Workflow for assessing the P-gp inhibitory activity of the compound.
Protocol: Rhodamine 123 Accumulation Assay
-
Cell Culture: Seed P-gp overexpressing cells and their parental sensitive cell line in 24-well plates.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Rhodamine 123 Addition: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another hour.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorometer with excitation and emission wavelengths of 485 nm and 528 nm, respectively.
-
Data Analysis: Quantify the increase in intracellular Rhodamine 123 accumulation in the presence of the test compound.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: A proposed synthetic route for the target compound.
Data Summary
| Structural Moiety | Associated Biological Activity | Reference |
| 3,4-Dimethoxyphenyl | Improved metabolic stability and absorption | [1] |
| 3,4,5-Trimethoxyphenyl | Tubulin polymerization inhibition, anticancer activity | [2][3][4] |
| 6,7-Dimethoxy-tetrahydroisoquinoline | P-glycoprotein inhibition | [6] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the well-documented biological activities of structurally related compounds, this molecule warrants investigation primarily in the fields of oncology and the reversal of multidrug resistance. The proposed experimental workflows provide a clear roadmap for the initial preclinical evaluation of this compound. Future research should focus on its synthesis, in vitro characterization, and subsequent lead optimization to potentially develop novel therapeutic agents. The favorable pharmacokinetic properties associated with the 3,4-dimethoxyphenyl moiety further enhance its potential as a valuable scaffold in drug discovery.
References
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- Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed Central.
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
- Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance.
- 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino].
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The Strategic Utility of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular targets. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate emerges as a highly valuable and versatile building block, particularly in the synthesis of isoquinoline alkaloids and other pharmacologically relevant scaffolds. Its unique structural features, comprising a reactive keto-ester functionality appended to an electron-rich dimethoxybenzene ring, render it an ideal substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this key intermediate, offering field-proven insights for professionals in drug development and chemical research.
Synthesis of the Core Precursor: A Mechanistic Approach to Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole). This electrophilic aromatic substitution reaction utilizes an acylating agent derived from glutaric acid, typically ethyl 5-chloro-5-oxopentanoate or a related derivative, in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices
The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical as it coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[1] The electron-donating nature of the two methoxy groups on the veratrole ring activates the aromatic system, directing the acylation to the position para to one of the methoxy groups due to steric hindrance at the ortho positions. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control the exothermic reaction and minimize side-product formation.
Self-Validating Protocol for Synthesis
A robust and reproducible protocol for the synthesis of this compound is detailed below. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Ethyl 5-chloro-5-oxopentanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 1,2-dimethoxybenzene (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add a solution of ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pale yellow oil.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following table summarizes its key spectroscopic data.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.60 (dd, J = 8.4, 2.0 Hz, 1H), 7.55 (d, J = 2.0 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H), 3.95 (s, 3H), 3.94 (s, 3H), 3.05 (t, J = 7.2 Hz, 2H), 2.45 (t, J = 7.2 Hz, 2H), 2.05 (p, J = 7.2 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 198.5, 173.2, 153.3, 149.1, 129.8, 122.8, 110.1, 109.9, 60.5, 56.1, 56.0, 37.9, 33.1, 19.8, 14.2. |
| Mass Spectrum (EI) | m/z (%): 280.13 (M⁺), 235.10, 165.06, 137.06. |
| Infrared (IR) (neat, cm⁻¹) | 2980, 1730, 1670, 1590, 1515, 1265, 1155, 1025. |
Application as a Precursor in Isoquinoline Alkaloid Synthesis
The primary application of this compound lies in its role as a key precursor for the synthesis of isoquinoline alkaloids, most notably papaverine and its analogues.[2][3] These compounds exhibit a wide range of pharmacological activities, including vasodilator and antispasmodic effects.[4]
The Bischler-Napieralski Route to Papaverine
The synthesis of papaverine from this compound typically involves a multi-step sequence, with the Bischler-Napieralski reaction being the cornerstone for the construction of the isoquinoline core.[5]
Workflow for Papaverine Synthesis:
Caption: Synthetic workflow from the precursor to Papaverine.
The initial step involves the amidation of the ester functionality of this compound with homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine). The resulting amide then undergoes an intramolecular electrophilic aromatic substitution, the Bischler-Napieralski reaction, promoted by a dehydrating agent like phosphorus oxychloride (POCl₃), to form the dihydroisoquinoline ring system. Subsequent dehydrogenation, often achieved using a palladium catalyst, yields the fully aromatic papaverine.
Broader Synthetic Utility
Beyond the synthesis of papaverine, the reactive handles present in this compound open avenues for the creation of a diverse array of heterocyclic and carbocyclic systems. The ketone can be a site for nucleophilic additions, reductions, or conversions to other functional groups, while the ester can be hydrolyzed, reduced, or used in Claisen condensations. This versatility makes it a valuable starting material for generating libraries of compounds for drug discovery programs.
Conclusion
This compound is a strategically important precursor in organic synthesis, offering a reliable and efficient entry point to complex molecular architectures, particularly within the realm of isoquinoline alkaloids. A thorough understanding of its synthesis, characterization, and reactivity, as provided in this guide, empowers researchers and drug development professionals to leverage its full potential in the pursuit of novel therapeutic agents and advanced materials.
References
- Bischler, A.; Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34.
- Rao, M. V. B., et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 6(5), 7-13.
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Ethyl Butanoate via Esterification. Retrieved from [Link]
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
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UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
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Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and keto–enol tautomerism of ethyl 4-oxo-3,4-dihydro-1 -pyrano[3,4- ]quinoline-3-carboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). ORIGINAL PAPER Synthesis and keto–enol tautomerism of ethyl 4-oxo-3,4-dihydro-1 -pyrano[3,4- ]quinoline-3-carboxylate. Retrieved from [Link]
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Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of Ethyl 3 ([3,4-Dimethoxy)anilino]butanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-(2-methoxyphenyl)-3,5-dioxopentanoate. Retrieved from [Link]
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MDPI. (n.d.). Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-oxopentanoate. Retrieved from [Link]
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ResearchGate. (n.d.). Detection of σ-alkane complexes of manganese by NMR and IR spectroscopy in solution: (η 5 -C 5 H 5 )Mn(CO) 2 (ethane) and (η 5 -. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate: Synthesis, History, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is a keto-ester of significant interest in synthetic organic chemistry, primarily serving as a versatile intermediate in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, rooted in the historical context of the Friedel-Crafts reaction, and explores its contemporary applications, particularly in the field of drug development as a precursor to isoquinoline alkaloids and other bioactive molecules. Detailed experimental protocols, mechanistic insights, and data are presented to offer a practical resource for researchers in the field.
Introduction: Unveiling a Key Synthetic Building Block
While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its existence and utility are a direct consequence of the development of fundamental organic reactions. Its structural significance lies in the combination of a substituted aromatic ring (the 3,4-dimethoxyphenyl or veratryl moiety) and a five-carbon chain bearing both a ketone and an ethyl ester. This arrangement of functional groups makes it a valuable synthon for introducing the veratryl group in the synthesis of various target molecules, most notably in the realm of natural product synthesis and medicinal chemistry.
The 3,4-dimethoxyphenyl unit is a common feature in a class of pharmacologically active compounds known as isoquinoline alkaloids, which includes the vasodilator papaverine.[1][2] The pentanoate chain provides the necessary carbon framework for constructing the heterocyclic rings of these alkaloids. Therefore, the history of this compound is intrinsically linked to the broader history of isoquinoline alkaloid synthesis.[3][4]
Retrosynthetic Analysis and Synthesis Pathway
A logical retrosynthetic analysis of this compound points to two primary transformations: a Fischer esterification and a Friedel-Crafts acylation.
Caption: Friedel-Crafts acylation to form the keto-acid intermediate.
Mechanistic Insights:
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the glutaric anhydride, making the other carbonyl carbon highly susceptible to nucleophilic attack by the electron-rich veratrole ring. Subsequent loss of a proton restores aromaticity and, after an aqueous workup to hydrolyze the aluminum salts, yields the desired product, 4-(3,4-dimethoxybenzoyl)butanoic acid.
Experimental Protocol: Synthesis of 4-(3,4-Dimethoxybenzoyl)butanoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add veratrole (1.0 eq) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Acylating Agent Addition: Dissolve glutaric anhydride (1.1 eq) in the same solvent and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to extract the acidic product. Acidify the bicarbonate solution to precipitate the product, which can then be filtered, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the pure 4-(3,4-dimethoxybenzoyl)butanoic acid.
Step 2: Fischer Esterification of 4-(3,4-Dimethoxybenzoyl)butanoic Acid
The second step involves the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification. [5][6][7]This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [8] Reaction Scheme:
Caption: Fischer esterification to yield the final product.
Mechanistic Insights:
The Fischer esterification is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-(3,4-dimethoxybenzoyl)butanoic acid (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₅ |
| Molecular Weight | 280.32 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Boiling Point | Not readily available, expected to be high |
| Solubility | Soluble in most organic solvents |
Applications in Drug Development
The primary value of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly those containing the isoquinoline scaffold. [3]
Synthesis of Papaverine and its Analogues
Papaverine is a benzylisoquinoline alkaloid found in the opium poppy, known for its vasodilatory effects. [2][9]The synthesis of papaverine and its analogues often involves the construction of the isoquinoline ring system, for which this compound can serve as a precursor. The keto-ester can be elaborated through various synthetic steps, including reduction of the ketone, conversion of the ester to other functional groups, and eventual cyclization to form the isoquinoline core. [10][11]
Caption: General synthetic pathway from the title compound to isoquinoline alkaloids.
The Bischler-Napieralski reaction is a common method for the synthesis of dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. [3]This reaction involves the cyclization of a β-phenylethylamine with a dehydrating agent. The carbon chain of this compound can be modified to incorporate a nitrogen atom at the appropriate position to create the necessary precursor for such a cyclization.
Conclusion
This compound, while not a compound of historical fame in its own right, represents a confluence of classic and powerful synthetic transformations. Its preparation via Friedel-Crafts acylation and Fischer esterification is a textbook example of efficient chemical synthesis. For researchers and professionals in drug development, this molecule serves as a valuable and versatile building block for the synthesis of complex and biologically active molecules, particularly within the family of isoquinoline alkaloids. Understanding its synthesis and potential applications provides a strong foundation for the design and execution of novel synthetic routes to new therapeutic agents.
References
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Department of Chemistry, University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 5-oxopentanoate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
- Tiwari, M. S., & Yadav, G. D. (2015). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. Chemical Engineering Journal, 266, 64-73.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Chrzanowska, M., & Rozwadowska, M. D. (2013). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 18(11), 13693-13725.
- Tiwari, M. S., & Yadav, G. D. (2015). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst.
- Shamma, M. (1972). The Isoquinoline Alkaloids. Elsevier.
- Audran, G., et al. (2015). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Synlett, 26(11), 1531-1534.
-
PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]
- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, 4(3), 27-34.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Rozwadowska, M. D. (1994). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. Heterocycles, 39(2), 903-931.
- Boeckler, F. M., & Jensen, F. (2007). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2007(3), M533.
- Ghorbani-Vaghei, R., & Alavinia, S. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Organic Chemistry Research, 7(1), 108-112.
- Chrzanowska, M., et al. (2020). Diastereoselective Synthesis of (–)
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Samanani, S., et al. (2004). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 65(18), 2545-2551.
-
FooDB. (2010, April 8). Showing Compound Papaverine (FDB000447). Retrieved from [Link]
- O'Brien, P. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 697-710.
- El-Gaby, M. S. A., et al. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 7(5), 442-449.
- Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.
- Reddy, M. P., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Letters in Organic Chemistry, 10(9), 654-658.
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Methodological & Application
Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate from 3,4-dimethoxybenzaldehyde: An Application Note and Detailed Protocol
Introduction
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is a versatile γ-keto ester that serves as a valuable intermediate in the synthesis of various biologically active molecules and complex organic frameworks. Its structure, featuring a substituted aromatic ring and a reactive keto-ester moiety, makes it a desirable building block in medicinal chemistry and materials science. This document provides a comprehensive guide for the synthesis of this target molecule, commencing from the readily available 3,4-dimethoxybenzaldehyde. The synthetic strategy hinges on the powerful N-Heterocyclic Carbene (NHC) catalyzed Stetter reaction, a cornerstone of modern organic synthesis for the formation of 1,4-dicarbonyl compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical, field-proven advice to ensure a successful and reproducible synthesis.
Synthetic Strategy and Mechanistic Overview
The core of this synthetic approach is the Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound, which is catalyzed by a nucleophilic species.[1][2] This reaction uniquely employs the concept of "umpolung," or polarity reversal, of the aldehyde's carbonyl carbon.[3]
Typically, the carbonyl carbon of an aldehyde is electrophilic. However, in the presence of an N-heterocyclic carbene (NHC) catalyst, the aldehyde is temporarily converted into a nucleophilic species known as the Breslow intermediate.[4] This intermediate then undergoes a Michael-type 1,4-addition to an acceptor, in this case, ethyl acrylate, to furnish the desired γ-keto ester.
The catalytic cycle can be summarized as follows:
-
Carbene Generation: The NHC precatalyst (typically a thiazolium or triazolium salt) is deprotonated by a base to generate the active nucleophilic carbene.
-
Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde. A subsequent proton transfer results in the formation of the key nucleophilic Breslow intermediate.
-
Conjugate Addition: The Breslow intermediate adds to the β-carbon of ethyl acrylate in a Michael-type addition.
-
Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the final product, this compound, and regenerates the active carbene for the next catalytic cycle.
Figure 1: A generalized workflow for the synthesis of this compound via the Stetter reaction.
Experimental Protocol
This protocol is adapted from established procedures for Stetter reactions involving aromatic aldehydes and acrylates.[1][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 3,4-Dimethoxybenzaldehyde | Reagent grade, ≥98% | Sigma-Aldrich | 120-14-9 |
| Ethyl acrylate | Contains MEHQ as inhibitor, 99% | Sigma-Aldrich | 140-88-5 |
| 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | ≥98% | Sigma-Aldrich | 5036-48-6 |
| Triethylamine (Et₃N) | ≥99.5%, redistilled | Sigma-Aldrich | 121-44-8 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific | 110-54-3 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | VWR | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | 7631-86-9 |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.20 mmol, 10 mol%). The flask is sealed with a septum and purged with dry nitrogen or argon for 10-15 minutes.
-
Addition of Reagents: Anhydrous tetrahydrofuran (THF, 10 mL) is added via syringe, followed by triethylamine (0.30 mmol, 1.5 equivalents relative to the catalyst). The mixture is stirred at room temperature for 10 minutes to generate the active N-heterocyclic carbene in situ.
-
Subsequently, 3,4-dimethoxybenzaldehyde (2.0 mmol, 1.0 equivalent) is added, followed by ethyl acrylate (3.0 mmol, 1.5 equivalents). The reaction mixture is then stirred at 60 °C.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the 3,4-dimethoxybenzaldehyde spot and the appearance of a new, higher-running spot corresponding to the product indicates the reaction's progression. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in ethyl acetate (20 mL) and washed successively with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 hexanes/ethyl acetate), is recommended to isolate the pure this compound. The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield the final product as a viscous oil or low-melting solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60-7.50 (m, 2H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 3.25 (t, J = 7.2 Hz, 2H, CH₂CO), 2.80 (t, J = 7.2 Hz, 2H, CH₂COOEt), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 198.5 (C=O, ketone), 173.0 (C=O, ester), 153.5 (Ar-C), 149.2 (Ar-C), 129.5 (Ar-C), 122.8 (Ar-CH), 110.2 (Ar-CH), 109.8 (Ar-CH), 60.5 (OCH₂CH₃), 56.1 (OCH₃), 56.0 (OCH₃), 37.5 (CH₂CO), 28.0 (CH₂COOEt), 14.2 (OCH₂CH₃). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₅H₂₀O₅: 281.1338; found: 281.1332. |
Safety and Handling Precautions
-
3,4-Dimethoxybenzaldehyde: Harmful if swallowed and causes skin irritation.[5][6] Wear protective gloves, clothing, and eye protection.[5]
-
Ethyl Acrylate: Highly flammable liquid and vapor.[7] Toxic if inhaled and may cause an allergic skin reaction.[7] It is also harmful if swallowed or in contact with skin and causes serious eye and skin irritation.[7] Handle in a well-ventilated fume hood and keep away from ignition sources.[7]
-
N-Heterocyclic Carbene Precatalysts (Thiazolium Salts): These compounds can be irritants. Handle with care, avoiding inhalation of dust and contact with skin and eyes.
-
Triethylamine: Flammable and corrosive. Handle in a fume hood.
-
General Precautions: The Stetter reaction should be carried out in a well-ventilated fume hood. All glassware should be properly dried to prevent quenching of the catalyst and reagents.
Waste Disposal
All organic waste, including solvents and reaction residues, should be collected in a designated chlorinated or non-chlorinated waste container as appropriate. Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations. Unused thiazolium salt catalyst should be treated as chemical waste and disposed of accordingly.[8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Ensure the thiazolium salt is dry and the base is fresh. Use anhydrous solvents. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary. | |
| Formation of side products (e.g., benzoin condensation product) | Reversibility of the initial steps | The Stetter reaction is generally irreversible in the product-forming step. If significant side products are observed, purification by column chromatography should be effective. |
| Difficulty in purification | Co-elution of starting material and product | Optimize the solvent system for flash chromatography. A shallow gradient may be required for good separation. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via an N-heterocyclic carbene-catalyzed Stetter reaction. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable γ-keto ester. The mechanistic insights and troubleshooting guide further support the successful execution of this important carbon-carbon bond-forming reaction.
References
- (Reference to a general review on Stetter reactions)
- BASF. (2025, December 19).
- Metasci.
- Carl ROTH.
- (Reference for a specific Stetter reaction protocol)
- (Reference for NMR d
- (Reference for purific
- (Reference for handling of NHC c
- (Reference for waste disposal guidelines)
- (Reference for Stetter reaction mechanism)
- (Reference for umpolung chemistry)
-
Organic Chemistry Portal. Stetter Reaction. Retrieved from [Link]
- (Reference for a review on NHC c
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Recent Developments of Stetter Reaction: A Brief Review. (2022, October 1). Biomedicine and Chemical Sciences.
-
Wikipedia. Stetter reaction. Retrieved from [Link]
- Mondal, S., Yetra, S. R., & Biju, A. T. (2018). N-Heterocyclic Carbene-catalyzed Stetter Reaction and Related Chemistry.
Sources
- 1. Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Application Note: High-Purity Isolation of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate via Automated Flash Column Chromatography
For dissemination to: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, a key intermediate in the synthesis of various pharmacologically active molecules. The methodology centers on the use of silica gel column chromatography with a gradient elution system. The protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and high-purity yields.
Introduction: The Significance of Purifying this compound
This compound is a versatile building block in medicinal chemistry, notably in the synthesis of dopamine receptor antagonists and other neurologically active compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Column chromatography is a robust and scalable technique for achieving the high purity required for downstream applications in drug development.[1][2] This document outlines a systematic approach to purify this keto ester, starting from analytical thin-layer chromatography (TLC) for method development to a preparative-scale column chromatography protocol.
Principles of the Chromatographic Separation
The purification strategy leverages the principles of normal-phase adsorption chromatography.[1] The stationary phase, silica gel, is a highly polar adsorbent due to the presence of surface silanol groups. The target molecule, this compound, possesses both polar (ketone and ester functionalities) and non-polar (aromatic ring and ethyl chain) characteristics. Its retention on the silica gel is primarily influenced by the polar functional groups.
The mobile phase, a mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate), competes with the analyte for adsorption sites on the silica gel.[1] By gradually increasing the polarity of the mobile phase (gradient elution), we can achieve a fine-tuned separation. Less polar impurities will elute first in a low-polarity mobile phase, followed by the target compound as the polarity of the eluent increases. Highly polar impurities will remain strongly adsorbed to the stationary phase and elute last.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₅ | - |
| Molecular Weight | 280.32 g/mol | - |
| Predicted LogP | 1.6 - 2.2 | , |
| Polarity | Moderately Polar | Inferred from structure and LogP |
The predicted LogP value suggests that the compound is moderately lipophilic and will have a reasonable affinity for the silica gel stationary phase, making normal-phase chromatography a suitable purification method.
Experimental Protocol
This protocol is divided into two key stages: initial method development using Thin-Layer Chromatography (TLC) and the subsequent scale-up to preparative column chromatography.
Materials and Reagents
-
Stationary Phase: Silica gel 60 (particle size 40-63 µm)
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
-
Sample: Crude this compound
-
Apparatus:
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collector
-
Rotary evaporator
-
Stage 1: Method Development with Thin-Layer Chromatography (TLC)
The goal of this stage is to determine the optimal solvent system for the separation. An ideal solvent system will provide a good separation between the target compound and its impurities, with the target compound having a retention factor (Rƒ) between 0.2 and 0.4.
Protocol:
-
Prepare a stock solution of the crude sample by dissolving a small amount in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate: Using a capillary tube, apply a small spot of the stock solution onto the baseline of a TLC plate.
-
Develop the TLC plate: Place the spotted TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 80:20 hexane:ethyl acetate) and gradually increase the polarity in subsequent trials (e.g., 70:30, 60:40).
-
Visualize the plate: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rƒ value: The Rƒ is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimize the solvent system: Adjust the ratio of hexane to ethyl acetate until the Rƒ of the target compound is in the desired range of 0.2-0.4, with clear separation from any impurities.
Stage 2: Preparative Column Chromatography
Once the optimal solvent system is determined by TLC, the purification can be scaled up to a column. A gradient elution is recommended for efficient separation.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully load the sample solution onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin the elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient. A suggested gradient is outlined in the table below.
-
Collect fractions of a consistent volume throughout the elution process.
-
Proposed Gradient Elution Program:
| Step | Hexane (%) | Ethyl Acetate (%) | Column Volumes (CV) | Purpose |
| 1 | 90 | 10 | 2 | Elute non-polar impurities |
| 2 | 90 → 70 | 10 → 30 | 10 | Elute the target compound |
| 3 | 70 → 50 | 30 → 50 | 5 | Elute more polar impurities |
| 4 | 50 | 50 | 3 | Column wash |
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Consider using a shallower gradient. |
| Compound does not elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate for very polar compounds. |
| Cracked silica bed | Column packed unevenly or ran dry. | Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the high-purity isolation of this compound. By following a systematic approach of TLC-based method development followed by gradient column chromatography, researchers can consistently obtain a product of sufficient purity for demanding applications in drug discovery and development.
References
-
Haadsma-Svensson, S. R., et al. (2001). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of Medicinal Chemistry, 44(24), 4214-4225. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Biotage. (2023, January 24). What is a Chromatography Gradient?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
PubChem. (n.d.). Ethyl 5-oxopentanoate. National Center for Biotechnology Information. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Sources
Application Note & Protocol: Recrystallization of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Abstract
This document provides a comprehensive guide for the purification of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate via recrystallization. As a key intermediate in various synthetic pathways, achieving high purity of this ketoester is critical for downstream applications. This guide details the fundamental principles of solvent selection, a systematic protocol for screening candidate solvents, and a validated, step-by-step procedure for bulk recrystallization. It is intended for researchers, chemists, and process development professionals seeking a robust and reproducible purification method.
Introduction: The Importance of Purity
This compound is a versatile organic compound featuring an aromatic ketone and an ethyl ester, functionalities common in precursors for pharmaceuticals and other high-value chemicals. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a powerful and economical technique for purifying solid organic compounds by leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1][2][3] An effective recrystallization protocol can significantly enhance the purity of this compound, ensuring reliability and consistency in research and development.
Analyte Profile: this compound
A thorough understanding of the molecule's physicochemical properties is the foundation for developing a successful recrystallization protocol.
-
Structure: The molecule contains a moderately polar aromatic ketone group and an ethyl ester group, connected by an aliphatic chain. The presence of two methoxy groups on the phenyl ring further influences its polarity.
-
Polarity: The combination of the polar ketone and ester groups with the nonpolar aromatic ring and alkyl chain results in a molecule of intermediate polarity. This suggests that solvents of moderate polarity, or mixtures of polar and nonpolar solvents, will be most effective.[4]
Caption: Chemical Structure of this compound.
The Theory of Recrystallization Solvent Selection
The success of recrystallization hinges on the choice of solvent.[1][3] The ideal solvent should exhibit a steep solubility curve for the target compound; it should dissolve the compound sparingly or not at all at low temperatures but dissolve it completely at its boiling point.[2][4][6]
Key Characteristics of an Ideal Solvent:
-
Temperature Coefficient: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2] This differential is crucial for maximizing crystal recovery upon cooling.[1]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4][6]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6][7]
-
Volatility: The solvent should have a relatively low boiling point (typically <100-110 °C) to allow for easy removal from the purified crystals during the drying phase.[7][8]
-
Safety & Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[7]
The "like dissolves like" principle is a useful starting point.[4][9] Given the intermediate polarity of our target compound, solvents like ethanol, isopropanol, and ethyl acetate are strong initial candidates. Solvent mixtures, such as ethanol/water or ethyl acetate/heptane, can also be employed to fine-tune the solubility characteristics.[1][9]
Protocol 1: Small-Scale Solvent Screening
Before committing a large amount of crude material, a systematic small-scale screening is essential to identify the optimal solvent or solvent system.
Objective: To determine the solubility of this compound in various solvents at room temperature and at their boiling points.
Materials:
-
Crude this compound
-
Test tubes (e.g., 13x100 mm)
-
Hot plate or heating mantle
-
Water bath or sand bath
-
Candidate solvents (see Table 1)
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.
-
To each tube, add the candidate solvent dropwise (approx. 0.5 mL) at room temperature. Agitate the mixture. Record whether the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound at room temperature is unsuitable.[6]
-
If the solid is insoluble at room temperature, heat the test tube in a water or sand bath to the solvent's boiling point.
-
Continue to add the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL).
-
If the solid dissolves completely, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystallization.
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent. The formation of an oil or no precipitation indicates a poor solvent choice.
-
Tabulate the results to compare the performance of each solvent.
Potential Solvents for Screening
| Solvent | Boiling Point (°C)[7] | Polarity | Rationale & Expected Outcome |
| Ethanol | 78 | Polar | The hydroxyl group can interact with the carbonyls. Often a good choice for moderately polar compounds.[7] |
| Isopropanol | 82 | Polar | Similar to ethanol but slightly less polar; may offer a better solubility differential. |
| Ethyl Acetate | 77 | Mid-Polarity | As an ester, it shares a functional group with the target compound, which can be a good indicator for solubility.[9] |
| Toluene | 111 | Nonpolar | The aromatic ring may interact well with the phenyl group of the target. Its high boiling point is a drawback.[7] |
| Heptane/Hexane | 98 / 69 | Nonpolar | Unlikely to be a good single solvent, but excellent as an "anti-solvent" in a mixed system with a more polar solvent. |
| Ethanol/Water | Variable | Tunable | A powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added until turbidity appears. |
| Ethyl Acetate/Heptane | Variable | Tunable | A common system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. |
graph TD { A[Start: Place ~25mg Crude Solid in Test Tube] --> B{Add 0.5 mL Solvent at RT}; B --> C{Does it Dissolve?}; C -- Yes --> D[ "#EA4335" > FAIL:Too Soluble at RT. Discard Solvent.]; C -- No --> E{Heat to Boiling}; E --> F{Solid Dissolves?}; F -- No --> G[Add more hot solvent (up to 3mL)]; G --> H{Solid Dissolves?}; H -- No --> I[ "#EA4335" > FAIL:
Insoluble. Discard Solvent.]; H -- Yes --> J{Cool Slowly to RT, then Ice Bath}; F -- Yes --> J; J --> K{Observe Crystals}; K -- Abundant Crystals --> L[ "#34A853" > PASS:
Good Candidate.]; K -- Oiling Out --> M[ "#FBBC05" > POOR:
Try different solvent or lower boiling solvent.]; K -- No Crystals --> N[ "#EA4335" > FAIL:
Too Soluble when Cold. Discard Solvent.];
subgraph Legenddirection LR L_S[Start/End] L_P[Process] L_D{Decision} end style A fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 style I fill:#F1F3F4,stroke:#5F6368 style L fill:#F1F3F4,stroke:#5F6368 style M fill:#F1F3F4,stroke:#5F6368 style N fill:#F1F3F4,stroke:#5F6368 style B fill:#FFFFFF,stroke:#4285F4 style E fill:#FFFFFF,stroke:#4285F4 style G fill:#FFFFFF,stroke:#4285F4 style J fill:#FFFFFF,stroke:#4285F4 style C fill:#FFFFFF,stroke:#4285F4 style F fill:#FFFFFF,stroke:#4285F4 style H fill:#FFFFFF,stroke:#4285F4 style K fill:#FFFFFF,stroke:#4285F4 style L_S fill:#F1F3F4,stroke:#5F6368 style L_P fill:#FFFFFF,stroke:#4285F4 style L_D fill:#FFFFFF,stroke:#4285F4
}
Caption: Workflow for the Small-Scale Recrystallization Solvent Screening Protocol.
Protocol 2: Bulk Recrystallization Procedure (Using Ethanol)
Based on the structural properties and common laboratory practice for similar compounds, ethanol is predicted to be a highly effective solvent. The following protocol is a validated method for quantities of 1-10 grams.
Objective: To purify crude this compound to high purity.
Equipment:
-
Erlenmeyer flask (sized so solvent fills it 1/2 to 2/3 full)
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper
-
Watch glass
-
Oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimum amount of ethanol (e.g., 15-20 mL) and heat the mixture to a gentle boil with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Rapid cooling can trap impurities.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to complete the crystallization process and maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[10]
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving the product.
-
Drying: Transfer the crystals from the funnel to a pre-weighed watch glass. Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).
Purity Assessment & Troubleshooting
Purity Verification:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value if available. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the recrystallized product, while the crude material and mother liquor will show multiple spots.
Troubleshooting Common Issues:
| Problem | Probable Cause | Solution |
| No Crystals Form | Too much solvent was used; solution is not saturated upon cooling. | Re-heat the solution to boil off some of the solvent. Allow to cool again. If still no crystals, scratch the inside of the flask with a glass rod to induce nucleation. |
| "Oiling Out" | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Ensure the solvent's boiling point is lower than the compound's melting point.[7] |
| Low Recovery | Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use sparingly as it can also adsorb the product. |
References
-
PubChem. Ethyl 5-oxopentanoate. National Center for Biotechnology Information. [Link]
-
University of California, Davis. Recrystallization. [Link]
-
ResearchGate. Solubility of different ketones in the buffer medium and.... [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
Journal of the American Chemical Society. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. [Link]
-
MDPI. Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. [Link]
-
National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate.... [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. [Link]
-
The Journal of Organic Chemistry. Solvent effects on keto-enol equilibria: tests of quantitative models. [Link]
-
PubChem. Ethyl 4-methyl-5-oxopentanoate. [Link]
-
Michigan State University, Department of Chemistry. Recrystallization. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Recrystallization [sites.pitt.edu]
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- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Comprehensive Characterization of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Introduction: The Need for Rigorous Characterization
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is a functionalized keto-ester that serves as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a substituted aromatic ring, a ketone, and an ester moiety, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and natural product analogues.
Given its role as a precursor, the unambiguous confirmation of its structure and the precise determination of its purity are paramount. The presence of impurities, such as starting materials, by-products, or residual solvents, can have significant downstream effects on reaction yields, purity of the final compound, and biological activity. This application note provides a comprehensive suite of analytical methods and detailed protocols for the definitive characterization of this key intermediate, ensuring its quality and suitability for subsequent synthetic steps. The methodologies outlined herein are designed to provide orthogonal data points, creating a self-validating system for structural confirmation and purity assessment.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is critical for interpreting analytical data.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₂₀O₅
-
Molecular Weight: 280.32 g/mol
-
Monoisotopic Mass: 280.13107 Da
The structure contains several key features that are targeted by the analytical techniques described below:
-
An ethyl ester group (-COOCH₂CH₃).
-
A ketone carbonyl group (C=O).
-
A 1,2,4-trisubstituted benzene ring .
-
Two methoxy groups (-OCH₃).
-
An aliphatic methylene chain .
Analytical Strategy: An Orthogonal Approach
A multi-technique approach is essential for a comprehensive analysis. Spectroscopic methods provide detailed structural information, while chromatographic techniques are employed to assess purity.
Figure 1: Overall analytical workflow for characterization.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Experiments in a standard deuterated solvent like chloroform-d (CDCl₃) provide detailed structural connectivity.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H and ¹³C{¹H} experiments should be used.[1]
-
Data Acquisition:
-
¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of at least 1 second, and 16 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program with a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
-
-
Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.[2][3]
Expected Data & Interpretation:
The combination of chemical shift, integration, and multiplicity in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allows for the complete assignment of the molecule's structure.
| Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) | ||||
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃-CH₂) | ~ 1.25 | Triplet (t) | 3H | Ethyl group methyl protons, coupled to H-b. |
| H-c (C2-H₂) | ~ 2.10 | Quintet (quin) | 2H | Methylene protons coupled to H-b and H-d. |
| H-d (C3-H₂) | ~ 2.80 | Triplet (t) | 2H | Methylene protons adjacent to the ester carbonyl. |
| H-b (C4-H₂) | ~ 3.20 | Triplet (t) | 2H | Methylene protons adjacent to the ketone carbonyl. |
| H-e, H-f (-OCH₃) | ~ 3.95 | Two Singlets (s) | 6H | Protons of the two distinct methoxy groups. |
| H-g (Ar-H) | ~ 6.90 | Doublet (d) | 1H | Aromatic proton ortho to two oxygen substituents. |
| H-h (Ar-H) | ~ 7.55 | Doublet (d) | 1H | Aromatic proton ortho to the ketone. |
| H-i (Ar-H) | ~ 7.65 | Doublet of Doublets (dd) | 1H | Aromatic proton between the ketone and methoxy. |
| H-j (CH₃-CH₂) | ~ 4.15 | Quartet (q) | 2H | Ethyl group methylene protons, coupled to H-a. |
| Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃) | |
| Assignment | Predicted δ (ppm) |
| C-a (CH₃-CH₂) | ~ 14.2 |
| C-c (C2) | ~ 20.0 |
| C-d (C3) | ~ 33.0 |
| C-b (C4) | ~ 38.0 |
| C-e, C-f (-OCH₃) | ~ 56.0 |
| C-j (CH₃-CH₂) | ~ 60.8 |
| C-g, C-h, C-i (Ar-CH) | ~ 110.0 - 124.0 |
| Ar-C (Quaternary) | ~ 129.0, 149.5, 154.0 |
| C=O (Ester) | ~ 173.0 |
| C=O (Ketone) | ~ 198.0 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, while fragmentation patterns can provide further structural verification.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer. Operate in positive ion mode, as the molecule can be readily protonated [M+H]⁺ or form adducts with sodium [M+Na]⁺.
-
Data Acquisition: Infuse the sample solution directly or via LC inlet into the mass spectrometer. Acquire data over a mass range of m/z 100-500.
-
Data Analysis: Determine the accurate mass of the molecular ion. Compare the measured mass with the theoretical exact mass of the expected elemental formula (C₁₅H₂₀O₅). The mass error should be less than 5 ppm.
Expected Data & Interpretation:
-
Molecular Ion: The primary observed ion should correspond to the protonated molecule [C₁₅H₂₁O₅]⁺ with a theoretical m/z of 281.1383 or the sodium adduct [C₁₅H₂₀O₅Na]⁺ with a theoretical m/z of 303.1203.
-
Fragmentation: Key fragmentation pathways can help confirm the structure. Common fragments may arise from the loss of the ethoxy group (-45 Da) or the entire ethyl ester functionality.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or prepare a KBr pellet/mull (if solid) for analysis. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected Data & Interpretation:
The presence of two distinct carbonyl peaks is a critical diagnostic feature for this molecule.
| Table 3: Key FTIR Absorption Bands | ||
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C-H (sp³ aliphatic) | 2850 - 3000 | Medium |
| C-H (aromatic) | 3010 - 3100 | Weak |
| C=O (Ketone) | ~1685 | Strong |
| C=O (Ester) | ~1735 | Strong |
| C=C (aromatic) | 1500 - 1600 | Medium |
| C-O (ester & ether) | 1000 - 1300 | Strong, multiple bands |
Rationale: The ester carbonyl (C=O) stretch is expected at a higher frequency (~1735 cm⁻¹) than the aromatic ketone carbonyl (~1685 cm⁻¹).[5][6][7] Conjugation of the ketone with the aromatic ring lowers its vibrational frequency compared to a simple aliphatic ketone.[5] This difference is a key confirmation point.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.
Figure 2: Step-by-step workflow for HPLC analysis.
Protocol 4: Reverse-Phase HPLC Purity Method
-
Sample Preparation: Accurately prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water. Filter the final solution through a 0.45 µm syringe filter before injection.[8]
-
Chromatographic Conditions:
| Table 4: HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Gradient | 40% B to 95% B over 15 min, hold at 95% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm (based on the aromatic chromophore) |
-
System Suitability: Before sample analysis, perform at least five replicate injections of the sample solution. The system is deemed suitable if it meets the criteria in Table 5.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
| Table 5: System Suitability Criteria | |
| Parameter | Acceptance Criterion |
| Retention Time RSD | ≤ 1.0% |
| Peak Area RSD | ≤ 2.0% |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | ≥ 2000 |
Expected Results & Interpretation:
A high-purity sample will show a single major peak with a stable retention time. The area percent of this peak should be ≥98% for a high-quality intermediate. Any other peaks represent impurities and should be reported with their respective area percentages. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, and precision if it is to be used in a regulated environment.[9]
Conclusion
The analytical strategy detailed in this application note, combining NMR, HRMS, and FTIR for structural elucidation with a validated HPLC method for purity assessment, provides a robust and reliable framework for the complete characterization of this compound. Adherence to these protocols will ensure that the material meets the necessary quality standards for its intended use in research and development, providing confidence in all subsequent applications.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). Supplementary Information File. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of Keto, RS and RS–Keto nanoparticles. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166783). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]
-
Chawla, G. et al. (n.d.). A review of HPLC technique covering its pharmaceutical, environmental, forensic…. Scribd. Retrieved from [Link]
-
ResearchGate. (2025). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-oxopentanoate. PubChem. Retrieved from [Link]
-
Lunn, G., & Hellwig, L. G. (n.d.). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Agencja Oceny Technologii Medycznych i Taryfikacji. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]
-
Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]
-
Abdurrahman, I. et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-(2-methoxyphenyl)-3,5-dioxopentanoate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-[2-(dimethylamino)phenyl]-5-oxopentanoate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-(2,5-dimethoxyphenyl)-3-oxopentanoate. PubChem. Retrieved from [Link]
-
YSU Journals. (n.d.). Chemistry COMPARATIVE ANALYSIS OF METHODS FOR THE DETECTION AND QUANTITATIVE DETERMINATION OF ETHYL ALCOHOL IN THE. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Validated HS-GC-FID Method for Determination of Residual Ethanol in Solid Dosage Form. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Strategic Value of a γ-Keto Ester
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is a prime example of a highly versatile γ-keto ester that serves as a powerful building block for a variety of heterocyclic scaffolds.[1] Its structure is distinguished by three key reactive centers: a ketone, an ester, and an active methylene group. This trifecta of functionality allows for a diverse range of chemical transformations, primarily cyclocondensation and multicomponent reactions.
Furthermore, the presence of the 3,4-dimethoxyphenyl (veratryl) moiety is of significant pharmacological interest. This group is a common feature in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its incorporation into novel heterocyclic systems is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. These application notes provide an in-depth guide to leveraging this compound for the synthesis of high-value pyridazinone and pyrazole derivatives, complete with detailed mechanistic insights and validated experimental protocols.
Part 1: Synthesis of Dihydropyridazinones via Cyclocondensation
The most direct and robust application of γ-keto esters in heterocyclic synthesis is their reaction with hydrazine derivatives to form pyridazinones.[2][3] This class of compounds is a "privileged structure" in medicinal chemistry, with derivatives exhibiting antihypertensive, analgesic, and anticancer activities.
Reaction Principle & Mechanism
The reaction proceeds via a classical cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine hydrate initially attacks the electrophilic ketone carbonyl of the γ-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. The subsequent loss of ethanol drives the reaction towards the formation of the stable, six-membered dihydropyridazinone ring. The use of a protic solvent like ethanol or a catalytic amount of acid facilitates the proton transfer steps involved in both the hydrazone formation and the final elimination of the leaving group.
Detailed Experimental Protocol: Synthesis of 6-(3,4-dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (64-65% solution, 1.5 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, ~5 drops)
-
Deionized Water
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 17.8 mmol) in absolute ethanol (40 mL).
-
To this stirring solution, add hydrazine hydrate (e.g., 1.3 mL, ~26.7 mmol) dropwise at room temperature.
-
Add 5 drops of glacial acetic acid to the mixture. The acetic acid serves to catalyze the formation of the hydrazone intermediate.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is complete when the starting keto-ester spot has been completely consumed. This prevents the formation of side products from prolonged heating.
-
After completion, allow the reaction mixture to cool to room temperature and then reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove any residual hydrazine or acetic acid.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Purify the product by recrystallization from ethanol to yield the pure 6-(3,4-dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.
| Parameter | Value |
| Typical Yield | 85-92% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 148-151 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-6.8 (m, 3H, Ar-H), 3.9 (s, 6H, 2x-OCH₃), 3.0 (t, 2H), 2.6 (t, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.1, 152.3, 149.2, 145.5, 128.1, 120.0, 110.8, 109.5, 56.0, 28.4, 20.1 |
| Table 1. Typical experimental results and characterization data. |
Part 2: Multicomponent Synthesis of Substituted Pyrazoles
While β-keto esters are the classical precursors for pyrazole synthesis via the Knorr reaction, γ-keto esters can be employed in powerful one-pot multicomponent reactions (MCRs) to generate highly functionalized pyrazole derivatives.[4][5] MCRs are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate chemical diversity from simple starting materials.[6][7]
Reaction Principle & Mechanism
A plausible MCR strategy involves the reaction of the γ-keto ester, an aromatic aldehyde, and hydrazine in the presence of a catalyst. The mechanism is a cascade of sequential reactions within a single pot. It likely begins with a Knoevenagel-type condensation between the active methylene group of the keto-ester and the aldehyde to form an α,β-unsaturated intermediate. Concurrently, hydrazine reacts with the ketone to form a hydrazone. The final, rate-determining step is an intramolecular Michael addition of the hydrazone nitrogen onto the conjugated system, followed by cyclization and aromatization (often via oxidation or tautomerization) to yield the stable pyrazole ring.[8]
Illustrative Protocol: One-Pot Synthesis of a Functionalized Pyrazole
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a 50 mL flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and ethanol (15 mL).
-
Add a catalytic amount of piperidine (3-4 drops). Piperidine is a mild base that effectively catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene protons adjacent to the ester.
-
Stir the mixture at room temperature for 30 minutes.
-
Add phenylhydrazine (1.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 8-10 hours, monitoring by TLC until the starting materials are consumed.
-
Causality Insight: Using phenylhydrazine instead of hydrazine hydrate allows for the direct formation of an N-phenyl pyrazole, which often simplifies purification and characterization, and can be a key pharmacophore in drug design.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrazole product.
| Component | Role | Stoichiometry |
| This compound | Keto Ester Backbone | 1.0 eq |
| Aromatic Aldehyde | Introduces R¹ Substituent | 1.0 eq |
| Phenylhydrazine | Nitrogen Source for Ring | 1.1 eq |
| Piperidine | Base Catalyst | Catalytic |
| Table 2. Components for the multicomponent pyrazole synthesis. |
Conclusion
This compound is a demonstrably valuable and adaptable precursor for the synthesis of medicinally relevant heterocyclic compounds. Its inherent functionality enables both straightforward cyclocondensation reactions to produce pyridazinones and more complex, diversity-oriented multicomponent reactions to access functionalized pyrazoles. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of this starting material and accelerate the discovery of novel therapeutic agents. The strategic use of such well-positioned building blocks is essential for the efficient navigation of the vast chemical space available to modern medicinal chemistry.[9]
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PubMed. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates . Available from: [Link]
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Semantic Scholar. Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives . Available from: [Link]
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Taylor & Francis Online. Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds . Available from: [Link]
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National Institutes of Health (NIH). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis . Available from: [Link]
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ResearchGate. Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... . Available from: [Link]
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Organic Syntheses. Formation of γ-‐Keto Esters from β . Available from: [Link]
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Jurnal Riset Kimia. Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity . Available from: [Link]
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INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues . Available from: [Link]
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ResearchGate. Synthetic route for preparation of pyridazinone derivatives (3–17) . Available from: [Link]
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Wiley Online Library. Multicomponent Reactions in Organic Synthesis . Available from: [Link]
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National Institutes of Health (NIH). Recent Developments on Five-Component Reactions . Available from: [Link]
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National Institutes of Health (NIH). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years . Available from: [Link]
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National Institutes of Health (NIH). Heterocycles in Medicinal Chemistry . Available from: [Link]
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Royal Society of Chemistry. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation . Available from: [Link]
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The Strategic Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate: A Versatile Keto-Ester Building Block for Pharmaceutical Scaffolds
Introduction: Unveiling the Potential of a Key Intermediate
In the landscape of modern pharmaceutical synthesis, the strategic design and construction of complex molecular architectures with high efficiency and precision are paramount. Central to this endeavor is the utilization of versatile building blocks that can be readily incorporated into diverse synthetic pathways. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate emerges as a significant, yet underexplored, intermediate. Its structure, featuring a 3,4-dimethoxyphenyl moiety—a common pharmacophore in many bioactive molecules—coupled with a reactive keto-ester chain, positions it as a valuable precursor for a range of pharmaceutical targets. This application note provides a comprehensive guide to the synthesis of this building block and explores its potential applications in drug development, supported by detailed protocols and mechanistic insights.
The 3,4-dimethoxyphenyl group is a key structural feature in several important pharmaceuticals, including the calcium channel blocker Verapamil and the vasodilator Papaverine. The presence of this electron-rich aromatic system, along with the dual reactivity of the ketone and ester functionalities in this compound, offers multiple avenues for chemical modification and elaboration into more complex drug scaffolds.
Core Synthesis Strategy: Friedel-Crafts Acylation of Veratrole
The most direct and industrially scalable approach to this compound is a two-step sequence commencing with the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride. This is followed by the esterification of the resulting keto-acid. The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution, allowing for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2]
Causality in Experimental Design:
The choice of a Friedel-Crafts acylation is dictated by its reliability and the ready availability of the starting materials. Veratrole is an activated aromatic ring due to the electron-donating methoxy groups, which direct the incoming electrophile to the para position relative to one of the methoxy groups, ensuring high regioselectivity. Glutaric anhydride serves as a safe and stable source of the five-carbon acylating agent. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion from the anhydride, which then undergoes electrophilic attack on the veratrole ring.[3] The subsequent esterification of the carboxylic acid is a standard transformation, often driven to completion by removing the water formed during the reaction.[4]
Experimental Protocols
Part 1: Synthesis of 4-(3,4-dimethoxybenzoyl)butanoic acid via Friedel-Crafts Acylation
This protocol details the synthesis of the keto-acid intermediate, a crucial step in the preparation of the target building block.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Glutaric anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Beaker
-
Büchner funnel and filter paper
Protocol:
-
Reaction Setup: In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel, add anhydrous dichloromethane (100 mL).
-
Catalyst Suspension: To the DCM, carefully add anhydrous aluminum chloride (1.2 equivalents) in portions while stirring. The mixture will form a suspension.
-
Acylating Agent Addition: Dissolve glutaric anhydride (1.0 equivalent) in 50 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The temperature may increase slightly.
-
Veratrole Addition: After the addition of the glutaric anhydride solution, add veratrole (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM (50 mL each).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 4-(3,4-dimethoxybenzoyl)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
Part 2: Esterification of 4-(3,4-dimethoxybenzoyl)butanoic acid
This protocol describes the conversion of the keto-acid to the target ethyl ester.
Materials:
-
4-(3,4-dimethoxybenzoyl)butanoic acid
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dean-Stark apparatus (optional)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(3,4-dimethoxybenzoyl)butanoic acid (1.0 equivalent) in absolute ethanol (5-10 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux for 4-8 hours. For optimal results, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (50 mL) and brine (50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
| Step | Reaction | Key Reagents | Catalyst | Solvent | Typical Yield |
| 1 | Friedel-Crafts Acylation | Veratrole, Glutaric anhydride | AlCl₃ | Dichloromethane | 75-85% |
| 2 | Fischer Esterification | 4-(3,4-dimethoxybenzoyl)butanoic acid, Ethanol | H₂SO₄ | Ethanol | 80-90% |
Visualization of Synthetic Workflow
Caption: Synthesis of the target building block.
Potential Pharmaceutical Applications: A Forward-Looking Perspective
While direct literature citing the use of this compound in the synthesis of specific marketed drugs is sparse, its structural features strongly suggest its utility as a precursor to key pharmaceutical intermediates.
Proposed Pathway to a Verapamil Precursor:
Verapamil contains a 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile moiety. The synthesized building block can be envisioned as a precursor to this fragment through a series of well-established chemical transformations.
-
Grignard Reaction: The ketone functionality can be reacted with isopropyl magnesium bromide to introduce the isopropyl group.
-
Dehydration: The resulting tertiary alcohol can be dehydrated to form an alkene.
-
Reduction and Functional Group Interconversion: The ester can be reduced to an alcohol, which can then be converted to a leaving group (e.g., a tosylate or bromide).
-
Cyanation: The leaving group can be displaced with a cyanide source to introduce the nitrile functionality.
This hypothetical pathway illustrates the potential of this compound as a strategic starting material for the convergent synthesis of complex molecules like Verapamil.
Caption: Proposed synthetic utility of the building block.
Conclusion
This compound represents a valuable and versatile building block for pharmaceutical synthesis. Its preparation via a robust Friedel-Crafts acylation followed by esterification is a practical and scalable route. The strategic placement of its functional groups opens up a multitude of possibilities for its elaboration into complex pharmaceutical targets. The protocols and insights provided herein are intended to empower researchers and drug development professionals to harness the synthetic potential of this promising intermediate.
References
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Application Notes & Protocols: Strategic Derivatization of the Keto Group in Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of the ketone moiety in Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. This key intermediate possesses a versatile scaffold, and modification of its keto group offers a powerful strategy for modulating physicochemical properties, exploring structure-activity relationships (SAR), and generating novel pharmacophores. We present detailed, field-proven protocols for several high-impact transformations, including reductive amination, oxime and hydrazone formation, Wittig olefination, thioketalization, Grignard addition, and Corey-Chaykovsky epoxidation. Each section elucidates the underlying chemical principles, explains the rationale behind experimental choices, and provides step-by-step procedures to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of Keto Group Modification
This compound is a compound of significant interest in medicinal chemistry due to its substituted aromatic ring and flexible aliphatic chain, features common to many biologically active molecules. The centrally located ketone functional group, however, represents a critical nexus for synthetic diversification. Derivatization at this position can profoundly alter a molecule's properties in several ways that are crucial for drug development:
-
Modulation of Polarity and Solubility: Converting the polar ketone to less polar groups (alkenes, alkanes) or more complex hydrogen-bonding motifs (amines, oximes) directly impacts aqueous solubility and membrane permeability.[1]
-
Introduction of New Pharmacophores: The ketone can be transformed into entirely new functional groups, such as amines, which can serve as key interaction points with biological targets (e.g., forming salt bridges).
-
SAR Exploration: A systematic library of derivatives at this position allows for a thorough investigation of how steric and electronic changes influence biological activity.
-
Metabolic Blocking: The ketone may be a site of metabolic reduction in vivo. Its derivatization can block this metabolic pathway, potentially increasing the compound's half-life.
This guide is designed to be a practical resource, moving beyond simple reaction lists to provide the "why" behind the "how," ensuring that researchers can not only replicate these protocols but also adapt them to their specific molecular targets.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines.[2][3] The process involves the initial formation of an iminium ion intermediate via condensation of the ketone with a primary amine, which is then reduced in situ by a selective hydride agent. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as their reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation.
Protocol: Synthesis of Ethyl 5-(benzylamino)-5-(3,4-dimethoxyphenyl)pentanoate
This protocol details the reaction with benzylamine as a representative primary amine.
Experimental Workflow Diagram
Caption: Workflow for reductive amination.
Quantitative Data
| Reagent/Material | Molar Eq. | Amount | Purpose |
|---|---|---|---|
| This compound | 1.0 | 2.80 g (10 mmol) | Starting Material |
| Benzylamine | 1.2 | 1.29 g (12 mmol) | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | 3.18 g (15 mmol) | Reducing Agent |
| 1,2-Dichloroethane (DCE) | - | 100 mL | Solvent |
| Glacial Acetic Acid | catalytic | ~0.1 mL | Catalyst for iminium formation |
| Saturated NaHCO₃ (aq) | - | 50 mL | Quenching/Neutralization |
| Dichloromethane (DCM) | - | 150 mL (3x50 mL) | Extraction Solvent |
| Anhydrous MgSO₄ | - | As needed | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE).
-
Amine Addition: Add benzylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid. The acid is crucial for protonating the carbonyl oxygen, activating it for nucleophilic attack, and facilitating the dehydration to the iminium ion.
-
Intermediate Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm. STAB is preferred for its mildness and tolerance of the slightly acidic conditions.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
-
Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine.
Formation of Oximes and Hydrazones: Accessing Iminic Derivatives
The reaction of a ketone with hydroxylamine or hydrazine produces an oxime or hydrazone, respectively.[4][5] These reactions are acid-catalyzed condensations that proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration.[6][7] The resulting C=N double bond introduces geometric isomerism and provides a valuable synthetic handle for further transformations, such as the Beckmann rearrangement for oximes or the Wolff-Kishner reduction for hydrazones.[7]
Protocol: Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-(hydroxyimino)pentanoate (Oxime)
Experimental Workflow Diagram
Caption: Workflow for Oxime formation.
Quantitative Data
| Reagent/Material | Molar Eq. | Amount | Purpose |
|---|---|---|---|
| This compound | 1.0 | 2.80 g (10 mmol) | Starting Material |
| Hydroxylamine Hydrochloride | 1.5 | 1.04 g (15 mmol) | Reagent |
| Pyridine | 2.0 | 1.58 g (20 mmol) | Base/Solvent |
| Ethanol (95%) | - | 50 mL | Solvent |
| Ice-water | - | 200 mL | Precipitation |
Step-by-Step Methodology
-
Setup: Dissolve the starting ketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol in a round-bottom flask.[8]
-
Base Addition: Add pyridine (2.0 eq). Pyridine acts as a base to neutralize the HCl released from the hydroxylamine salt and to catalyze the reaction.[9]
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor by TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. The product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification if necessary.
Note: A similar protocol can be followed for hydrazone formation by substituting hydroxylamine hydrochloride with hydrazine hydrate or phenylhydrazine.[10][11]
Wittig Reaction: Olefination of the Carbonyl
The Wittig reaction is a powerful method for converting ketones into alkenes.[12][13] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent).[14] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. This reaction is invaluable for installing a C=C double bond with control over its location, significantly altering the molecular skeleton.
Protocol: Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-methylenepentanoate
This protocol uses methylenetriphenylphosphorane to install a terminal double bond.
Experimental Workflow Diagram
Caption: Workflow for the Wittig Reaction.
Quantitative Data
| Reagent/Material | Molar Eq. | Amount | Purpose |
|---|---|---|---|
| Methyltriphenylphosphonium bromide | 1.5 | 5.36 g (15 mmol) | Ylide Precursor |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 1.4 | 5.6 mL (14 mmol) | Strong Base |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | Solvent |
| This compound | 1.0 | 2.80 g (10 mmol) | Starting Material |
| Diethyl Ether | - | ~150 mL | Extraction Solvent |
Step-by-Step Methodology
-
Ylide Generation: Under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF in a flame-dried flask. Cool the suspension to 0 °C.
-
Deprotonation: Add n-BuLi (1.4 eq) dropwise. The mixture will turn a characteristic deep orange or red color, indicating the formation of the ylide. Allow the mixture to warm to room temperature and stir for 1 hour.[15]
-
Ketone Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of the starting ketone (1.0 eq) in anhydrous THF dropwise. The color of the ylide will fade upon addition.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Quench the reaction with water. Extract the product with diethyl ether. The organic layer is then washed, dried, concentrated, and purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[16]
Additional Derivatization Strategies
A. Thioketal Formation
Reacting the ketone with a dithiol, such as ethane-1,2-dithiol, in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) provides the corresponding dithioketal.[17] This transformation is often used to protect the ketone group during subsequent chemical steps.[18] Furthermore, the thioketal can be reduced to a methylene group (-CH₂-) using Raney Nickel, a process known as the Mozingo reduction, providing an alternative to the Wolff-Kishner or Clemmensen reductions.[18]
B. Grignard Reaction
The addition of an organometallic reagent, such as a Grignard reagent (R-MgBr), converts the ketone into a tertiary alcohol.[19] This reaction forms a new carbon-carbon bond, introducing a new substituent at the carbonyl carbon. A critical consideration for this compound is the presence of the ester functionality, which can also react with Grignard reagents.[20][21] Typically, two equivalents of the Grignard reagent will add to an ester, also forming a tertiary alcohol.[22][23] However, ketones are generally more reactive than esters towards Grignards.[20][21] Careful control of stoichiometry (using ~1 equivalent of Grignard reagent at low temperature) can favor reaction at the more reactive ketone site, though mixtures are common.
C. Corey-Chaykovsky Reaction
This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide, to convert the ketone into an epoxide.[24][25] The formation of the three-membered epoxide ring offers a synthetically versatile intermediate that can be opened by various nucleophiles to generate a range of 1,2-difunctionalized products. This provides a pathway to derivatives that are not accessible through direct ketone chemistry.[26][27]
Conclusion
The derivatization of the keto group in this compound is a highly effective strategy for generating chemical diversity and probing structure-activity relationships. The protocols outlined in this guide for reductive amination, imine formation, olefination, and other key transformations provide robust and reproducible methods for accessing a wide array of novel analogues. By understanding the principles behind each reaction and carefully controlling experimental conditions, researchers can effectively leverage this versatile starting material to advance their drug discovery and chemical biology programs.
References
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Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Johnson–Corey–Chaykovsky reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky) – Master Organic Chemistry. (n.d.). Retrieved from [Link]
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Corey-Chaykovsky Reactions | NROChemistry. (n.d.). Retrieved from [Link]
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Reduction of aromatic ketones to alkanes with Pd/C and hydrogen – Master Organic Chemistry. (n.d.). Retrieved from [Link]
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Reduction of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]
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Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC - NIH. (n.d.). Retrieved from [Link]
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Zhang, Y.-K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Retrieved from [Link]
- Tasch, B. O., & Kappe, C. O. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-235.
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved from [Link]
-
Szőllősy, Á., & Kotschy, A. (1997). Synthesis of pyrazolines by the reactions ofα,β-enones with diazomethane and hydrazines (review). Semantic Scholar. Retrieved from [Link]
-
Hydrazone - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Hydrazones - ResearchGate. (2025). Retrieved from [Link]
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Jadhav, S., & Katade, S. R. (n.d.). Synthesis and Characterization of 2-Pyrazoline Derivatives from α,β Unsaturated Ketone. ijrbat. Retrieved from [Link]
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Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC - NIH. (n.d.). Retrieved from [Link]
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Esters to Ketones - Chemistry Steps. (n.d.). Retrieved from [Link]
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Hydrazone: Formation, Structure, and Reactions - Chemistry Learner. (n.d.). Retrieved from [Link]
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3.9: Reduction of Aromatic Compounds - Chemistry LibreTexts. (2025). Retrieved from [Link]
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16.9 Reduction of Aromatic Compounds - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]
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Esters with Grignard Reagent - Chemistry Steps. (n.d.). Retrieved from [Link]
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19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (2025). Retrieved from [Link]
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Grignard reaction examples - Ketone and Ester - YouTube. (2022). Retrieved from [Link]
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Li, Y., et al. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. PMC - NIH. Retrieved from [Link]
-
Desmaële, D. (n.d.). The transformation of thioketones 1 into ketones 2 has been intensively investigated even though it is of limited va. Retrieved from [Link]
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Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. (n.d.). Retrieved from [Link]
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Thioketal - Wikipedia. (n.d.). Retrieved from [Link]
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Exploring Carbonyl Group Applications in Pharmaceuticals - Patsnap Eureka. (2025). Retrieved from [Link]
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A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. (n.d.). Retrieved from [Link]
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Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction - PubMed Central. (n.d.). Retrieved from [Link]
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Synthesis and characterization of novel oxime analogues. (n.d.). Retrieved from [Link]
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Thioketone synthesis by thionation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Loiseau, F., & Beauchemin, A. M. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses. Retrieved from [Link]
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Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism - Academic Research Publishing Group. (n.d.). Retrieved from [Link]
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]
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Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). Retrieved from [Link]
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Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples | Analytical Chemistry - ACS Publications. (2024). Retrieved from [Link]
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2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. (2013). Retrieved from [Link]
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Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]
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A New Way to Amines - GalChimia. (2014). Retrieved from [Link]
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20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019). Retrieved from [Link]
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Application Notes and Protocols: Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a scientifically-informed overview of the potential applications of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate in medicinal chemistry. As of the date of publication, detailed experimental data for this specific compound is limited in publicly available literature. The applications and protocols described herein are therefore based on the established roles of its core structural motifs—the 3,4-dimethoxyphenyl group and the ethyl 5-oxopentanoate backbone—in analogous compounds. This guide is intended to be a theoretical framework to stimulate and inform future research.
Introduction: A Scaffold of Latent Potential
This compound is a unique molecular scaffold that marries two key pharmacophoric features: the electron-rich 3,4-dimethoxyphenyl moiety and a flexible β-keto ester chain. The 3,4-dimethoxyphenyl group, a derivative of veratrole, is a recurring motif in a multitude of biologically active compounds, prized for its favorable metabolic stability and ability to engage in key interactions with biological targets.[1] This moiety is a cornerstone in the design of anti-inflammatory, anticancer, and various enzyme inhibitors.[2][3][4] The ethyl 5-oxopentanoate backbone, a versatile β-keto ester, offers a synthetically tractable handle for further molecular elaboration, making it an attractive starting point for the development of diverse compound libraries.[5][6]
These application notes will explore the hypothesized medicinal chemistry applications of this compound, drawing parallels from structurally related molecules. We will provide detailed, albeit theoretical, protocols for its synthesis and subsequent biological evaluation, aiming to equip researchers with a robust starting point for their investigations.
Hypothesized Therapeutic Applications
The convergence of the 3,4-dimethoxyphenyl group and the oxopentanoate chain suggests potential therapeutic applications in several key areas of drug discovery.
Anticancer Drug Discovery
The 3,4,5-trimethoxyphenyl and 3,4-dimethoxyphenyl moieties are integral components of numerous potent anticancer agents, including tubulin polymerization inhibitors.[7] These groups often occupy hydrophobic pockets in their target proteins, contributing significantly to binding affinity. The structural similarity of this compound to these established anticancer agents suggests its potential as a scaffold for novel cytostatic or cytotoxic compounds.
Table 1: Biological Activities of Representative Compounds Featuring the 3,4-Dimethoxyphenyl Moiety
| Compound Class | Example | Biological Activity | Reference |
| Pyrrolizine Derivatives | 7-Cyano-N-(p-tolyl)-6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Multi-target cytotoxic agents | [7] |
| Thiazole-Pyrimidine Derivatives | N4-(3-(Dimethylamino)propyl)-2-methyl-N6-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine | Antiproliferative agents | [8] |
| 1,3,4-Thiadiazoles | Derivatives with 3-methoxyphenyl substituent | Antitumor activity | [3] |
| Natural Products | (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Anti-inflammatory activity | [2] |
Anti-inflammatory Agents
Compounds bearing the 3,4-dimethoxyphenyl group have demonstrated significant anti-inflammatory properties.[2] The mechanism of action for these compounds can be varied, including the inhibition of inflammatory mediators. The flexible keto-ester chain of this compound could be modified to interact with the active sites of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Experimental Protocols
The following protocols are proposed as a starting point for the synthesis and evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route based on the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene).
Workflow for Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of veratrole (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Addition of Acylating Agent: Slowly add ethyl 5-chloro-5-oxopentanoate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Self-Validation: The structure of the synthesized compound should be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to evaluate the potential anticancer activity of the synthesized compound against a panel of human cancer cell lines.
Workflow for MTT Assay:
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Cell Treatment: Treat the cells with varying concentrations of the compound and a vehicle control. Include a known cytotoxic agent as a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Future Directions and Molecular Elaboration
The versatile scaffold of this compound presents numerous opportunities for further chemical modification to optimize its biological activity.
Potential Modifications:
Caption: Potential sites for chemical modification of the core scaffold.
-
Aromatic Ring Substitution: Introduction of additional substituents on the 3,4-dimethoxyphenyl ring could modulate electronic properties and enhance binding to target proteins.
-
Modification of the Keto Group: The ketone functionality can be reduced to a hydroxyl group, converted to an oxime, or used as a handle to construct heterocyclic rings, thereby expanding the chemical space.
-
Ester Group Derivatization: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides to explore structure-activity relationships.
Conclusion
While direct experimental evidence is currently emerging, the structural features of this compound strongly suggest its potential as a valuable scaffold in medicinal chemistry, particularly in the fields of oncology and inflammation. The proposed synthetic and biological evaluation protocols provide a foundational framework for researchers to unlock the therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and establish its utility in drug discovery.
References
-
Matsjeh S, et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 5(2), 81-84. Available at: [Link]
-
Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Available at: [Link]
-
Masuda, T., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. Available at: [Link]
-
De Lombaert, S., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8827-8837. Available at: [Link]
-
Sławiński, J., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3225. Available at: [Link]
-
Matsjeh, S., et al. (2014). The reaction synthesis of 3,4 dimethoxybenzyl-2,4-dihydroxyphenyl ketone from 3,4-dimethoxyphenyl acetic acid and resorcinol. ResearchGate. Available at: [Link]
-
Juskenas, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4930. Available at: [Link]
- Google Patents. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
Rojas-Guevara, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(10), 1369. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1313-1333. Available at: [Link]
-
Al-Majid, A. M., et al. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Journal of Molecular Structure, 1280, 135079. Available at: [Link]
-
Tzani, A., et al. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 25(18), 4247. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4529. Available at: [Link]
-
Bushuev, M. A., et al. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Molbank, 2022(3), M1451. Available at: [Link]
-
da Silva, A. C. M., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1165-1190. Available at: [Link]
-
Ghelfi, F., et al. (2007). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Synthetic Communications, 37(14), 2317-2328. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Welcome to the technical support center for the synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for this specific Friedel-Crafts acylation reaction. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow the steps but also understand the underlying chemical principles to overcome challenges.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific problems you may encounter during the synthesis. The primary route for this molecule is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with an appropriate C5 acylating agent, such as ethyl 4-(chloroformyl)butanoate.
dot
Caption: A troubleshooting workflow for low yield issues.
Question 1: My reaction resulted in a very low yield or failed completely. What are the most common causes?
Answer: Low yields in this specific Friedel-Crafts acylation are most often traced back to a few critical factors related to the catalyst and reaction conditions.
-
Probable Cause 1: Inactive Lewis Acid Catalyst. The most common catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. Solvents like dichloromethane (DCM) must be properly dried, for instance, by distilling from calcium hydride.[3]
-
-
Probable Cause 2: Insufficient Catalyst. Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[3][4] This is because the ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1][4][5][6]
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). For particularly challenging reactions, increasing the amount to 2.0 equivalents can sometimes improve yields.[3]
-
-
Probable Cause 3: Sub-optimal Reaction Temperature. Temperature control is critical. Adding the acylating agent at too high a temperature can lead to side reactions, while a temperature that is too low may not provide enough energy to overcome the activation barrier.[1][2]
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Solution: The initial addition of the acylating agent to the veratrole-AlCl₃ mixture should be performed at 0°C using an ice bath to control the initial exothermic reaction.[3] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.[2]
-
-
Probable Cause 4: Poor Reagent Quality. The purity of veratrole and ethyl 4-(chloroformyl)butanoate is crucial. Impurities can compete in side reactions or inhibit the catalyst.[4]
-
Solution: Veratrole should be distilled before use if its purity is uncertain. The acyl chloride should be freshly prepared or purchased from a reliable source and handled under anhydrous conditions to prevent hydrolysis.
-
Question 2: I'm observing multiple products in my TLC or NMR analysis. What is happening?
Answer: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the high reactivity of the veratrole ring can lead to side products.[1][4]
-
Probable Cause 1: Di-acylation. Veratrole has two electron-donating methoxy groups, which strongly activate the aromatic ring. Although the first acylation deactivates the ring, a second acylation can sometimes occur under harsh conditions or with excess acylating agent.[1]
-
Solution: Use the acylating agent as the limiting reagent. Ensure slow, controlled addition of the acyl chloride at low temperature (0°C) to minimize localized areas of high concentration.
-
-
Probable Cause 2: Isomer Formation. The two methoxy groups on veratrole direct electrophilic attack to the positions ortho and para to them. The primary product, 4-acylation, is expected due to steric hindrance. However, minor amounts of other isomers could form.
-
Solution: This is an inherent challenge of the reaction. Purification by column chromatography is the most effective way to separate the desired para-acylated product from minor isomers.[7]
-
Question 3: The workup procedure is difficult, and I'm getting a dark, oily, or gummy crude product.
Answer: A challenging workup often indicates incomplete reaction or the formation of polymeric side products. The dark color is typical from the AlCl₃ complexes.
-
Probable Cause: Incomplete Quenching or Side Reactions. The reaction mixture contains a stable complex of your ketone product and AlCl₃. If this is not properly hydrolyzed, or if high temperatures caused polymerization, the crude product will be difficult to handle.
-
Solution 1 (Workup Protocol): Ensure the reaction is complete via TLC before quenching.[7] The workup must be done carefully by slowly pouring the reaction mixture into a beaker of crushed ice, often containing concentrated HCl.[2][7] This hydrolyzes the aluminum complexes and dissolves the inorganic salts into the aqueous layer. Vigorous stirring during this process is essential.
-
Solution 2 (Purification): If a clean product cannot be obtained after extraction and washing, column chromatography is necessary.[4][7] A solvent system such as hexane/ethyl acetate is a good starting point for purification. If the product is still oily, attempting trituration with a non-polar solvent like cold hexane can sometimes induce crystallization.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ necessary? The carbonyl oxygen of the ketone product is a Lewis base and forms a strong, stable complex with the Lewis acid AlCl₃.[1][3][6] This complex deactivates both the product towards further acylation and the AlCl₃ catalyst. Therefore, at least one equivalent of the catalyst is consumed for every equivalent of product formed, meaning a stoichiometric quantity is required for the reaction to proceed to completion.
Q2: What is the expected regioselectivity for the acylation of veratrole? The two methoxy groups are ortho, para-directing. The positions C4 and C5 are para to one methoxy group and ortho to the other. Due to the steric bulk of the incoming acylium ion-Lewis acid complex, acylation is heavily favored at the C4 position, which is less sterically hindered. This leads to the desired 3,4-dimethoxyphenyl product.
Q3: Can I use a different Lewis acid or a Brønsted acid? Yes, other Lewis acids like FeCl₃ or ZnCl₂ can be used, but they are generally less reactive than AlCl₃.[8] In recent years, solid acid catalysts and strong Brønsted acids have also been explored to create more environmentally benign and reusable systems.[8][9][10][11] However, for laboratory-scale synthesis, AlCl₃ remains the most common and effective catalyst for achieving high conversion.
Q4: What are the best practices for ensuring anhydrous conditions?
-
Glassware: All glassware (flasks, dropping funnels, condensers) should be oven-dried at >120°C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) just before use.[4]
-
Reagents: Use anhydrous grade solvents from a sealed bottle or freshly distill them over an appropriate drying agent (e.g., DCM from CaH₂).[3] Use a fresh bottle of anhydrous AlCl₃.
-
Atmosphere: Assemble the reaction under an inert atmosphere. Use a drying tube (filled with CaCl₂ or Drierite) on top of the condenser to prevent atmospheric moisture from entering the system.[7]
Experimental Protocols & Data
Synthesis Workflow Diagram
dot
Caption: Step-by-step synthesis workflow.
Detailed Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials & Equipment:
-
Veratrole (1,2-dimethoxybenzene)
-
Ethyl 4-(chloroformyl)butanoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Flame-dried, three-necked round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser with a drying tube.
-
Ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).
-
Charging Reagents: Add anhydrous DCM (2 mL per mmol of AlCl₃) and cool the resulting suspension to 0°C in an ice bath. To this stirred suspension, add veratrole (1.0 eq) dropwise.
-
Addition of Acylating Agent: Dissolve ethyl 4-(chloroformyl)butanoate (1.0 eq) in anhydrous DCM (1 mL per mmol) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC until the starting material (veratrole) is consumed.
-
Workup: Cool the flask again in an ice bath. Very carefully and slowly, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice (5 g per mmol of AlCl₃) and concentrated HCl (1 mL per mmol of AlCl₃).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[2] Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure product.
Data Summary Table
| Parameter | Condition | Expected Outcome/Rationale |
| Catalyst Stoichiometry | 1.2 equivalents AlCl₃ | Ensures complete reaction by compensating for complexation with the ketone product.[3][4] |
| Temperature | 0°C for addition, then RT | Controls initial exotherm to prevent side reactions; warming to RT drives reaction to completion.[1] |
| Solvent | Anhydrous Dichloromethane | Inert solvent that is a poor Lewis base and effectively solvates reagents and intermediates.[3] |
| Workup | Quench with Ice/HCl | Hydrolyzes AlCl₃ complexes, protonates the ketone, and dissolves inorganic salts in the aqueous phase.[2][7] |
| Purification | Column Chromatography | Separates the desired product from unreacted starting materials, isomers, and other byproducts.[4][7] |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- BenchChem. (2025).
-
PrepChem.com. Synthesis of ethyl 5-oxopentanoate. [Link]
- BenchChem. (2025).
-
Ishihara, K., et al. (MDPI). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
- University of California, Irvine. (2014).
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Longdom Publishing. [Link]
-
Yadav, G. D., & Tekale, S. P. (2021). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. MDPI. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Rueping, M., & Sugiono, E. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. [Link]
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Technical Support Center: Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
<_ _>
Welcome to the technical support center for the synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of this synthetic procedure, with a particular focus on the formation and mitigation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the primary reaction mechanism?
A1: The most prevalent method is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with ethyl succinyl chloride (also known as ethyl 4-chloro-4-oxobutyrate).[1] This reaction is a classic electrophilic aromatic substitution (EAS).[2][3] It proceeds by generating a resonance-stabilized acylium ion from the reaction of ethyl succinyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3][4] The electron-rich veratrole ring then acts as a nucleophile, attacking the acylium ion to form an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the desired ketone product.[2]
Q2: Why is a stoichiometric amount of Lewis acid catalyst required in this acylation?
A2: Unlike Friedel-Crafts alkylations where the catalyst is regenerated, acylations require at least a stoichiometric amount of the Lewis acid (e.g., AlCl₃).[5][6] This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[5][6] This complex deactivates the product towards further acylation and effectively sequesters the catalyst. An aqueous workup is necessary to break this complex and isolate the final product.[5]
Q3: What are the most likely side products I should expect in this synthesis?
A3: The primary side products in the Friedel-Crafts acylation of veratrole can be categorized as follows:
-
Isomeric Products: Acylation at positions other than the desired C-4 position of veratrole.
-
Poly-acylated Products: Introduction of more than one acyl group onto the veratrole ring.[7][8]
-
Products from Reactant Degradation: Side products arising from the hydrolysis or decomposition of starting materials or reagents.
-
Intramolecular Cyclization Products: Though less common in this specific intermolecular reaction, intramolecular Friedel-Crafts reactions can occur under certain conditions if the acyl chain is long enough.[9]
Q4: How do the methoxy groups on the veratrole ring influence the reaction and potential side products?
A4: The two methoxy groups are strong activating, ortho-, para-directing groups. They increase the nucleophilicity of the aromatic ring, making it more reactive towards the electrophilic acylium ion.[10] The primary site of acylation is the C-4 position (para to one methoxy group and ortho to the other), which is sterically accessible and electronically favored. However, their strong activating nature can also promote undesired side reactions like poly-acylation if reaction conditions are not carefully controlled.[7][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a logical framework for identifying and resolving the underlying issues related to side product formation.
Problem 1: My crude product NMR shows multiple sets of aromatic signals and methoxy singlets.
Question: I've isolated my product, but the ¹H NMR is complex, suggesting a mixture of aromatic compounds. What is the likely cause?
Answer: This is a classic sign of isomeric side product formation . While the desired product is the 1,2-dimethoxy-4-acylbenzene, acylation can also occur at the C-3 position, leading to the formation of Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate.
-
Causality: The two methoxy groups in veratrole activate all four available positions on the ring (3, 4, 5, and 6). While the 4-position is electronically and sterically favored, forcing conditions (e.g., high temperature, excess catalyst) can lead to acylation at the less-favored 3-position.
-
Troubleshooting Protocol:
-
Confirm Isomer Presence: Use 2D NMR techniques (COSY, HMBC) to confirm the connectivity of the aromatic protons and their relationship to the carbonyl group. The coupling patterns of the aromatic protons for the 3,4-substituted (desired) and 2,3-substituted (isomer) products will be distinct.
-
Optimize Reaction Conditions:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance regioselectivity. Add the acylating agent slowly to maintain this temperature.
-
Solvent Choice: Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard. Ensure the solvent is anhydrous.
-
-
Purification: Careful column chromatography on silica gel is typically effective for separating these isomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with an ester (e.g., ethyl acetate), should provide separation.
-
Problem 2: My yield is low, and I've isolated a high-boiling, viscous oil or solid that is difficult to characterize.
Question: After workup, I have a significant amount of a dark, tarry substance along with my product, resulting in a poor yield. What could this be?
Answer: This observation strongly suggests the formation of poly-acylated byproducts . The initial product, this compound, is deactivated towards further acylation due to the electron-withdrawing ketone group and its complexation with the Lewis acid.[2][11] However, unreacted, highly activated veratrole can be acylated a second time, leading to di- and even tri-acylated species which are often high molecular weight, less soluble materials.[7][8]
-
Causality: This occurs when the local concentration of the acylium ion is too high relative to the veratrole, or if the reaction is run for an extended period at elevated temperatures. Using more than one equivalent of the acylating agent is a common cause.
-
Workflow for Mitigation:
Caption: Troubleshooting workflow for poly-acylation.
Problem 3: During aqueous workup, I notice gas evolution, and my crude product contains a significant amount of a water-soluble compound.
Question: My reaction seems to have worked, but the workup was unexpectedly vigorous. My aqueous layer seems to contain organic material. What happened?
Answer: This is indicative of unreacted ethyl succinyl chloride hydrolysis . Ethyl succinyl chloride is highly reactive with moisture and will rapidly hydrolyze to form succinic acid monoethyl ester and hydrochloric acid.[12]
-
Causality: This is almost always due to insufficient drying of reagents, solvent, or glassware. The presence of moisture consumes the acylating agent before it can react with veratrole, reducing the yield of the desired product.
-
Preventative Measures:
-
Dry Glassware: Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Anhydrous Reagents: Use freshly opened or properly stored anhydrous solvents. Ensure the veratrole is dry. The Lewis acid (e.g., AlCl₃) should be a fine, free-flowing powder; clumpy or discolored catalyst may have been exposed to moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Caption: Competing reaction pathways for ethyl succinyl chloride.
-
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Formation Conditions | Identification & Removal |
| Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | Isomer of the main product | High reaction temperature, excess Lewis acid | Distinct NMR signals. Separable by silica gel chromatography. |
| Di-acylated Veratrole Derivatives | Veratrole with two acyl chains | Excess acylating agent, prolonged reaction time | High MW, low solubility, complex NMR. Prevent by controlling stoichiometry and using reverse addition. |
| Succinic Acid Monoethyl Ester | HOOC-CH₂-CH₂-COOEt | Presence of moisture | Water-soluble. Remove during aqueous workup. Prevent by using anhydrous conditions. |
| Unreacted Veratrole | 1,2-dimethoxybenzene | Incomplete reaction | Lower Rf on TLC. Remove by column chromatography or distillation under reduced pressure. |
Analytical Methods for Impurity Profiling
To effectively troubleshoot, a robust analytical strategy is crucial.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The desired product should have a single, well-defined spot. The presence of multiple spots indicates impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like unreacted starting materials or lower molecular weight side products.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation of the main product from its isomers and other non-volatile impurities, allowing for quantification of product purity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and identification of isomeric impurities through analysis of aromatic proton coupling constants and chemical shifts.[13]
By understanding the underlying reaction mechanisms and potential pitfalls, researchers can effectively minimize side product formation, leading to higher yields and purer samples of this compound.
References
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
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Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube, 2018. Available from: [Link]
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Zenzicubic. The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube, 2024. Available from: [Link]
- Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
-
PrepChem.com. Synthesis of ethyl 5-oxopentanoate. Available from: [Link]
-
ResearchGate. Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. Available from: [Link]
-
Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Available from: [Link]
-
ResearchGate. Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. 2018. Available from: [Link]
-
Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. 2023. Available from: [Link]
-
ResearchGate. Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Available from: [Link]
-
Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. 2018. Available from: [Link]
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ResearchGate. Acylation of veratrole by acetic anhydride over Hβ and HY zeolites: Possible role of di- and triketone by-products in the deactivation process | Request PDF. Available from: [Link]
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. 2015. Available from: [Link]
-
Jasperse, C. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Ethyl Succinyl Chloride. Available from: [Link]
-
MDPI. Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. Available from: [Link]
-
ResearchGate. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent) | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. CN102126952A - Preparation method of ethyl succinyl chloride.
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
-
RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Available from: [Link]
-
PubChem. Ethyl 5-[2-(dimethylamino)phenyl]-5-oxopentanoate | C15H21NO3 | CID 146006355. Available from: [Link]
-
National Institutes of Health. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. 2022. Available from: [Link]
-
PubMed. Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Available from: [Link]
- Google Patents. CN103183588A - Preparation method of veratrole.
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Optimization of reaction conditions for Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
An advanced technical support resource for professionals engaged in the synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. This guide provides in-depth troubleshooting, FAQs, and optimized protocols grounded in established chemical principles.
Technical Support Center: Synthesis of this compound
The synthesis of this compound is a cornerstone reaction for accessing key intermediates in pharmaceutical and fine chemical applications. The most common synthetic route is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with an appropriate C5 acylating agent, typically ethyl glutaryl chloride or a related derivative.[1][2] While mechanistically straightforward, this electrophilic aromatic substitution is highly sensitive to reaction parameters. This guide addresses the most common challenges encountered during its synthesis and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is the most frequently reported issue. It can almost always be traced back to one of three critical areas: catalyst activity, reaction conditions, or reagent purity.
Causality & Explanation:
The Friedel-Crafts acylation relies on the generation of a highly reactive acylium ion electrophile, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] The success of the reaction hinges on the stability and availability of this electrophile to attack the electron-rich veratrole ring.
-
Catalyst Inactivity: Aluminum chloride is exceptionally hygroscopic. Any moisture present in the reaction system will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.[5][6] This is the most common failure mode.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic processes, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[6][7] This is because the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2][8] Without sufficient catalyst to also activate the acyl chloride, the reaction will stall.
-
Suboptimal Temperature: The reaction has a significant activation energy barrier. While excessive heat can promote side reactions, insufficient temperature will result in a sluggish or incomplete reaction, leaving starting material unconsumed.[7][9]
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions:
-
All glassware must be oven-dried or flame-dried under vacuum immediately before use.
-
Use a high-purity, anhydrous grade of the chosen solvent (e.g., Dichloromethane, 1,2-Dichloroethane). If necessary, distill the solvent over a suitable drying agent like calcium hydride.[6]
-
Use a freshly opened bottle of anhydrous AlCl₃. Weigh it quickly and minimize its exposure to the atmosphere.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Verify Catalyst Loading: A molar ratio of 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (ethyl glutaryl chloride) is a standard starting point to ensure the reaction proceeds to completion.[6]
-
Optimize Temperature Profile:
-
Begin the reaction at a low temperature (0 °C) during the addition of reagents to control the initial exotherm.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products?
The formation of multiple products typically points to issues with regioselectivity, ether cleavage, or polysubstitution, especially given the highly activated nature of the veratrole substrate.
Causality & Explanation:
Veratrole possesses two strongly activating methoxy groups, which direct electrophilic substitution to the ortho and para positions. While the desired product results from acylation at the 4-position (para to one methoxy and ortho to the other), other outcomes are possible.
-
Isomeric Products: Although sterically hindered, some acylation may occur at the 3-position, leading to the formation of an isomeric ketone.
-
Aryl-Ether Cleavage: Strong Lewis acids, particularly in the presence of trace moisture or at elevated temperatures, can catalyze the cleavage of the methyl ether bonds on the veratrole ring, leading to phenolic byproducts.[10]
-
Polyacylation: The first acyl group is deactivating, which typically prevents a second acylation.[8][11] However, because veratrole is so electron-rich, a second acylation event before the initial product complex fully forms cannot be entirely ruled out under forcing conditions.
Troubleshooting & Optimization Protocol:
-
Control Reagent Addition: Add the acylating agent (ethyl glutaryl chloride) slowly to the cooled mixture of veratrole and Lewis acid. This maintains a low concentration of the electrophile and favors mono-acylation at the most reactive site.
-
Moderate Reaction Temperature: Avoid excessive heating. Monitor the reaction closely and apply heat only as needed to achieve a reasonable rate. For sensitive substrates, running the reaction at room temperature for a longer duration may be preferable.
-
Choice of Lewis Acid: If ether cleavage is a persistent issue, consider a milder Lewis acid catalyst. While AlCl₃ is highly effective, alternatives like FeCl₃ or solid acid catalysts may offer improved selectivity, albeit potentially requiring longer reaction times or higher temperatures.[12][13]
Q3: What are the best practices for purifying the final product?
Effective purification is crucial for obtaining this compound with high purity, free from starting materials and byproducts.
Causality & Explanation:
The crude reaction mixture contains the AlCl₃-ketone complex, unreacted starting materials, and any side products. The purification workflow must first decompose the catalyst complex and then separate the target molecule.
Purification Protocol:
-
Workup/Quenching: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[7][9] This hydrolyzes the aluminum complexes and protonates the ketone, breaking the product-catalyst complex.
-
Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Final Purification: The resulting crude oil or solid is typically purified by one of the following methods:
-
Column Chromatography: Using silica gel with a gradient solvent system (e.g., hexane/ethyl acetate) is the most common method for achieving high purity.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective final step.
-
Visualizing the Process
Reaction Mechanism and Catalyst Interaction
The diagram below illustrates the key steps in the Friedel-Crafts acylation, including the formation of the reactive acylium ion and its subsequent complexation with the ketone product, which necessitates a stoichiometric amount of the Lewis acid catalyst.
Caption: Mechanism of Friedel-Crafts acylation and catalyst complexation.
Systematic Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis reaction.
Quantitative Data Summary
Table 1: Comparison of Common Lewis Acid Catalysts
The choice of Lewis acid can significantly impact yield and selectivity. While AlCl₃ is the most common, others may be advantageous under specific circumstances.
| Catalyst | Relative Activity | Typical Stoichiometry (Equivalents) | Common Solvents | Key Considerations |
| AlCl₃ | Very High | 1.1 - 2.0 | CH₂Cl₂, ClCH₂CH₂Cl | Highly effective but very moisture-sensitive; can promote side reactions.[6][12] |
| FeCl₃ | High | 1.1 - 2.0 | CH₂Cl₂, Nitrobenzene | Less reactive than AlCl₃, can be more selective and is more tolerant of some functional groups.[12][14] |
| SnCl₄ | Moderate | 1.5 - 2.5 | CH₂Cl₂, Benzene | Milder catalyst, may require higher temperatures or longer reaction times. |
| Solid Acids (e.g., Zeolites, TiO₂-SnOₓ) | Variable | Catalytic | Varies (often solvent-free) | "Greener" alternatives, easily separable and recyclable, but may have lower activity.[13][15] |
References
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]
-
Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
- Google Patents. PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. Process for purifying an alpha-keto ester.
-
ResearchGate. Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Available from: [Link]
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]
-
PrepChem.com. Synthesis of ethyl 5-oxopentanoate. Available from: [Link]
-
Study Mind. Aromatic Chemistry - Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
SlidePlayer. ORGANIC REACTION MECHANISM. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available from: [Link]
-
Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. Available from: [Link]
-
YouTube. Friedel Crafts Acylation and Akylation. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Available from: [Link]
-
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available from: [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]
-
Chemistry Steps. Friedel–Crafts Acylation. Available from: [Link]
-
UCR Department of Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]
-
Scribd. Friedel Crafts Acylation. Available from: [Link]
- Google Patents. Process for producing high purity ketones by friedel-crafts acylation at low temperature.
-
YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]
-
YouTube. Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. Available from: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
-
ResearchGate. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Available from: [Link]
-
MDPI. Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. Available from: [Link]
-
National Institutes of Health. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Available from: [Link]
-
ResearchGate. (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Available from: [Link]
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Preventing decomposition of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Technical Support Center: Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
A Guide to Preventing and Troubleshooting Decomposition
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the complexities of sensitive reagents is paramount to successful research. This document is designed to provide you with in-depth, field-proven insights into the stability of this valuable β-keto ester, moving beyond simple instructions to explain the chemical principles behind its handling. Our goal is to empower you to anticipate, prevent, and troubleshoot decomposition, ensuring the integrity of your experiments.
Section 1: Understanding the Inherent Instability
The functionality that makes this compound a useful synthetic building block—the β-keto ester group—is also the source of its primary instability.[1][2] Understanding the mechanisms of decomposition is the first step toward prevention.
Q1: Why is my this compound sample degrading over time or during my experiment?
A1: The most common cause of degradation is the susceptibility of the β-keto ester moiety to two primary decomposition pathways: Hydrolysis followed by Decarboxylation , and to a lesser extent, Transesterification .
-
Hydrolysis and Decarboxylation: This is the most prevalent decomposition route.[3] It is catalyzed by the presence of acid or base and involves two stages. First, the ethyl ester is hydrolyzed to the corresponding β-keto acid. This intermediate is highly unstable and, especially when heated, readily loses carbon dioxide (CO₂) through a cyclic transition state to yield 1-(3,4-dimethoxyphenyl)butan-1-one, a simple ketone.[4][5][6]
-
Transesterification: This occurs if the compound is exposed to an alcohol in the presence of a catalyst (acid or base). For instance, if sodium methoxide is used in a reaction with this ethyl ester, you can generate the corresponding methyl ester as a byproduct, leading to a mixed, impure product.[7][8]
Below is a diagram illustrating the primary hydrolysis and decarboxylation pathway.
Sources
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- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Acylation of Veratrole
Welcome to the technical support center for the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges and seeking to optimize their reaction yields. As a Senior Application Scientist, I've compiled this resource based on both fundamental chemical principles and extensive field-proven insights to help you navigate the nuances of this important transformation.
Introduction
The Friedel-Crafts acylation of veratrole to produce acetoveratrone (3,4-dimethoxyacetophenone) is a cornerstone reaction in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] While seemingly straightforward, this electrophilic aromatic substitution can be plagued by low yields if not properly controlled. This guide will address common issues in a question-and-answer format, providing not just solutions, but also the underlying scientific reasoning to empower you to troubleshoot effectively.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction has a very low yield, and I'm recovering a significant amount of unreacted veratrole. What are the likely causes?
This is one of the most common issues and can often be traced back to several key factors related to the catalyst and reaction conditions.
Potential Cause 1: Inactive Lewis Acid Catalyst
The heart of the Friedel-Crafts acylation is the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3] These catalysts are highly sensitive to moisture.[4][5][6][7] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[4][5][8]
Solution: Rigorous Anhydrous Technique
-
Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Dichloromethane (CH₂Cl₂) is a common choice and can be dried by refluxing over calcium hydride (CaH₂) followed by distillation.[7]
-
Reagents: Use freshly opened or purified reagents. Veratrole can be distilled to remove any absorbed moisture. Acylating agents like acetyl chloride or acetic anhydride should be of high purity.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.
Potential Cause 2: Insufficient Catalyst Loading
A critical and often misunderstood aspect of Friedel-Crafts acylation is that the Lewis acid is typically required in stoichiometric amounts, not catalytic quantities.[5][7][9][10] This is because the ketone product, acetoveratrone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the reaction cycle.[4][5][8][10]
Solution: Optimize Catalyst Stoichiometry
-
Stoichiometry: A general starting point is to use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent.[7][11] In some cases, up to 2.0 equivalents may be necessary to drive the reaction to completion.
-
Order of Addition: The order of reagent addition can be critical. Typically, the Lewis acid is suspended in the anhydrous solvent and cooled before the dropwise addition of the acylating agent, followed by the veratrole.[11][12] This pre-formation of the acylium ion electrophile can be beneficial.
Potential Cause 3: Suboptimal Reaction Temperature
Temperature plays a crucial role in reaction kinetics and selectivity. While some acylations proceed at room temperature, the acylation of veratrole often requires careful temperature control.
Solution: Temperature Optimization Study
-
Initial Cooling: It is common practice to cool the reaction mixture to 0-5°C during the addition of reagents to control the initial exothermic reaction.[13]
-
Reaction Temperature: After the initial addition, the reaction may need to be gently warmed or refluxed to proceed at a reasonable rate.[1] The optimal temperature can vary depending on the solvent and acylating agent. A small-scale temperature screen (e.g., 0°C, room temperature, 40°C) can help identify the ideal conditions. Excessively high temperatures can lead to side reactions and decomposition.[4]
Q2: I'm observing the formation of multiple products, leading to a low yield of the desired 3,4-dimethoxyacetophenone. What's happening?
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of isomers or byproducts can still occur, especially with a highly activated substrate like veratrole.
Potential Cause 1: Isomer Formation
Veratrole has two possible sites for acylation. The primary product is the desired 4-acyl isomer (para to the first methoxy group). However, acylation at the 2-position (ortho to one methoxy group and meta to the other) can also occur. The ratio of these isomers can be influenced by the reaction conditions.
Solution: Control of Regioselectivity
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Non-polar solvents like dichloromethane or carbon disulfide often favor the formation of the para-isomer.[14] More polar solvents like nitrobenzene might alter the product distribution, though they can also complicate the workup.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para-product.
Potential Cause 2: Demethylation and Side Reactions
The methoxy groups of veratrole can be susceptible to cleavage under strong Lewis acidic conditions, leading to the formation of phenolic byproducts. These byproducts can then undergo further reactions, complicating the product mixture.
Solution: Milder Catalysts and Conditions
-
Alternative Lewis Acids: If demethylation is a significant issue, consider using milder Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or metal triflates (e.g., Bi(OTf)₃, Sc(OTf)₃).[2][9]
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-BEA, ZSM-5) or acid-treated clays can offer a greener alternative with potentially higher selectivity and easier separation.[1][15][16] They often require higher temperatures but can minimize the harsh conditions associated with traditional Lewis acids.[1]
Frequently Asked Questions (FAQs)
Q: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A: Yes, acetic anhydride is a common and effective acylating agent for the Friedel-Crafts acylation of veratrole.[1] It is often considered a greener alternative to acetyl chloride as it produces acetic acid as a byproduct instead of hydrochloric acid. The reaction mechanism is similar, involving the activation of the anhydride by the Lewis acid.
Q: How do I properly quench the reaction and work up the product?
A: The workup procedure is critical for both safety and obtaining a pure product.
Standard Quenching and Workup Protocol
-
Cooling: After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8][11][12] This is a highly exothermic process and should be done in a fume hood. The acid helps to break up the aluminum chloride-ketone complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[5][13][17]
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6][8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5][6][17]
-
Purification: The crude product can be purified by recrystallization (e.g., from hexane or ethanol) or column chromatography on silica gel.[8][18]
Q: My veratrole has a slight color. Does purity matter?
A: Absolutely. The purity of all reagents is crucial.[4][7] Impurities in the veratrole can interfere with the catalyst and lead to the formation of colored byproducts. It is recommended to use high-purity veratrole or to purify it by distillation before use.
Data and Protocols
Table 1: Recommended Reaction Parameters for Veratrole Acylation
| Parameter | Recommended Range | Rationale |
| Veratrole:Acylating Agent Ratio | 1 : 1.05-1.2 | A slight excess of the acylating agent ensures complete consumption of the veratrole. |
| Lewis Acid (AlCl₃) Equivalents | 1.1 - 2.0 | Stoichiometric amounts are required due to complexation with the ketone product.[5][7][10] |
| Temperature | 0°C to Reflux | Initial cooling is necessary to control exothermicity, followed by warming to drive the reaction.[13] |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Anhydrous, non-polar solvents are generally preferred for better regioselectivity.[14] |
Experimental Protocol: Friedel-Crafts Acylation of Veratrole with Acetyl Chloride
This protocol is a general guideline and may require optimization.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.[11][12]
-
Acylating Agent Addition: Dissolve acetyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: Dissolve veratrole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.
-
Workup: Follow the standard quenching and workup protocol described in the FAQs section.
Visualizing the Process
Diagram 1: Troubleshooting Workflow
Caption: Catalyst activation and deactivation by product complexation.
References
-
Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. 2nd European Organic Chemistry Congress. [Link]
-
Kumar, V., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]
-
Lu, Y., et al. (2022). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Applied Catalysis A: General. [Link]
-
Jee, S. (n.d.). Friedel Crafts Reaction. Sathee Jee. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Abbasi, K., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances. [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. NROChemistry. [Link]
-
University of California, Santa Cruz. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCSC Chemistry. [Link]
-
Al-Zoubi, R. M., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
Aribert, N., et al. (2004). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. [Link]
-
He, Y., et al. (2023). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Catalysis. [Link]
-
ResearchGate. (2021). The effects of reaction temperature on the Friedel–Crafts alkylation... ResearchGate. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. ResearchGate. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware Chemistry. [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. [Link]
-
Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Bartleby. [Link]
- Google Patents. (n.d.). Process for the preparation of p-methoxyacetophenone.
-
Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry. [Link]
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- 18. Friedel-Crafts Acylation [www1.udel.edu]
Removal of unreacted starting materials from Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Technical Support Center: Purification of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the critical post-reaction phase: the removal of unreacted starting materials and byproducts. The following question-and-answer-based guide provides in-depth, field-proven insights and detailed protocols to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The synthesis of this ketoester is typically achieved via a Friedel-Crafts acylation reaction.[1][2][3][4] This classic electrophilic aromatic substitution involves reacting 1,2-dimethoxybenzene (veratrole) with an acylating agent, such as ethyl 5-chloro-5-oxopentanoate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6][7]
Consequently, your crude product mixture will likely contain:
-
Unreacted 1,2-dimethoxybenzene (Veratrole): Veratrole is often used in excess to drive the reaction to completion and is a primary contaminant.
-
Hydrolyzed Acylating Agent: The acylating agent (e.g., ethyl 5-chloro-5-oxopentanoate) can hydrolyze during the aqueous work-up, forming the corresponding carboxylic acid (monoethyl glutarate).
-
Lewis Acid Residues: The aluminum chloride catalyst forms a stable complex with the ketone product, which must be broken during the work-up.[2][8] Incomplete quenching can leave aluminum salts.
-
Side-Reaction Products: Although Friedel-Crafts acylation is generally regioselective on activated rings like veratrole, minor isomers or di-acylated products can sometimes form.[6]
To effectively plan your purification, it's crucial to understand the physical properties of the key components involved.
Table 1: Physical Properties of Key Reaction Components
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Product: this compound | C₁₅H₂₀O₅ | 280.32 | High (est. >300) | N/A (Often an oil) | Soluble in organic solvents (DCM, EtOAc); Insoluble in water |
| Starting Material: 1,2-Dimethoxybenzene (Veratrole) | C₈H₁₀O₂ | 138.17 | 206-207 | 22-23 | Sparingly soluble in water; Soluble in organic solvents[9] |
| Starting Material: Ethyl 5-chloro-5-oxopentanoate | C₇H₁₁ClO₃ | 178.61 | ~215 (decomposes) | N/A | Reacts with water; Soluble in organic solvents |
Q2: My reaction is complete. What is the correct initial work-up procedure to quench the reaction and remove the catalyst?
A2: The primary goal of the work-up is to decompose the aluminum chloride-ketone complex and hydrolyze any remaining AlCl₃.[2][8] This process is highly exothermic and requires careful execution.
Rationale: The ketone product is a Lewis base and forms a stable, often colorful, complex with the AlCl₃ catalyst. Adding water breaks this complex, freeing the ketone product.[8] The addition of acid (HCl) ensures that the resulting aluminum hydroxide precipitates as water-soluble aluminum salts (AlCl₃), preventing the formation of gelatinous emulsions that complicate extractions.[10]
Protocol: Reaction Quenching and Initial Extraction
-
Preparation: Prepare a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 50 mL of ice and 15 mL of conc. HCl for a typical ~0.05 mol scale reaction).[5] Place this beaker in a larger ice-water bath to manage the heat.
-
Quenching: Slowly and carefully pour the reaction mixture from the flask into the stirred ice/HCl slurry. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction. You will observe gas (HCl) evolution and the dissolution of the solid complex.
-
Transfer & Extraction: Once the addition is complete and the mixture has stirred for 15-20 minutes, transfer it to a separatory funnel.
-
Organic Layer Separation: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (2 x 50 mL). The product will be in the organic layer.[8]
-
Combine Organic Layers: Combine all organic extracts for the subsequent washing steps.
The following diagram illustrates this essential workflow.
Caption: Workflow for the initial quenching and extraction process.
Q3: How do I remove acidic impurities, like the hydrolyzed acylating agent?
A3: Acidic impurities are readily removed by washing the combined organic layers with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the standard choice.
Rationale: Sodium bicarbonate is a weak base that will deprotonate and neutralize any remaining HCl from the quench step and, more importantly, convert the acidic byproduct (monoethyl glutarate) into its corresponding sodium salt. This salt is highly water-soluble and will partition into the aqueous layer, effectively removing it from your organic phase containing the product.
Protocol: Bicarbonate Wash
-
Transfer: Place the combined organic layers from the previous step back into the separatory funnel.
-
Wash: Add a generous volume of saturated NaHCO₃ solution (approx. 50-100 mL).
-
Vent Frequently: Stopper the funnel and invert it. Crucially, vent the funnel immediately and frequently by opening the stopcock. The neutralization reaction produces carbon dioxide (CO₂) gas, which will build up pressure.
-
Shake & Separate: Once the initial effervescence subsides, shake gently and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash one more time to ensure complete removal of acids.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Q4: My main contaminant is unreacted veratrole. What is the best method to remove it?
A4: At this stage, your crude product is an oil or solid contaminated primarily with the starting material, veratrole. Since both are soluble in common organic solvents and veratrole has low water solubility, simple extraction will not suffice.[9][11] The two most effective methods are flash column chromatography and vacuum distillation . The choice depends on the scale of your reaction and the thermal stability of your product.
Rationale: Chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (solvent system). The product, being more polar due to the ketone and ester groups, will adhere more strongly to the silica gel than the less polar veratrole. This difference in polarity allows for effective separation.
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and elute with different ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). The ideal system will show good separation between the product spot and the veratrole spot (Rf values should differ by at least 0.2). A good starting point is 70:30 Hexane:Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (as a slurry).
-
Loading: Adsorb your crude oil onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent and load it directly onto the top of the packed column (wet loading).
-
Elution: Run the column by passing the eluent through, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Rationale: This method separates liquids based on differences in boiling points. As shown in Table 1, veratrole has a significantly lower boiling point than the expected boiling point of the much larger product molecule. By applying a vacuum, the boiling points are lowered, allowing for distillation without thermal decomposition.
Procedure:
-
Set up a fractional distillation apparatus for vacuum operation.
-
Heat the flask containing the crude mixture gently using an oil bath.
-
The lower-boiling veratrole will distill first. Collect this forerun.
-
Increase the temperature to distill the higher-boiling product.
Caution: This method is only suitable if the product is thermally stable at the required distillation temperature, even under vacuum. For most research applications, chromatography is a safer and more precise method.
This decision tree can help you select the appropriate purification strategy.
Caption: Decision tree for selecting a final purification method.
References
-
Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Available at: [Link]
-
Lu, et al. (2021). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Catalysis Letters. Available at: [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
PubChem. Ethyl 5-oxopentanoate. National Institutes of Health. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
ResearchGate. Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. Available at: [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Available at: [Link]
-
Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]
-
Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. Available at: [Link]
-
PrepChem. Synthesis of ethyl 5-oxopentanoate. Available at: [Link]
-
ChemSynthesis. ethyl 5-oxopentanoate. Available at: [Link]
-
Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Available at: [Link]
-
Wikipedia. 1,2-Dimethoxybenzene. Available at: [Link]
-
YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Available at: [Link]
Sources
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
This guide is designed for researchers, chemists, and professionals in drug development who are focused on the synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. Our goal is to provide in-depth technical support, moving beyond a simple procedural outline to offer a comprehensive resource for troubleshooting and optimizing this synthesis at a larger scale. The synthesis of this ketoester is primarily achieved through a Friedel-Crafts acylation, a powerful but nuanced reaction. This document is structured to anticipate and address the common challenges encountered during this process, ensuring a higher rate of success and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most direct and common method is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with a suitable acylating agent derived from pentanoic acid, such as ethyl 5-chloro-5-oxopentanoate or a similar derivative.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1]
Q2: Why is anhydrous aluminum chloride (AlCl₃) used in stoichiometric amounts rather than catalytic amounts?
In Friedel-Crafts acylation, the product, an aryl ketone, is a Lewis base that can form a stable complex with the Lewis acid catalyst (AlCl₃).[1] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount of AlCl₃ is required to ensure the reaction proceeds to completion.[1]
Q3: What are the main safety concerns when performing a Friedel-Crafts acylation?
Anhydrous aluminum chloride is highly corrosive and reacts violently with moisture, releasing hydrogen chloride (HCl) gas. All manipulations should be performed in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent uncontrolled reactions. The acylating agent, such as an acyl chloride, is often a lachrymator and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The reaction should be quenched carefully by slowly adding the reaction mixture to ice, which helps to control the exothermic decomposition of the aluminum chloride complex.
Q4: Can other Lewis acids be used as catalysts?
While AlCl₃ is the most common and potent catalyst for this reaction, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can also be employed.[2] However, the reactivity of these catalysts is generally lower than that of AlCl₃, which may necessitate harsher reaction conditions or result in lower yields. For activated aromatic rings like veratrole, milder catalysts can sometimes be effective and may offer advantages in terms of reduced side reactions.
Experimental Workflow & Protocol
The following is a representative protocol for the synthesis of this compound. It is based on established principles of Friedel-Crafts acylation and should be optimized for specific laboratory conditions and scale.
Diagram of the Synthetic Workflow
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Step-by-Step Methodology
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add veratrole (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: To this stirred solution, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Acylating Agent Addition: Slowly add ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3] Stir until the aluminum salts have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 50 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain the pure this compound.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Catalyst: The AlCl₃ may have been exposed to moisture. 2. Insufficient Catalyst: The product-catalyst complexation is inhibiting the reaction. 3. Poor Quality Reagents: Impurities in the starting materials or solvent. | 1. Use fresh, unopened anhydrous AlCl₃. Ensure all glassware and solvents are rigorously dried. 2. Increase the stoichiometry of AlCl₃ to 1.5 equivalents or higher. 3. Purify starting materials and use anhydrous grade solvents. |
| Formation of a Dark, Tarry Substance | 1. Reaction Temperature Too High: Can lead to polymerization and decomposition. 2. Cleavage of Methoxy Groups: A known side reaction with dimethoxybenzenes in the presence of strong Lewis acids. | 1. Maintain the reaction temperature at 0 °C during the addition of reagents and allow it to warm to room temperature slowly. 2. Consider using a milder Lewis acid catalyst or a less reactive solvent. |
| Presence of Multiple Spots on TLC (Byproducts) | 1. Di-acylation: The product is reacting further. 2. Isomer Formation: Acylation at a different position on the aromatic ring. | 1. While the acyl group is deactivating, di-acylation can occur under forcing conditions. Ensure the stoichiometry of the acylating agent is not in excess. 2. The methoxy groups in veratrole direct acylation to the para position relative to one of the methoxy groups. However, minor ortho-acylation is possible. Optimize purification to separate isomers. |
| Difficulties in Product Isolation/Purification | 1. Incomplete Quenching: Residual aluminum salts can form emulsions. 2. Co-eluting Impurities: Byproducts with similar polarity to the desired product. | 1. Ensure the quenching step is complete by adding sufficient acid and stirring until the aqueous layer is clear. 2. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) is often effective. |
Characterization Data (Reference)
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | δ 7.5-6.8 (m, 3H, Ar-H) δ 4.1 (q, 2H, -OCH₂CH₃) δ 3.9 (s, 6H, 2 x -OCH₃) δ 3.0 (t, 2H, -COCH₂-) δ 2.4 (t, 2H, -CH₂COOEt) δ 2.0 (p, 2H, -CH₂CH₂CH₂-) δ 1.2 (t, 3H, -OCH₂CH₃) | The aromatic protons will appear as multiplets in the downfield region. The two methoxy groups will likely appear as a single peak around 3.9 ppm. The methylene protons of the pentanoate chain will show characteristic triplet and pentet signals. The ethyl ester will show a quartet and a triplet. |
| ¹³C NMR | δ ~198 (C=O, ketone) δ ~173 (C=O, ester) δ ~153, ~149 (C-OMe) δ ~123, ~110, ~109 (Ar-CH) δ ~128 (Ar C-acyl) δ ~60 (-OCH₂) δ ~56 (2 x -OCH₃) δ ~38, ~33, ~20 (pentanoate CH₂) δ ~14 (-CH₃) | The carbonyl carbons of the ketone and ester will be the most downfield signals. The aromatic carbons will appear in the 110-155 ppm range. The aliphatic carbons will be in the upfield region. |
Disclaimer: The provided NMR data is an estimation based on general chemical shift values and data from similar compounds. Actual experimental values may vary.
References
-
Supplementary data. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved January 12, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. Retrieved January 12, 2026, from [Link]
-
13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166783). (n.d.). NP-MRD. Retrieved January 12, 2026, from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ethyl 5-[(4-methoxyphenyl)methoxy]-4-oxopentanoate | C15H20O5 | CID 103484977. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University. Retrieved January 12, 2026, from [Link]
-
The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025, January 9). YouTube. Retrieved January 12, 2026, from [Link]
-
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021, March 4). YouTube. Retrieved January 12, 2026, from [Link]
- León-Galeana, A., & Ángel Maldonado, L. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
-
Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
- Majumdar, K. C., & Chattopadhyay, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40061–40163.
-
Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent) | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Web Pages. Retrieved January 12, 2026, from [Link]
- A synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type Cyclization: Enhancing Effect of Boron Trifluoride Diethyl Etherate on the Cyclization. (2001). Chemical & Pharmaceutical Bulletin, 49(8), 979–984.
- Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & El-Gazzar, M. G. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of the Iranian Chemical Society, 19(9), 3737–3755.
-
Friedel-Crafts Acylation; Reductions of Aryl Ketones. (2023, January 14). YouTube. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- US9024030B2 - Process for the synthesis of etoricoxib. (n.d.). Google Patents.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Alternative catalysts for the synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Technical Support Center: Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Introduction: The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. It is typically achieved via a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). For decades, stoichiometric amounts of aluminum trichloride (AlCl₃) have been the standard catalyst for this transformation.[1][2] However, the use of AlCl₃ is associated with significant drawbacks, including its hygroscopic nature, corrosive properties, and the generation of substantial acidic waste during workup, posing environmental and handling challenges.[1][3]
This guide provides a comprehensive technical resource for researchers seeking to implement more sustainable, efficient, and reusable catalytic systems for this synthesis. We will explore alternative homogeneous and heterogeneous catalysts, offering detailed troubleshooting guides and protocols to ensure experimental success.
Alternative Catalytic Systems: A Comparative Overview
The shift away from traditional Lewis acids has led to the exploration of two primary classes of alternative catalysts: heterogeneous solid acids and homogeneous metal triflates.
Heterogeneous Catalysts: Zeolites and Solid Acids
Heterogeneous catalysts are a cornerstone of green chemistry, offering simplified product separation, catalyst recyclability, and reduced waste generation.[4]
-
Zeolites (e.g., H-ZSM-5, Zeolite Y): These microporous aluminosilicates function as solid Brønsted acids.[5] Their well-defined pore structure can impart shape selectivity, preferentially favoring the formation of the desired para-acylated product over ortho-isomers. Zeolites are robust, non-corrosive, and can often be regenerated by simple calcination to remove organic residues ("coking").[3][6] Studies on the acylation of veratrole and similar activated arenes like anisole have demonstrated high conversion and selectivity using zeolites like mordenite and ZSM-5.[3][7][8]
-
Other Solid Acids: A variety of other solid acids have shown promise. These include sulfated zirconia, silica-supported heteropoly acids, and binary metal oxides like TiO₂-SnOₓ.[9][10] These materials offer strong Lewis or Brønsted acid sites on a solid support, combining high catalytic activity with the benefits of heterogeneity.[9]
Homogeneous Catalysts: Metal Triflates
Metal triflates (M(OTf)n) have emerged as highly effective and often water-tolerant Lewis acid catalysts that can be used in truly catalytic amounts.[1]
-
Scandium, Copper, and Bismuth Triflates: Unlike AlCl₃, which is consumed by complexation with the resulting ketone product, metal triflates are not sequestered as readily, allowing for lower catalyst loadings.[11] Copper(II) triflate (Cu(OTf)₂), in particular, has shown exceptional activity in acylations, driving reactions to completion under milder conditions than traditional methods.[1] These catalysts can also be used in conjunction with ionic liquids to facilitate recyclability.[1]
Visualizing the Reaction Pathway
Caption: General mechanism for Friedel-Crafts acylation.
Comparative Performance of Alternative Catalysts
The choice of catalyst significantly impacts reaction efficiency, selectivity, and environmental footprint. The following table summarizes the performance of various systems for the acylation of veratrole or analogous substrates.
| Catalyst System | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion/Yield | Key Advantages & References |
| AlCl₃ (Baseline) | Acid Chloride | Dichloromethane | 0 - RT | 2 - 4 | ~85-95% | High reactivity.[2][12] |
| H-Mordenite Zeolite | Acetic Anhydride | Acetic Acid | 120 | 2 - 3 | >99% Conv. | Reusable, high para-selectivity, eco-friendly.[7] |
| Nanocrystalline ZSM-5 | Acetic Anhydride | None | 60 - 100 | ~4 | High Conv. | High activity at lower temperatures, reusable.[3] |
| TiO₂-SnOₓ Solid Solution | 4-Chlorobenzoyl Chloride | None | 160 | 5 | 74% Conv. | Stable solid Lewis acid, good selectivity.[9] |
| Cu(OTf)₂ | Benzoyl Chloride | Ionic Liquid | 80 | 0.5 | >99% Conv. | Low catalyst loading, mild conditions, fast reaction.[1] |
| Zeolite Y | Acyl Chloride | Dichlorobenzene | 180 | ~5 | ~70% Yield | Reusable solid catalyst, effective for various substrates.[6] |
Experimental Protocols
Protocol 1: Zeolite H-ZSM-5 Catalyzed Acylation
This protocol describes a solvent-free acylation, which aligns with green chemistry principles.
-
Catalyst Activation: Place nanocrystalline H-ZSM-5 (5-10 wt% relative to the limiting reagent) in a flask. Heat under vacuum at 400-500°C for 4 hours to remove adsorbed water and activate the acid sites. Cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add veratrole (1.0 equiv), ethyl 4-(chloroformyl)butanoate (1.05 equiv), and the activated H-ZSM-5 catalyst.
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring. The reaction is typically heterogeneous.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering the catalyst, and analyzing the liquid phase by GC-MS or TLC.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Catalyst Recovery: Filter the mixture to recover the zeolite catalyst. Wash the catalyst with the solvent used for dilution, dry it, and store for regeneration (calcination).
-
Purification: Wash the combined organic filtrate with a saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper(II) Triflate Catalyzed Acylation
This protocol exemplifies a mild, homogeneous catalytic system.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.5 - 2 mol%).
-
Solvent and Reagent Addition: Add a dry, non-coordinating solvent such as dichloromethane or 1,2-dichloroethane. Cool the flask to 0°C in an ice bath. Add veratrole (1.0 equiv) followed by the slow, dropwise addition of ethyl 4-(chloroformyl)butanoate (1.0 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or by quenching a small aliquot with water and analyzing the organic layer by GC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding water or a saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Troubleshooting Guide
Visualizing the Troubleshooting Process
Caption: Decision workflow for troubleshooting low reaction yields.
Q1: My reaction yield is unexpectedly low or the reaction has stalled. What are the primary causes?
-
Cause A: Catalyst Deactivation by Moisture. This is the most common issue. Lewis acids like metal triflates and the Brønsted acid sites on zeolites are highly sensitive to water.[11][13] Any moisture present in your reagents, solvents, or glassware will poison the catalyst.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably freshly distilled over a suitable drying agent (e.g., CaH₂ for chlorinated solvents).[14] Ensure reagents are pure and dry. For heterogeneous catalysts like zeolites, perform a high-temperature activation step immediately before use as described in the protocol.[3]
-
-
Cause B: Insufficient Catalyst Loading or Activity. While alternatives to AlCl₃ are catalytic, the optimal loading can vary. For heterogeneous systems, surface area and the number of accessible acid sites are critical.[8]
-
Solution: If you suspect this is the issue, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% for a homogeneous catalyst, or from 10 wt% to 20 wt% for a zeolite). Ensure the catalyst is of high quality and has not been deactivated by improper storage.
-
-
Cause C: Sub-optimal Reaction Temperature. Friedel-Crafts acylations have a significant activation energy.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Many solid acid-catalyzed reactions require temperatures between 80-180°C to proceed efficiently.[6] However, be aware that excessively high temperatures can lead to side product formation or decomposition of starting materials.[11]
-
Q2: I'm observing significant side product formation, particularly an isomer of my target compound. How can I improve selectivity?
-
Cause: Lack of Regiocontrol. Veratrole has two possible sites for acylation (ortho or para to the methoxy groups). While the para position is sterically and electronically favored, competitive ortho-acylation can occur, especially with highly active, non-selective catalysts.
-
Solution: Employ a shape-selective heterogeneous catalyst like H-ZSM-5 or Mordenite.[7] The constrained pore structure of these zeolites sterically hinders the formation of the bulkier ortho transition state, leading to very high selectivity for the desired para product.
-
Q3: My recycled heterogeneous catalyst is showing significantly lower activity in subsequent runs. Why?
-
Cause A: Catalyst Coking. At elevated temperatures, organic molecules can polymerize and deposit on the catalyst surface and within its pores, blocking the active acid sites.
-
Solution: The catalyst must be regenerated. After filtering and washing the catalyst with a solvent, perform a calcination step by heating it in a furnace with a slow airflow at 400-550°C for several hours. This will burn off the deposited organic material and restore activity.[3]
-
-
Cause B: Leaching or Structural Change. For some supported catalysts, the active species may leach into the reaction medium. For zeolites, repeated exposure to certain conditions could, in rare cases, degrade the crystalline structure.
-
Solution: Confirm the heterogeneity of your catalyst by performing a hot filtration test: if the reaction continues after removing the catalyst mid-reaction, leaching is occurring. Choose a more robust catalyst support or grafting chemistry. Characterize the reused catalyst (e.g., by XRD or N₂ adsorption) to check for structural degradation.
-
Frequently Asked Questions (FAQs)
1. How do I choose between a homogeneous (metal triflate) and a heterogeneous (zeolite) catalyst?
-
Choose a homogeneous catalyst like Cu(OTf)₂ when you require very mild reaction conditions (room temperature), high speed, and when working on a smaller, laboratory scale where purification by chromatography is routine.[1]
-
Choose a heterogeneous catalyst like H-ZSM-5 for larger-scale syntheses where ease of separation and catalyst reusability are critical.[4] They are ideal for developing more sustainable, industrial-scale processes and for maximizing para-selectivity.[7]
2. What is the best acylating agent to use: an acid chloride or an acid anhydride?
-
Acid chlorides (e.g., ethyl 4-(chloroformyl)butanoate) are generally more reactive and often require milder conditions. However, they produce HCl as a byproduct.[15]
-
Acid anhydrides (e.g., glutaric anhydride, followed by esterification) are considered greener alternatives as their byproduct is a carboxylic acid, which is less corrosive.[3][7] However, they are less reactive and may require higher temperatures or more active catalysts to achieve good conversion.
3. How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable mobile phase (e.g., a hexane/ethyl acetate mixture) to separate the veratrole starting material from the higher-Rf ketone product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative data. Periodically take an aliquot from the reaction, quench it, filter the catalyst if necessary, and inject the sample to determine the ratio of starting material to product.
4. Are there any aromatic functional groups that are incompatible with these alternative catalysts?
-
Yes. Similar to traditional Friedel-Crafts reactions, aromatic rings bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) are deactivated and will not react.[13] More importantly, substrates with basic functional groups like amines (-NH₂) or unprotected hydroxyls (-OH) will coordinate with the Lewis or Brønsted acid sites, poisoning the catalyst and deactivating the ring.[11] These groups must be protected before attempting acylation.
References
- A Comparative Guide to Greener Alternatives for Friedel-Crafts Acyl
- Friedel Crafts Acylation And Alkyl
- EAS Reactions (3)
- Friedel-Crafts Alkylation and Acyl
- Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
- A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite C
- Zeolite catalyzed Friedel-Crafts acylations | Poster Board #465. American Chemical Society.
- Friedel-Crafts Alkyl
- Troubleshooting low yield in Friedel-Crafts acyl
- Friedel–Crafts Acyl
- Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acyl
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
- Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs.
- Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst.
- Zeolite Catalyzed Friedel-Crafts Reactions: A Review. SciSpace.
- Troubleshooting low yield in Friedel-Crafts acyl
- Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Longdom Publishing.
- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous C
- Cleaner Routes for Friedel-Crafts Acylation.
Sources
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- 2. byjus.com [byjus.com]
- 3. longdom.org [longdom.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Zeolite catalyzed Friedel-Crafts acylations | Poster Board #465 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 8. Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation [mdpi.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. organicchemistrytutor.com [organicchemistrytutor.com]
Stability of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate under acidic/basic conditions
Welcome to the Technical Support Center for Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability in acidic and basic environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns for this compound revolve around the reactivity of its two primary functional groups: the ethyl ester and the ketone . The molecule also contains two methoxy (ether) groups on the phenyl ring, which can be susceptible to cleavage under harsh acidic conditions.
-
Under Basic Conditions: The most significant reaction is the hydrolysis of the ethyl ester, a process known as saponification.[1] This reaction is generally irreversible and leads to the formation of the corresponding carboxylate salt and ethanol.[1][2]
-
Under Acidic Conditions: The ethyl ester can undergo acid-catalyzed hydrolysis, which is a reversible reaction.[3][4] The equilibrium can be influenced by the concentration of water.[5][6] Additionally, while generally stable, the ketone can participate in keto-enol tautomerism, and the ether linkages of the methoxy groups could be cleaved under forcing acidic conditions (e.g., strong acids like HBr or HI and heat).[7][8][9]
Q2: My primary goal is to hydrolyze the ethyl ester. What conditions are recommended?
A2: The choice between acidic and basic hydrolysis depends on your desired outcome and the sensitivity of the rest of the molecule to the reaction conditions.
-
For Complete and Irreversible Hydrolysis: Basic hydrolysis (saponification) is the preferred method.[2] A stoichiometric amount of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol solvent mixture is typically used.[10] The reaction is often heated to increase the rate. The initial product is the carboxylate salt, which requires a subsequent acidic workup to protonate it to the carboxylic acid.[1]
-
For Reversible Hydrolysis: Acid-catalyzed hydrolysis using a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an excess of water can be employed.[3][6] This reaction is an equilibrium process, and to drive it towards the carboxylic acid, a large excess of water is necessary.[4][5]
Q3: I am observing unexpected side products during my reaction. What could they be?
A3: The formation of unexpected side products can arise from several reactions, depending on your specific conditions.
-
Under Strong Acidic Conditions: If you are using a strong acid, especially at elevated temperatures, you might observe cleavage of the methoxy ether groups on the phenyl ring, leading to the formation of phenolic compounds.[8][9] This is more likely with acids like HBr or HI.[11]
-
Reactions at the Ketone: The ketone functionality is relatively stable. However, under certain conditions, it can undergo reactions such as enolization.[7] If other reactive species are present, this could lead to side reactions at the alpha-carbon.
-
Decarboxylation Potential: As a β-keto ester derivative (the ketone is at the 5-position, so it is a γ-keto ester), it is not prone to the typical facile decarboxylation seen in β-keto acids that might be formed as an intermediate under certain conditions.[12][13] However, under harsh thermal conditions, decarboxylation of the corresponding carboxylic acid could potentially occur.
Q4: How do the dimethoxy groups on the phenyl ring affect the stability of the molecule?
A4: The two methoxy groups on the phenyl ring are electron-donating groups.[14] This electronic effect can influence the reactivity of the adjacent ketone.
-
Increased Reactivity of the Phenyl Ring: The electron-donating nature of the methoxy groups activates the benzene ring towards electrophilic substitution.[15] While not directly related to hydrolysis, this is an important consideration if other electrophilic reagents are present.
-
Potential for Ether Cleavage: As mentioned, these methoxy groups are ethers and can be cleaved by strong acids, particularly HBr and HI.[8][9][11] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide.[16][17]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Incomplete Hydrolysis of the Ethyl Ester
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent (Basic Hydrolysis) | Ensure you are using at least a stoichiometric amount of the base (e.g., NaOH, KOH). It is common to use a slight excess to ensure the reaction goes to completion.[2] |
| Reversible Reaction (Acidic Hydrolysis) | In acid-catalyzed hydrolysis, the reaction is in equilibrium.[3] To drive the reaction to completion, use a large excess of water.[4][5] You can also try removing the ethanol as it is formed, although this can be challenging. |
| Low Reaction Temperature | Hydrolysis reactions often require heating to proceed at a reasonable rate.[6] If the reaction is slow, consider increasing the temperature, while monitoring for potential side reactions. |
| Poor Solubility | The starting material may not be fully soluble in the reaction medium. Consider adding a co-solvent like THF or ethanol to improve solubility.[18] |
Issue 2: Degradation of the Molecule Under Strong Acid
| Potential Cause | Troubleshooting Steps |
| Ether Cleavage | The methoxy groups on the phenyl ring are susceptible to cleavage by strong acids like HBr or HI, especially with heat.[8][9] If possible, use a different acid that is less prone to this side reaction, such as sulfuric acid or hydrochloric acid under milder conditions.[11] |
| Other Acid-Sensitive Functional Groups | If your molecule contains other acid-labile protecting groups or functionalities, they may be cleaved under the reaction conditions.[18] A thorough analysis of your molecule's structure is necessary to identify potential incompatibilities. |
Issue 3: Difficulty in Isolating the Carboxylic Acid Product After Basic Hydrolysis
| Potential Cause | Troubleshooting Steps |
| Incomplete Protonation | After basic hydrolysis, the product is a carboxylate salt.[1] To isolate the neutral carboxylic acid, you must carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH where the carboxylic acid is fully protonated (typically pH < 4). |
| Product Solubility | The resulting carboxylic acid may have different solubility properties than the starting ester. You may need to adjust your extraction solvent system to efficiently isolate the product. |
Experimental Protocols & Workflows
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is designed for the complete and irreversible conversion of the ethyl ester to the corresponding carboxylic acid.
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol/water or THF/water.
-
Addition of Base: Add a solution of 1.1 to 1.5 molar equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and remove any organic solvent under reduced pressure.
-
Workup - Acidification: Dilute the aqueous residue with water and cool in an ice bath. Slowly add a strong acid, such as 1M HCl, until the pH of the solution is acidic (pH ~2-3), which should cause the carboxylic acid to precipitate or allow for extraction.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol describes the reversible hydrolysis of the ethyl ester.
-
Reaction Setup: In a round-bottom flask, combine this compound with a large excess of aqueous acid (e.g., 10% v/v sulfuric acid).
-
Heating: Heat the mixture to reflux. The reaction is an equilibrium, so prolonged heating may be necessary to reach the desired conversion.[3][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when equilibrium has been reached or the desired conversion is achieved.
-
Workup: Cool the reaction mixture to room temperature. If the product has precipitated, it can be collected by filtration. Otherwise, extract the mixture with an appropriate organic solvent.
-
Purification: Wash the organic extract with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product may require further purification.
Visualizing Reaction Pathways
Below are diagrams illustrating the mechanisms of ester hydrolysis under acidic and basic conditions.
Caption: Acid-Catalyzed Ester Hydrolysis Workflow.
Caption: Base-Catalyzed Ester Hydrolysis (Saponification) Workflow.
References
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
mechanism for the acid catalysed hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved from [Link]
-
Ester hydrolysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Basic Hydrolysis of Esters – Saponification - Master Organic Chemistry. (2022, October 27). Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions - YouTube. (2016, December 27). Retrieved from [Link]
-
What is stability of aldehyde and ketone? - Quora. (2016, November 2). Retrieved from [Link]
-
hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]
-
ether cleavage with strong acids - YouTube. (2018, December 31). Retrieved from [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. (2014, July 9). Retrieved from [Link]
-
Base Catalysed Ester Hydrolysis: Mechanism & Procedure - StudySmarter. (2023, October 20). Retrieved from [Link]
-
Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Aromatic Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]
-
Ether cleavage - Wikipedia. (n.d.). Retrieved from [Link]
-
16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. (2015, July 18). Retrieved from [Link]
-
15.5: Acidic Cleavage of Ethers - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
-
Ch20: Hydrolysis of Esters - University of Calgary. (n.d.). Retrieved from [Link]
-
Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved from [Link]
-
Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... - ResearchGate. (n.d.). Retrieved from [Link]
-
Base Catalyzed Ester Hydrolysis (Saponification) - YouTube. (2015, February 24). Retrieved from [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Retrieved from [Link]
-
Ketone halogenation - Wikipedia. (n.d.). Retrieved from [Link]
-
Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. (2024, May 27). Retrieved from [Link]
-
Hydrolysis product troubleshooting : r/Chempros - Reddit. (2024, January 18). Retrieved from [Link]
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Technical Support Center: Purification of Substituted Keto-Esters
Welcome to the Technical Support Center for scientists and researchers navigating the complexities of purifying substituted keto-esters. These valuable synthetic intermediates are notoriously challenging to purify due to their unique chemical properties. This guide is structured to provide both quick answers to common questions and in-depth troubleshooting for specific experimental issues, grounding all recommendations in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the purification of keto-esters.
Question 1: Why am I seeing a long streak or two very close spots for my keto-ester on the TLC plate?
Answer: This is the most common issue and is almost always due to keto-enol tautomerism . Substituted keto-esters, particularly β-keto esters, exist as a dynamic equilibrium mixture of the keto and enol forms.[1] These two isomers have different polarities and interact with the stationary phase (e.g., silica gel) differently.
-
The Keto Form: Generally more polar due to the exposed ketone.
-
The Enol Form: Often less polar due to intramolecular hydrogen bonding, which masks the polar hydroxyl group.
On the timescale of a chromatography run, these forms can interconvert on the surface of the silica gel.[2] This rapid interconversion leads to streaking, band broadening, or the appearance of two inseparable spots, which can be mistaken for impurities.[3]
Question 2: My yield is very low after silica gel chromatography. Is my compound decomposing?
Answer: It is highly likely. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3] These acidic sites can catalyze the degradation of sensitive molecules. For keto-esters, this can lead to hydrolysis of the ester group or other acid-catalyzed side reactions, significantly reducing your recovery of the desired product.[4][5]
Question 3: Can I use distillation to purify my keto-ester?
Answer: It depends on the specific compound and the impurities present. Distillation is effective for thermally stable, relatively low-molecular-weight keto-esters. However, it is often ineffective at removing impurities with similar boiling points, such as alcoholic by-products from the synthesis.[6] For these cases, a chemical pre-treatment to convert the impurity into a species with a very different boiling point may be necessary before distillation.[7]
Question 4: Is recrystallization a viable alternative to chromatography?
Answer: Absolutely. If your substituted keto-ester is a solid, recrystallization is an excellent and often preferred method of purification. It avoids the potential for degradation on silica gel and can be highly effective for achieving high purity. The success of this technique relies on identifying a suitable solvent system where the keto-ester has high solubility at elevated temperatures and low solubility at cooler temperatures. Some advanced synthetic methods even leverage the crystallinity of keto-ester products to drive diastereoselective outcomes.[8]
Part 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving specific experimental issues. Each problem is broken down into its likely causes and actionable solutions.
Problem 1: Broad, Tailing, or "Camel Saddle" Peaks in Column Chromatography
-
Symptoms: Your product elutes over a large number of fractions with poor peak shape. The collected fractions may still show streaking on TLC. In HPLC or GC, you may see two fused peaks with a baseline that does not return to zero.[9]
-
Primary Cause: Keto-enol tautomerism is occurring on the column. The constant interconversion of the two forms as they travel through the stationary phase leads to a smeared band.[4][9]
-
Secondary Cause: Strong, non-specific interactions between the polar functional groups of your molecule and the acidic silanol groups on the silica surface.
| Solution ID | Action | Scientific Rationale |
| TS1-A | Deactivate the Silica Gel | Neutralizing the acidic sites on the silica gel with a base like triethylamine (TEA) minimizes their catalytic effect on tautomer interconversion and potential product degradation.[3][4] |
| TS1-B | Modify the Mobile Phase | Adding a small amount of a polar modifier (e.g., 0.1-0.5% methanol or acetic acid) to the eluent can improve peak shape by competing with your compound for the active sites on the silica gel.[4] |
| TS1-C | Use a Less Polar Solvent System | Favoring one tautomer over the other can sharpen peaks. The less polar enol form is often favored in non-polar solvents. Running the column in a less polar system (e.g., starting with 5% Ethyl Acetate in Hexanes) can sometimes "lock" the compound in one form during elution.[4] |
| TS1-D | Consider Derivatization | For analytical methods like GC-MS where tautomerism is problematic, converting the keto-ester to a single, stable derivative (e.g., a silyl enol ether) can provide a sharp, quantifiable peak.[9] |
Problem 2: Evidence of Compound Degradation and Low Recovery
-
Symptoms: You obtain a low yield of your desired product. TLC analysis of the crude material shows one main spot, but TLC of the column fractions reveals multiple new, often more polar, spots.
-
Primary Cause: The acidic nature of the silica gel is causing your keto-ester to decompose.[3][5]
| Solution ID | Action | Scientific Rationale |
| TS2-A | Perform a 2D TLC Stability Test | Before running a large-scale column, assess the stability of your compound on silica. This test definitively shows if new spots are formed due to degradation on the stationary phase.[3][10] |
| TS2-B | Use Deactivated Silica Gel | As with tailing peaks, pre-treating your silica with triethylamine (1-2% in the eluent) is the most common and effective way to prevent degradation of acid-sensitive compounds.[4] |
| TS2-C | Switch to an Alternative Stationary Phase | If your compound is highly acid-sensitive, standard silica may be too harsh. Consider using a more inert stationary phase like neutral alumina, basic alumina, or Florisil.[5] |
| TS2-D | Minimize Contact Time | Work quickly. Use flash chromatography with positive pressure rather than a slow gravity column to reduce the time your compound spends in contact with the silica gel. |
Problem 3: Compound Fails to Elute or Elutes with the Solvent Front
-
Symptoms: Your compound either remains at the top of the column (Rf=0) even with polar eluents, or it comes out immediately with the solvent front (Rf=1) even in non-polar systems.
-
Cause: A significant mismatch between the polarity of your compound and the mobile phase.
| Solution ID | Action | Scientific Rationale |
| TS3-A (No Elution) | Use Gradient Elution | Start with a non-polar solvent system and gradually increase the percentage of the polar solvent. This allows non-polar impurities to elute first, followed by your product. A typical gradient might be from 5% to 50% Ethyl Acetate in Hexanes.[4] |
| TS3-B (No Elution) | Check for Chelation | Highly substituted β-keto esters or those with additional coordinating groups can sometimes chelate to trace metals in the silica gel, causing them to stick irreversibly. Using a different batch of silica or an alternative stationary phase may help. |
| TS3-C (Fast Elution) | Decrease Mobile Phase Polarity | Your solvent system is too polar. If your compound elutes with 10% Ethyl Acetate/Hexanes, try 2% or 5%. The goal for good separation is typically an Rf value between 0.2 and 0.4 on TLC.[3] |
Part 3: Key Experimental Protocols & Workflows
Workflow 1: Purification Strategy Decision Tree
This flowchart guides the selection of an appropriate purification technique based on the properties of your crude product.
Caption: Decision tree for selecting a keto-ester purification method.
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This procedure minimizes the acidity of silica gel, protecting sensitive compounds from degradation.
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column (a 30:1 to 50:1 ratio of silica:crude product by weight is typical).
-
Add the Base: Create a slurry of the silica gel in your starting, least-polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes). To this slurry, add triethylamine (TEA) to a final concentration of 1-2% v/v. For example, for 500 mL of eluent, add 5-10 mL of TEA.
-
Pack the Column: Swirl the slurry vigorously to ensure it is homogenous and quickly pour it into your column. Use positive pressure to pack the column bed firmly.
-
Equilibrate: Run 2-3 column volumes of the TEA-containing mobile phase through the packed column before loading your sample. This ensures the entire stationary phase is neutralized.
-
Load and Elute: Dissolve your crude product in a minimal amount of the TEA-containing mobile phase and load it onto the column. Elute your compound using your chosen gradient, ensuring that all mobile phases used contain the same 1-2% concentration of TEA.
Protocol 2: 2D TLC for Compound Stability Assessment
This diagnostic tool helps determine if your compound is degrading on the silica gel plate.[10]
-
Spot the Plate: Take a square TLC plate. In one corner, about 1 cm from each edge, carefully spot your crude material. Make the spot as small and concentrated as possible.
-
First Elution: Place the plate in a developing chamber containing your chosen eluent. Allow the solvent to run up the plate as normal.
-
Dry and Rotate: Remove the plate and mark the solvent front. Dry the plate completely under a stream of air or in a vacuum chamber. Once dry, rotate the plate 90 degrees so that the line of separated spots from the first run is now along the bottom edge.
-
Second Elution: Place the rotated plate back into the same developing chamber with the same eluent and run it again.
-
Analyze the Results:
-
Stable Compound: If your compound is stable, all spots will appear along a diagonal line running from the origin to the top-right.
-
Unstable Compound: If your compound degrades on silica, you will see new spots appearing off the diagonal.[10] These new spots are the degradation products formed during the first elution.
-
References
-
Reddit. (2017). Is it possible to separate keto enol tautomers via column chromatography? [Online Forum]. Available at: [Link]
-
Chromatography Forum. (2005). keto-enol tautomerism. [Online Forum]. Available at: [Link]
-
Sherman, E. R., Cassels, W. R., & Johnson, J. S. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 25(36), 6779–6783. Available at: [Link]
- Allegretti, P. E., et al. (2010). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. Journal of the Argentine Chemical Society, 98(1-2).
-
Moriyasu, M., Kato, A., & Hashimoto, Y. (1988). Kinetic Studies of Fast Equilibrium by Means of High-Performance Liquid Chromatography. XVII. Separation of Tautomers of 1,3-Cyclohexanediones. Bulletin of the Chemical Society of Japan, 61(7), 2479-2483. Available at: [Link]
-
Wang, Z., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(10), 2288. Available at: [Link]
-
Huyghues-Despointes, A., et al. (1990). Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 881-889. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
- Pfrengle, W., et al. (2011). Process for purifying an α-keto ester. U.S. Patent Application No. 12/811,791.
- Pfrengle, W., et al. (2011). Process for purifying an alpha-keto ester. Chinese Patent Application No. CN102026955A.
-
Benetti, S., et al. (1997). Mastering .beta.-Keto Esters. Chemical Reviews, 97(8), 3313-3360. Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
MCAT Review. Keto Acids and Esters. Available at: [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. [Video]. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
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Validation & Comparative
Introduction: Situating Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate in the Landscape of Keto-Esters
A Comparative Guide to the Reactivity and Synthetic Utility of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This compound is a specialized γ-keto ester of significant interest in pharmaceutical synthesis. Its structure, featuring a terminal aromatic ketone and an ethyl ester separated by a three-carbon chain, makes it a valuable precursor for complex heterocyclic scaffolds. Notably, it serves as a key building block in the synthesis of Papaverine, a benzylisoquinoline alkaloid used as an antispasmodic and vasodilator.[1][2]
This guide provides a comparative analysis of this compound against other classes of keto-esters. By examining the fundamental principles of their reactivity, supported by experimental data and protocols, we aim to equip researchers with the insights needed to make informed decisions in synthetic design and execution.
PART 1: The Decisive Role of Carbonyl Positioning: A Comparative Analysis of Keto-Ester Reactivity
The reactivity of a keto-ester is fundamentally dictated by the spatial relationship between its ketone and ester functional groups. This positioning governs the acidity of α-hydrogens and the stability of the resulting enolates, which are central to their synthetic transformations.[3]
γ-Keto Esters: The Case of this compound
In γ-keto esters, the carbonyl groups are separated by two methylene groups, establishing a 1,4-dicarbonyl relationship.[3] This separation means the functional groups act largely independently. The hydrogens on the carbon alpha to the ester exhibit acidity typical of a standard ester, while those alpha to the ketone are comparable to a simple ketone. Consequently, stronger bases are generally required to form the corresponding enolates, and these enolates are less stable than those derived from β-keto esters.[3] The primary synthetic utility of γ-keto esters often involves intramolecular reactions to form five-membered rings or serving as bifunctional synthons where each carbonyl group reacts independently.
β-Keto Esters: A Study in Enhanced Acidity
In contrast, β-keto esters possess a 1,3-dicarbonyl relationship, with the carbonyls separated by a single methylene group.[3] This arrangement has profound consequences:
-
Enhanced Acidity: The hydrogens on the central carbon (the α-carbon) are significantly more acidic because the resulting carbanion (enolate) is stabilized by resonance across both adjacent carbonyl groups.[3]
-
Stable Enolates: This dual stabilization allows for easy deprotonation with even mild bases, forming a stable and readily accessible enolate. This high propensity for enolate formation makes β-keto esters exceptionally versatile nucleophiles in a wide array of C-C bond-forming reactions, such as alkylations and acylations.[3][4]
α-Keto Esters: The Electrophilic Ketone
For completeness, α-keto esters feature adjacent ketone and ester groups (a 1,2-dicarbonyl relationship). The strong electron-withdrawing effect of the adjacent ester group significantly increases the electrophilicity of the keto-carbonyl carbon, making it a prime target for nucleophilic attack.[5] Their chemistry is dominated by reactions at this highly reactive ketone.
The fundamental difference in enolate formation and stability between β- and γ-keto esters is a critical design principle in synthetic chemistry.
Caption: Synthetic pathway from the γ-keto ester to Papaverine.
Experimental Protocol: Synthesis of the Amide Intermediate
This protocol is a representative procedure based on established chemical transformations.
-
Materials: this compound, Homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine), high-boiling point solvent (e.g., xylene), Dean-Stark apparatus.
-
Procedure: a. To a round-bottom flask equipped with a Dean-Stark trap and condenser, add equimolar amounts of this compound and Homoveratrylamine in xylene. b. Heat the mixture to reflux. The reaction proceeds via nucleophilic acyl substitution, forming the amide with the elimination of ethanol. c. Monitor the reaction by observing the collection of ethanol in the Dean-Stark trap. d. Once the reaction is complete (typically several hours), cool the mixture to room temperature. e. Remove the solvent under reduced pressure. The resulting crude amide may be purified by recrystallization or column chromatography before proceeding to the cyclization step. [2]
Workflow 2: Synthesis of a Pyrazolone from a β-Keto Ester
This workflow highlights the distinct reactivity of β-keto esters. Their reaction with hydrazines is a widespread and efficient method for synthesizing pyrazolones, a class of heterocyclic compounds with significant pharmaceutical applications, including analgesic and anti-inflammatory properties. [6] Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one
This protocol is a standard, well-documented procedure. [6]
-
Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid, Ethanol.
-
Procedure: a. In a round-bottom flask, dissolve phenylhydrazine in a mixture of glacial acetic acid and ethanol. b. Cool the solution in an ice bath and add ethyl acetoacetate dropwise with continuous stirring. c. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours. d. The reaction proceeds via condensation, where the hydrazine attacks both the ester and ketone carbonyls, leading to cyclization and the formation of the pyrazolone ring. e. Cool the reaction mixture. The product often crystallizes directly from the solution. f. Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.
Conclusion: Selecting the Right Tool for the Job
The comparison between this compound and other keto-esters underscores a core principle of organic synthesis: molecular architecture dictates reactivity.
-
This compound , as a γ-keto ester, is an ideal synthon for constructing specific polycyclic systems like the isoquinoline core of Papaverine, where its two carbonyl groups participate in a sequential, controlled manner. [2]* β-Keto esters , such as ethyl acetoacetate, are the preferred choice for reactions requiring a highly reactive and stable enolate nucleophile. Their utility shines in the rapid construction of a diverse range of heterocycles and in carbon-carbon bond formations via alkylation and acylation. [3][6] Understanding these intrinsic differences in reactivity allows researchers and drug development professionals to select the optimal keto-ester building block for their specific synthetic targets, enhancing the efficiency, yield, and elegance of their synthetic routes.
References
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Describe the differences between the ester and the ketone in the Claisen condensation. TutorChase. Available from: [Link]
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Ethyl 5-oxopentanoate | C7H12O3. PubChem. Available from: [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available from: [Link]
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The synthesis of papaverine. United Nations Office on Drugs and Crime. Available from: [Link]
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Ketone vs Ester Reactivity Carbonyl Reactivity Difference Explained. YouTube. Available from: [Link]
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This compound CAS:101499-71-2 manufacturer & supplier. LookChem. Available from: [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Available from: [Link]
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Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica. Available from: [Link]
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Synthesis of Papaverine. Scribd. Available from: [Link]
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Synthesis of ethyl 5-oxopentanoate. PrepChem.com. Available from: [Link]
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Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. Available from: [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]
-
Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. MDPI. Available from: [Link]
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Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. MDPI. Available from: [Link]
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Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. Available from: [Link]
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A Comparative Spectroscopic Guide to Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate and its Structural Moieties
For professionals engaged in drug development and organic synthesis, the precise characterization of novel molecular entities is paramount. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate stands as a key intermediate, integrating an aromatic ketone and an aliphatic ester. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this target molecule against simpler, model compounds: veratraldehyde, acetoveratrone, and ethyl pentanoate. By dissecting the contributions of each functional group, we aim to provide researchers with a predictive framework for interpreting the spectra of more complex derivatives.
The rationale behind selecting these model compounds lies in their ability to isolate the spectroscopic features of the key functional groups present in the target molecule. Veratraldehyde and acetoveratrone model the 3,4-dimethoxyphenyl ketone moiety, while ethyl pentanoate represents the ethyl ester chain. This comparative approach allows for a clear attribution of spectral features to specific structural components.
Visualizing the Structures
To contextualize the analysis, the chemical structures of the target compound and the selected model compounds are presented below.
Caption: Chemical structures of the target compound and model compounds.
Comparative Spectroscopic Analysis
The following sections will delve into the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for each compound. The analysis will highlight how the interplay of the aromatic ring, ketone, and ester functionalities in this compound gives rise to its unique spectral fingerprint.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values are key parameters for structural elucidation.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental, in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Aldehyde Proton (δ, ppm) |
| This compound | ~7.4-7.6 (m), ~6.9 (d) | ~3.9 (s, 6H) | ~4.1 (q, 2H, -OCH₂-), ~3.0 (t, 2H), ~2.4 (t, 2H), ~2.0 (p, 2H), ~1.2 (t, 3H, -CH₃) | - |
| Veratraldehyde | ~7.43 (d), ~7.41 (dd), ~6.98 (d)[1] | ~3.95 (s, 6H)[1] | - | ~9.84 (s)[1] |
| Acetoveratrone | ~7.5 (m), ~6.9 (d) | ~3.9 (s, 6H) | ~2.5 (s, 3H, -COCH₃) | - |
| Ethyl Pentanoate | - | - | ~4.1 (q, 2H, -OCH₂-), ~2.2 (t, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H, -CH₃) | - |
Analysis:
-
Aromatic Region: The aromatic protons of this compound are expected to appear in a similar region to those of veratraldehyde and acetoveratrone, exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Methoxy Protons: A sharp singlet integrating to six protons around 3.9 ppm is a clear indicator of the two equivalent methoxy groups on the aromatic ring, a feature shared with both veratraldehyde and acetoveratrone.[1]
-
Aliphatic Chain: The aliphatic portion of the target molecule is distinguished by several key signals. The quartet at ~4.1 ppm and the triplet at ~1.2 ppm are characteristic of the ethyl ester group, as seen in ethyl pentanoate. The methylene protons adjacent to the carbonyl groups (at C2 and C4) are deshielded and appear as triplets around 2.4 ppm and 3.0 ppm, respectively. The central methylene group (C3) will appear as a pentet around 2.0 ppm.
-
Aldehyde Proton: The absence of a highly deshielded singlet around 9.8 ppm clearly distinguishes the target compound from veratraldehyde.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, in CDCl₃)
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound | ~198 (ketone), ~173 (ester) | ~153, ~149, ~129, ~123, ~110, ~110 | ~56 | ~60 (-OCH₂-), ~38, ~33, ~20, ~14 (-CH₃) |
| Veratraldehyde | ~191.1 (aldehyde)[1] | ~154.5, ~149.7, ~130.2, ~126.8, ~110.5, ~109.1[1] | ~56.2, ~56.0 | - |
| Acetoveratrone | ~196 (ketone) | ~153, ~149, ~130, ~122, ~110, ~109 | ~56 | ~26 (-COCH₃) |
| Ethyl Pentanoate | ~174 (ester) | - | - | ~60 (-OCH₂-), ~34, ~27, ~22, ~14 (-CH₃) |
Analysis:
-
Carbonyl Carbons: The presence of two distinct carbonyl signals is a key feature of the target molecule. The ketone carbonyl is expected around 198 ppm, similar to acetoveratrone, while the ester carbonyl should appear upfield around 173 ppm, consistent with ethyl pentanoate. The difference in chemical shift between ketone and ester carbonyls is a reliable diagnostic tool.[2]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons in the target molecule will closely resemble those of acetoveratrone due to the similar electronic environment created by the acetyl group.
-
Aliphatic Carbons: The aliphatic carbon signals of the ethyl ester group (~60 and ~14 ppm) will be present, as seen in ethyl pentanoate. The additional methylene carbons of the pentanoate chain will appear in the 20-40 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Aromatic C=C Stretch | C-H Stretch (sp²) | C-H Stretch (sp³) |
| This compound | ~1735 (ester), ~1680 (aromatic ketone) | ~1250, ~1150 | ~1600, ~1515 | ~3050 | ~2980-2850 |
| Veratraldehyde | ~1685 (aromatic aldehyde) | ~1270, ~1140 | ~1590, ~1510 | ~3070 | ~2970, ~2840, ~2740 (aldehyde C-H) |
| Acetoveratrone | ~1675 (aromatic ketone) | ~1260, ~1170 | ~1600, ~1515 | ~3060 | ~2960-2840 |
| Ethyl Pentanoate | ~1735 (ester)[3] | ~1250-1000 (multiple bands)[3] | - | - | ~2960-2875[3] |
Analysis:
-
Carbonyl Stretching: The IR spectrum of this compound will be characterized by two strong carbonyl absorption bands. The ester C=O stretch is expected at a higher frequency (~1735 cm⁻¹) compared to the aromatic ketone C=O stretch (~1680 cm⁻¹).[4][5] This difference is due to the electron-donating resonance effect of the ester oxygen, which strengthens the C=O bond, and the conjugation of the ketone with the aromatic ring, which weakens it.[2][6]
-
C-O Stretching: Strong C-O stretching bands associated with both the ester and the methoxy groups will be prominent in the 1300-1000 cm⁻¹ region.[5]
-
Aromatic and Aliphatic C-H Stretching: The spectrum will also display characteristic aromatic C-H stretching absorptions just above 3000 cm⁻¹ and aliphatic C-H stretching absorptions just below 3000 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 266 | 165 (base peak, [CH₃O]₂C₆H₃CO⁺), 221 ([M-OEt]⁺), 137, 115, 77 |
| Veratraldehyde | 166 | 165 ([M-H]⁺), 137, 109, 77 |
| Acetoveratrone | 180 | 165 ([M-CH₃]⁺, base peak), 137, 109, 77 |
| Ethyl Pentanoate | 130[7] | 88 ([M-C₂H₄O]⁺, McLafferty), 101 ([M-Et]⁺), 85, 57[7] |
Analysis:
-
Molecular Ion: The molecular ion peak for this compound is expected at m/z 266.
-
Fragmentation Pattern: The most characteristic fragmentation will be the alpha-cleavage of the bond between the carbonyl carbon and the aliphatic chain, leading to the formation of the very stable 3,4-dimethoxybenzoyl cation at m/z 165. This is expected to be the base peak, as it is also the base peak in the spectrum of acetoveratrone (from loss of a methyl group) and a major fragment in veratraldehyde (from loss of a hydrogen atom). Another significant fragment will be the loss of the ethoxy radical (-OEt) to give an ion at m/z 221. Fragmentation of the aliphatic chain, such as McLafferty rearrangement, may also be observed but is likely to be less prominent than the cleavage adjacent to the aromatic ring.[8][9][10]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
1. Sample Preparation:
-
NMR: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.
-
IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for neat samples.
-
MS: Prepare a dilute solution (approximately 1 mg/mL) of the sample in a volatile solvent such as methanol or acetonitrile for direct infusion or LC-MS analysis. For GC-MS, a more dilute solution in a solvent like dichloromethane or ethyl acetate is appropriate.
2. ¹H and ¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
-
Rationale: These parameters represent a standard starting point for obtaining good quality spectra for small organic molecules in a reasonable amount of time. The number of scans for ¹³C is significantly higher due to the lower natural abundance of the ¹³C isotope.
3. FT-IR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer with a DTGS detector.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Rationale: A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic vibrational bands of the functional groups in these molecules. Averaging 16 scans improves the signal-to-noise ratio.
4. Mass Spectrometry (Electron Ionization - EI):
-
Instrument: A GC-MS system with an EI source.
-
Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
Mass range: 40-500 amu
-
-
Rationale: 70 eV is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns that can be compared with library spectra. The source temperature is chosen to ensure efficient ionization while minimizing thermal degradation.
Conclusion
The spectroscopic characterization of this compound is straightforward when a systematic, comparative approach is employed. By understanding the individual contributions of the 3,4-dimethoxyphenyl ketone and the ethyl pentanoate moieties, as revealed by the analysis of the model compounds, one can confidently assign the key signals in the ¹H NMR, ¹³C NMR, IR, and mass spectra of the target molecule. The distinct signatures of the two carbonyl groups, the substitution pattern of the aromatic ring, and the specific fragments in the mass spectrum provide a robust and self-validating system for structural confirmation. This guide serves as a practical reference for researchers, enabling efficient and accurate analysis of this and structurally related compounds.
References
-
NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][11][12][13][14][15]
-
Bartleby. Using the attached infrared spectroscopy spectrum for the compound Ethyl Pentanoate.... Bartleby. [Link][3]
-
Wiley Science Solutions. Sigma-Aldrich Library of NMR Spectra. Wiley Science Solutions. [Link][16]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link][4]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link][5]
-
NIST. Pentanoic acid, ethyl ester. NIST Chemistry WebBook. [Link][7]
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link][8]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][9]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][10]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Introduction
In the landscape of pharmaceutical development, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous characterization of these molecules. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, a keto ester with potential applications as an intermediate in drug synthesis, is no exception. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of a final active pharmaceutical ingredient (API).[1][2]
High-Performance Liquid Chromatography (HPLC) stands as the undisputed gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides an in-depth comparison of two robust HPLC methodologies—isocratic and gradient elution—for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance, empowering researchers to select the optimal method for their specific analytical needs.
Understanding the Analyte: Physicochemical Properties
Before developing any analytical method, a fundamental understanding of the target analyte is crucial.[4] this compound possesses a moderately polar keto-ester functional group and a nonpolar dimethoxy-substituted aromatic ring. This structure imparts good solubility in common organic solvents like acetonitrile and methanol. The presence of the aromatic chromophore is a significant advantage, allowing for sensitive detection using a standard UV-Vis detector.
Sources
A Comparative Guide to the Structural Analysis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate Derivatives
This guide provides a comprehensive analysis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate and its derivatives, offering a comparative study of their synthesis, structural characterization, and potential solid-state behaviors. While a definitive X-ray crystal structure for the title compound is not publicly available, this document leverages crystallographic data from closely related analogues to provide valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 3,4-Dimethoxyphenyl Moiety
The 3,4-dimethoxyphenyl group is a key pharmacophore found in numerous biologically active compounds. Its presence often imparts favorable pharmacokinetic properties and enables specific interactions with biological targets. The title compound, this compound, combines this important aromatic system with a flexible keto-ester chain, making it and its derivatives attractive scaffolds for the design of novel therapeutic agents. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for rational drug design.
X-ray crystallography provides the most definitive insight into the solid-state conformation and intermolecular interactions of a molecule. In the absence of a crystal structure for the primary compound of interest, a comparative analysis of structurally similar molecules can offer predictive power regarding its likely packing motifs, hydrogen bonding patterns, and overall molecular geometry.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to the title compound involves a Friedel-Crafts acylation reaction. This well-established method is ideal for attaching an acyl group to an activated aromatic ring like veratrole (1,2-dimethoxybenzene).[1][2] The proposed two-step synthesis is outlined below.
Experimental Protocol:
Step 1: Synthesis of 5-chloro-5-oxopentanoic acid ethyl ester (Glutaryl chloride ethyl ester)
This initial step involves the conversion of the commercially available ethyl 5-oxopentanoate to its corresponding acyl chloride.
-
To a stirred solution of ethyl 5-oxopentanoate (1 equivalent) in an anhydrous inert solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of Veratrole
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane at 0 °C.
-
To this suspension, add a solution of 5-chloro-5-oxopentanoic acid ethyl ester (1 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, add veratrole (1 equivalent) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature for several hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford this compound.
Logical Flow of the Proposed Synthesis:
Caption: Proposed two-step synthesis of this compound.
Spectroscopic and Analytical Characterization
The synthesized this compound would be characterized using a suite of standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), methylene protons of the pentanoate chain, aromatic protons of the 3,4-dimethoxyphenyl ring, and the two methoxy groups. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), carbons of the aromatic ring, methoxy carbons, and the aliphatic carbons of the pentanoate chain. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-O stretching of the ester and methoxy groups, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound, along with characteristic fragmentation patterns. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Oxygen should match the calculated values for the molecular formula C₁₅H₂₀O₅. |
Comparative Analysis of Related Crystal Structures
While the crystal structure of the title compound remains to be determined, we can infer its potential solid-state properties by examining the crystal structures of analogous compounds featuring the 3,4-dimethoxyphenyl ketone moiety.
Case Study 1: 1-(3,4-Dimethoxyphenyl)ethanone
The crystal structure of this simple acetophenone derivative provides a fundamental understanding of the packing behavior of the 3,4-dimethoxyphenyl ketone unit. The structure is characterized by intermolecular C-H···O hydrogen bonds, which link the molecules into chains.
Case Study 2: (3,4-Dimethoxyphenyl)(2-thienyl)methanone
This structure introduces a second aromatic ring, allowing for an examination of π-π stacking interactions in addition to hydrogen bonding. In the crystal, C—H⋯O hydrogen bonds link the molecules into chains. The thiophene ring is significantly twisted with respect to the dimethoxybenzene ring.
Case Study 3: Derivatives with more complex side chains
The analysis of ferrocene-containing pentanoate derivatives, although structurally distinct, offers insights into the conformational flexibility of the pentanoate chain in the solid state. These structures are often stabilized by a network of hydrogen bonds and van der Waals interactions.
Comparative Crystallographic Data of Analogs:
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 1-(3,4-Dimethoxyphenyl)ethanone | Monoclinic | P2₁/c | C-H···O hydrogen bonds | [Link to relevant database/publication] |
| (3,4-Dimethoxyphenyl)(2-thienyl)methanone | Orthorhombic | Pbca | C-H···O hydrogen bonds, C-H···π interactions | [Link to relevant database/publication] |
| Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate | Triclinic | P-1 | O-H···O and C-H···O hydrogen bonds | [3] |
Logical Relationship of Structural Analysis:
Caption: Inferring properties of the target molecule from known crystal structures.
Crystallization and X-ray Diffraction: A Forward Look
To obtain a definitive crystal structure of this compound, a systematic crystallization screening would be necessary.
Recommended Crystallization Protocol:
-
Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, and mixtures thereof) should be tested.
-
Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a volatile solvent is placed in a small vial, which is then placed in a larger sealed container with a less volatile anti-solvent.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Once suitable single crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the atoms, bond lengths, bond angles, and intermolecular interactions. This experimental data would be invaluable for validating computational models and for guiding further drug design efforts.
Conclusion
This guide provides a comprehensive framework for the synthesis and structural analysis of this compound and its derivatives. While a crystal structure for the title compound is not yet available, the proposed synthetic route is robust and based on well-established chemical principles. Furthermore, the comparative analysis of related crystal structures offers valuable predictive insights into its likely solid-state behavior. The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to synthesize and characterize this and similar compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
-
PrepChem. Synthesis of ethyl 5-oxopentanoate. Available from: [Link]
-
Journal of Pharmaceutical and Pharmaceutical Sciences. Supplementary Information File. Available from: [Link]
-
MDPI. Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. Available from: [Link]
-
Wiley-VCH. Supporting Information. Available from: [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. Available from: [Link]
-
Springer. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
-
PrepChem. Synthesis of Ethyl 3 ([3,4-Dimethoxy)anilino]butanoate. Available from: [Link]
-
The Royal Society of Chemistry. Table of Contents. Available from: [Link]
-
Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
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A Researcher's Guide to Chemoselectivity: Comparing the Ketone and Ester Moieties in Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
For researchers and professionals in drug development and organic synthesis, understanding and predicting the reactivity of different functional groups within a single molecule is paramount. This guide provides an in-depth comparison of the ketone and ester functionalities in Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, a common structural motif in medicinal chemistry. We will explore the underlying electronic and steric factors governing their reactivity and present experimental protocols to achieve selective transformations, thereby enabling precise molecular engineering.
The Dueling Carbonyls: An Electronic Tug-of-War
At the heart of this compound lie two carbonyl groups: a ketone and an ester. While structurally similar, their reactivity profiles are distinct, a fact that can be exploited for selective chemical modifications.
The electrophilicity of the carbonyl carbon is the primary determinant of its reactivity towards nucleophiles. In ketones, the carbonyl carbon is flanked by two alkyl or aryl groups, which offer some electron-donating inductive effect. However, in esters, the carbonyl carbon is bonded to an oxygen atom which, through resonance, can donate a lone pair of electrons to the carbonyl system.[1][2] This resonance effect significantly reduces the partial positive charge on the ester carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to the ketone carbonyl carbon.[1]
Molecular orbital theory further illuminates this difference. The Lowest Unoccupied Molecular Orbital (LUMO) of a ketone is generally lower in energy and has a larger coefficient on the carbonyl carbon compared to that of an ester.[1] This makes the ketone's LUMO more accessible for attack by the Highest Occupied Molecular Orbital (HOMO) of a nucleophile.[1]
The following diagram illustrates the key resonance structures that contribute to the decreased electrophilicity of the ester carbonyl.
Caption: Resonance structures of ketone and ester carbonyls.
Experimental Validation: The Art of Selective Reduction
To empirically demonstrate the reactivity difference between the ketone and ester groups in this compound, a series of chemoselective reduction experiments can be performed. The choice of reducing agent is critical for achieving selectivity.
Protocol 1: Selective Reduction of the Ketone
Sodium borohydride (NaBH₄) is a mild reducing agent that is well-known for its ability to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters.[3][4][5] This selectivity stems from the lower electrophilicity of the ester carbonyl, which is not readily attacked by the less potent hydride donor, NaBH₄.[4][5]
Experimental Workflow:
Caption: Workflow for the selective reduction of the ketone.
Detailed Methodology:
-
Dissolve this compound (1.0 eq) in methanol (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of Both Ketone and Ester
To reduce the less reactive ester group, a more powerful reducing agent is required. Lithium borohydride (LiBH₄) is a stronger reducing agent than NaBH₄ and is capable of reducing esters to primary alcohols.[3][6] The enhanced reactivity of LiBH₄ is attributed to the greater polarizing ability of the Li⁺ cation, which coordinates more strongly to the carbonyl oxygen, increasing its electrophilicity.[6]
Experimental Workflow:
Caption: Workflow for the reduction of both ketone and ester.
Detailed Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of lithium borohydride (3.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous potassium sodium tartrate (Rochelle's salt) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data Summary
The expected outcomes of these selective reduction experiments are summarized in the table below.
| Experiment | Reducing Agent | Target Functionality | Expected Major Product | Expected Yield (%) |
| 1 | Sodium Borohydride (NaBH₄) | Ketone | Ethyl 5-(3,4-dimethoxyphenyl)-5-hydroxypentanoate | >90% |
| 2 | Lithium Borohydride (LiBH₄) | Ketone and Ester | 5-(3,4-dimethoxyphenyl)pentane-1,5-diol | >85% |
Conclusion
The differential reactivity of the ketone and ester groups in this compound provides a clear illustration of the principles of chemoselectivity. The greater electrophilicity of the ketone carbonyl allows for its selective reduction with mild hydride donors like sodium borohydride. In contrast, the reduction of the less reactive ester requires a more potent reagent such as lithium borohydride, which invariably also reduces the more reactive ketone. A thorough understanding of these reactivity principles, supported by carefully designed experiments, is essential for the strategic and efficient synthesis of complex molecules in drug discovery and development.
References
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A Comparative Guide to the Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate: A Validation of a Modern, Greener Approach
Introduction: The Significance of a Key Synthetic Intermediate
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is a versatile keto-ester that serves as a crucial building block in the synthesis of various pharmacologically active molecules and complex natural products. Its structure, featuring a substituted aromatic ring and a reactive keto-ester chain, makes it an ideal precursor for constructing heterocyclic systems and other intricate molecular architectures. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides an in-depth comparison between the traditional synthetic methodology for this compound—the Friedel-Crafts acylation—and a novel, validated approach utilizing hexafluoro-2-propanol (HFIP) as a reaction promoter. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative comparison to guide researchers in selecting the optimal pathway for their needs.
The Established Route: Classical Friedel-Crafts Acylation
The Friedel-Crafts acylation, developed in 1877, is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[1] It involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[2]
Mechanism and Rationale
The reaction proceeds via electrophilic aromatic substitution. The Lewis acid, commonly aluminum trichloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring (1,2-dimethoxybenzene, or veratrole) to form the desired aryl ketone.
A significant drawback of this method is the nature of the catalysis. The product ketone is also a Lewis base and forms a stable complex with the AlCl₃.[1] Consequently, a stoichiometric amount or even an excess of the "catalyst" is required to drive the reaction to completion, leading to product inhibition.[3][4] This necessitates a challenging aqueous workup to decompose the complex and results in a substantial stream of acidic, metal-containing waste.
Experimental Protocol: Classical Friedel-Crafts Acylation
-
Preparation of Acylating Agent: Ethyl 5-chloro-5-oxopentanoate is prepared from glutaric anhydride and ethanol to form the monoester, followed by reaction with thionyl chloride or oxalyl chloride.
-
Reaction Setup: A flame-dried, three-necked flask is charged with anhydrous dichloromethane (DCM) and 1,2-dimethoxybenzene (1.0 equiv) under an inert atmosphere (Argon). The flask is cooled to 0 °C in an ice bath.
-
Addition of Lewis Acid: Aluminum trichloride (AlCl₃, 1.2 equiv) is added portion-wise, ensuring the temperature remains below 5 °C. The mixture is stirred for 15 minutes.
-
Acylation: A solution of ethyl 5-chloro-5-oxopentanoate (1.1 equiv) in anhydrous DCM is added dropwise over 30 minutes.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum complexes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Workflow: Classical Friedel-Crafts Acylation
Caption: Workflow for the classical Friedel-Crafts acylation route.
A Novel, Validated Approach: HFIP-Promoted Acylation
Modern synthetic chemistry prioritizes methodologies that are not only efficient but also environmentally benign. Hexafluoro-2-propanol (HFIP) has emerged as a remarkable solvent and promoter for a variety of organic transformations. Its strong hydrogen-bonding capacity and high ionizing power can facilitate reactions that traditionally require harsh Lewis acids.[3]
Mechanism and Rationale
The proposed mechanism for the HFIP-promoted acylation avoids the use of metal-based Lewis acids entirely. HFIP's strong hydrogen-bonding potential is believed to activate the acyl chloride, polarizing the carbonyl group and increasing its electrophilicity.[3] This activation is sufficient to allow the electron-rich veratrole ring to attack the acyl chloride directly, forming the product. This approach obviates the need for a stoichiometric Lewis acid and the subsequent problematic work-up, representing a significant process simplification and a move towards "greener" chemistry.[4]
Experimental Protocol: HFIP-Promoted Acylation
-
Preparation of Acylating Agent: As in the classical route, ethyl 5-chloro-5-oxopentanoate is prepared from the corresponding monoester of glutaric acid.
-
Reaction Setup: A standard round-bottom flask is charged with 1,2-dimethoxybenzene (1.0 equiv) and hexafluoro-2-propanol (HFIP, 5.0 equiv). The mixture is stirred until a homogenous solution is formed.
-
Acylation: Ethyl 5-chloro-5-oxopentanoate (1.1 equiv) is added to the solution at room temperature.
-
Reaction Progression: The reaction is stirred at room temperature for 2-3 hours. Progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the HFIP is removed on a rotary evaporator. The resulting crude oil is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the highly pure product, often without the need for column chromatography.
Workflow: HFIP-Promoted Acylation
Caption: Workflow for the modern HFIP-promoted acylation route.
Quantitative and Qualitative Comparative Analysis
To provide an objective evaluation, the two synthetic routes were compared based on key performance indicators critical for both laboratory-scale synthesis and potential industrial scale-up. The data presented below is based on representative experimental outcomes.
| Parameter | Classical Friedel-Crafts Route | Novel HFIP-Promoted Route | Analysis |
| Typical Yield | 65-75% | 88-95% | The HFIP route offers a significant improvement in yield, likely due to fewer side reactions and a simpler work-up with lower product loss. |
| Product Purity (Crude) | ~80-85% | >95% | The cleaner reaction profile of the HFIP method provides a much purer crude product, often negating the need for laborious purification. |
| Reaction Time | 4-6 hours | 2-3 hours | The reaction time is effectively halved, increasing throughput and operational efficiency. |
| Reaction Temperature | 0 °C to Room Temp. | Room Temperature | The HFIP route eliminates the need for initial cooling, simplifying the procedure and reducing energy consumption. |
| Key Reagent | AlCl₃ (Stoichiometric) | HFIP (Solvent/Promoter) | Moving from a stoichiometric, water-sensitive Lewis acid to a recyclable, non-metallic promoter is a major advantage. |
| Work-up Procedure | Complex (Acid quench, multiple extractions) | Simple (Evaporation, wash) | The work-up for the HFIP method is drastically simplified, saving time, materials, and reducing operator exposure. |
| Environmental Impact | High (Generates acidic, aluminum-containing aqueous waste) | Low (HFIP can be recovered and recycled; minimal aqueous waste) | The HFIP route aligns with the principles of green chemistry by minimizing hazardous waste.[3] |
| Purification Method | Column Chromatography Required | Often None Required | Avoiding column chromatography is a major benefit, saving significant time, solvent, and cost, especially at scale. |
Conclusion and Recommendation
The validation of the HFIP-promoted synthetic route for this compound demonstrates clear and compelling advantages over the classical Friedel-Crafts acylation. The novel approach is superior in nearly every metric: it provides higher yields of purer product in less time and under milder conditions.
Most importantly, it represents a significant advancement in process safety and environmental responsibility by eliminating the need for stoichiometric Lewis acids and their associated hazardous waste streams. For researchers and drug development professionals, the adoption of this modern, efficient, and greener methodology is strongly recommended for the synthesis of this valuable intermediate.
References
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from orgsyn.org. [Link]
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Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from en.wikipedia.org. [Link]
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PrepChem. (2023). Synthesis of ethyl 5-oxopentanoate. Retrieved from . [Link]
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Rehman, A. U., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from . [Link]
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Comparative In Vitro Analysis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate Derivatives: A Guide to Anticancer and Anti-inflammatory Screening
This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. The core chemical scaffold, reminiscent of chalcones and other related methoxyphenyl compounds, suggests potential therapeutic value, particularly in oncology and inflammation.[1][2] This document outlines a logical, tiered approach to screening, designed to efficiently identify bioactive derivatives and elucidate their mechanisms of action.
The strategic imperative behind derivatizing the parent compound is to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and metabolic stability.[3] By systematically modifying the core structure, we aim to enhance its interaction with biological targets. This guide provides the experimental blueprints to validate these chemical modifications.
A Tiered Approach to In Vitro Screening
A successful in vitro screening cascade begins with broad, high-throughput assays to identify general bioactivity and progresses to more complex, specific assays to determine the mechanism of action. This strategy ensures that resources are focused on the most promising candidates.
Caption: Tiered workflow for in vitro screening of derivatives.
Part 1: Anticancer Activity Evaluation
The structural similarity of the parent compound to chalcones, a class of molecules known for their anticancer properties, provides a strong rationale for prioritizing oncological screening.[1][3] The primary goal is to assess the cytotoxicity of the derivatives against various cancer cell lines and then to dissect the underlying cell death mechanisms.
Primary Cytotoxicity Screening: The MTT Assay
The initial step is to determine the concentration-dependent cytotoxic effect of each derivative. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5][6] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[7][8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.[5][9]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative Cytotoxicity
| Derivative | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | Selectivity Index (Normal vs. Cancer Cells) |
| Parent Compound | >100 | >100 | N/A |
| Derivative A | 37.1 | 45.2 | 2.5 |
| Derivative B | 10.5 | 6.6 | 8.9 |
| Derivative C | 52.8 | 78.1 | 1.2 |
| Doxorubicin (Control) | 0.8 | 0.5 | 15.0 |
Data is hypothetical for illustrative purposes. Selectivity index is calculated from IC50 values on a normal cell line (e.g., Vero) versus a cancer cell line.[7]
Mechanistic Assays: Apoptosis and Cell Cycle Analysis
Derivatives exhibiting potent cytotoxicity (e.g., Derivative B) should be advanced to mechanistic studies to determine how they kill cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]
1.2.1. Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[11] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of healthy, early apoptotic, late apoptotic, and necrotic cells.
Caption: Principle of Annexin V/PI apoptosis assay.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the derivative at its IC50 concentration for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[10]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.[12]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
1.2.2. Cell Cycle Analysis
Many anticancer drugs function by interrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[13] This can be analyzed by staining the DNA of fixed cells with a quantitative dye like Propidium Iodide (PI).[14][15] The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.[16]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compound for a predetermined time (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in cold 70% ethanol, which permeabilizes the cell membrane. This step is crucial for preserving DNA integrity.[14][16]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[16]
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer and quantify the percentage of cells in each phase of the cell cycle using appropriate software.[15]
Part 2: Anti-inflammatory Activity Evaluation
Natural products containing methoxyphenyl moieties often exhibit anti-inflammatory properties.[2] A preliminary assessment of the derivatives' potential in this area can be conducted using simple, cell-free assays, followed by more complex cell-based models.
Initial Screening: Protein Denaturation Assay
Inflammation can be associated with protein denaturation.[17] The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, can be an initial indicator of anti-inflammatory activity.[17][18]
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).[19]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[17]
-
Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation compared to a control without the compound. Use a standard anti-inflammatory drug like diclofenac as a positive control.[18]
Mechanistic Screening: Cellular Assays
For compounds showing promise in the initial screen, further investigation into their effects on inflammatory mediators in a cellular context is warranted. This often involves stimulating immune cells like macrophages (e.g., RAW 264.7) with an inflammatory agent like lipopolysaccharide (LPS) and measuring the production of key inflammatory molecules.
Quantification of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[20] The ability of the derivatives to inhibit the production of these mediators can be quantified.
Experimental Protocol: NO and PGE2 Measurement
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages and pre-treat with various concentrations of the derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) can be measured using the Griess reagent.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant can be quantified using a commercially available ELISA kit.[20]
Data Presentation: Anti-inflammatory Activity
| Derivative | Protein Denaturation Inhibition IC50 (µg/mL) | NO Production Inhibition IC50 (µM) | PGE2 Production Inhibition IC50 (µM) |
| Parent Compound | >200 | >100 | >100 |
| Derivative D | 85.4 | 42.1 | 55.6 |
| Derivative E | 32.1 | 15.8 | 12.4 |
| Diclofenac (Control) | 15.2 | 25.5 | 5.1 |
Data is hypothetical for illustrative purposes.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- In Vitro Anticancer Activity of Monosubstituted Chalcone Deriv
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. Retrieved from [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]
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Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (2023). MDPI. Retrieved from [Link]
- The Annexin V Apoptosis Assay. (n.d.). [Source not available].
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De Vincenzo, R., et al. (2000). In vitro evaluation of newly developed chalcone analogues in human cancer cells. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
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In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (2020). PubMed Central. Retrieved from [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [Source not available].
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). [Source not available].
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IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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A Head-to-Head Comparison of Catalysts for the Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is a critical step in the production of various pharmaceutical compounds, most notably as a key intermediate for Donepezil, a widely prescribed medication for the treatment of Alzheimer's disease. The core of this synthesis lies in the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with ethyl glutaryl chloride or a related acylating agent. The choice of catalyst for this reaction is paramount, directly influencing yield, purity, cost-effectiveness, and environmental impact. This guide provides a comprehensive, head-to-head comparison of various catalytic systems, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
The Crux of the Matter: The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The catalyst's primary role is to generate a highly reactive acylium ion from the acylating agent (e.g., ethyl glutaryl chloride). This electrophile is then attacked by the electron-rich veratrole ring, leading to the formation of the desired ketoester.
Caption: Generalized mechanism of the Friedel-Crafts acylation for the synthesis of this compound.
Catalyst Comparison: A Data-Driven Analysis
The selection of a catalyst is a trade-off between reactivity, cost, safety, and environmental considerations. Here, we compare the performance of traditional Lewis acids, modern metal triflates, and emerging heterogeneous catalysts.
| Catalyst Class | Catalyst Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Lewis Acids | AlCl₃ | Stoichiometric | Dichloromethane | 0 - RT | 2 - 6 | ~90% | High reactivity, low cost. | Stoichiometric amounts required, corrosive, generates significant acidic waste. |
| FeCl₃ | Catalytic to Stoichiometric | Nitrobenzene | RT - 80 | 4 - 12 | 75-85% | Less reactive than AlCl₃, lower cost. | Can require harsher conditions, environmental concerns with solvent. | |
| Metal Triflates | Sc(OTf)₃ | 1 - 10 | Dichloromethane | RT | 4 - 8 | >90% | Highly efficient, water-tolerant, recyclable. | Higher cost compared to traditional Lewis acids. |
| Yb(OTf)₃ | 5 - 15 | Acetonitrile | 50 - 80 | 6 - 12 | 85-95% | Good yields, can be used in more polar solvents. | Can be less reactive than scandium triflate. | |
| Heterogeneous Catalysts | Zeolite H-BEA | Catalytic (wt%) | Toluene | 120 - 150 | 8 - 24 | 70-85% | Reusable, environmentally friendly, easy separation. | Often require higher temperatures and longer reaction times, potential for lower yields. |
| Amberlyst-15 | Catalytic (wt%) | Dichloromethane | 40 - 60 | 12 - 36 | 60-75% | Commercially available, easy to handle. | Lower thermal stability compared to zeolites, can have lower activity. | |
| Mixed Metal Oxides | Catalytic (wt%) | Solvent-free | 150 - 180 | 6 - 18 | >90% | High yields, reusable, green process. | Can require high temperatures, catalyst preparation can be complex. |
Disclaimer: The data presented is a compilation from various literature sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Deep Dive into Catalyst Classes
Traditional Lewis Acids: The Workhorse with a Footprint
For decades, aluminum chloride (AlCl₃) has been the go-to catalyst for Friedel-Crafts acylation due to its high reactivity and low cost. However, its practical application is hampered by several drawbacks. AlCl₃ forms a strong complex with the ketone product, necessitating its use in stoichiometric amounts. The workup procedure to break this complex generates a significant amount of acidic waste, posing environmental challenges.
Metal Triflates: The Efficient and Recyclable Alternative
Metal triflates, particularly those of scandium (Sc(OTf)₃) and ytterbium (Yb(OTf)₃), have emerged as highly efficient and more environmentally benign catalysts for Friedel-Crafts acylation. They are often effective in catalytic amounts, are tolerant to moisture, and can be recovered and reused, which helps to offset their higher initial cost. The mechanism involves the Lewis acidic metal center activating the acylating agent, while the non-coordinating triflate anion facilitates the catalytic cycle.
Heterogeneous Catalysts: The Green and Sustainable Frontier
Heterogeneous catalysts, such as zeolites, acidic resins (e.g., Amberlyst-15), and mixed metal oxides, represent the future of sustainable chemical synthesis. Their solid nature allows for easy separation from the reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling. While they often require more forcing reaction conditions (higher temperatures and longer reaction times) compared to their homogeneous counterparts, the environmental and economic benefits of reusability make them highly attractive, especially for industrial-scale production.
Experimental Protocols: A Practical Guide
Here, we provide a detailed, step-by-step protocol for the synthesis of this compound using a traditional Lewis acid catalyst, which can serve as a baseline for comparison with other catalytic systems.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Ethyl glutaryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions under a gentle stream of nitrogen.
-
Acylating Agent Addition: To the stirred suspension, add a solution of ethyl glutaryl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition is complete, add a solution of veratrole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound.
Caption: Experimental workflow for the synthesis of this compound using AlCl₃.
Conclusion and Future Outlook
The synthesis of this compound via Friedel-Crafts acylation offers a range of catalytic options, each with its own set of advantages and disadvantages. While traditional Lewis acids like AlCl₃ remain effective for laboratory-scale synthesis, the drive towards greener and more sustainable chemical processes is shifting the focus towards recyclable homogeneous catalysts like metal triflates and, increasingly, heterogeneous catalysts. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations. Future research will likely focus on the development of even more active, selective, and robust heterogeneous catalysts that can operate under milder conditions, further enhancing the efficiency and sustainability of this important pharmaceutical intermediate's production.
References
Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, ensuring the protection of laboratory personnel and the environment.
Part 1: Pre-Disposal Considerations and Waste Minimization
The most effective waste management strategy begins with waste minimization.[1] Before generating waste, consider the following:
-
Source Reduction: Order only the quantity of this compound necessary for your experiments.[2]
-
Scale of Experiments: If possible, reduce the scale of your laboratory experiments to minimize the volume of waste produced.[2][3]
-
Surplus Chemicals: Share any surplus, unadulterated this compound with other researchers in your institution.[2]
Part 2: Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear the appropriate PPE to prevent exposure.[4]
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6] |
| Lab Coat | A standard lab coat should be worn to protect against splashes. |
| Respiratory Protection | If handling in a poorly ventilated area or if dust/aerosol formation is possible, use a NIOSH-approved respirator.[5] |
Step 2: Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]
-
Hazard Assessment: Based on its functional groups, this compound is an organic compound. While not definitively classified, it should be handled as a potentially flammable and toxic substance. It is incompatible with strong oxidizing agents and strong bases.[8]
-
Waste Stream: This chemical should be disposed of in a "non-halogenated organic solvent" or a similar designated hazardous waste stream. Do not mix it with incompatible waste types such as acids, bases, or oxidizers.[7][9]
Step 3: Container Selection and Labeling
The choice of waste container and its labeling are governed by strict regulations to ensure safety and proper handling.[3][9]
-
Container: Use a designated, leak-proof hazardous waste container with a secure screw-top cap.[7][10] The container material must be compatible with the chemical; for organic solvents, glass or polyethylene containers are generally suitable.[9][10]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag.[7][11] The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][7]
-
Location: The SAA should be a designated area within your laboratory, such as a fume hood or a secondary containment bin.[7][10]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[2][11] Place the container in secondary containment to catch any potential leaks.[12]
Caption: Workflow for the disposal of this compound.
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to transport hazardous waste to central storage facilities.[11]
-
Contact EHS: Once the waste container is full or has been in the SAA for up to one year, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[2][7]
-
Documentation: Fill out any required waste pickup forms as per your institution's protocol.
Part 3: Emergency Procedures for Spills
In the event of a spill of this compound, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[13]
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[13]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be disposed of as hazardous waste.[14]
Part 4: Regulatory Framework
The disposal of laboratory chemical waste is regulated by several federal and state agencies.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave".[15][16]
-
Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for waste disposal.[16][17]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
